Product packaging for 3-Mercaptopicolinic acid(Cat. No.:CAS No. 14623-54-2)

3-Mercaptopicolinic acid

Cat. No.: B079129
CAS No.: 14623-54-2
M. Wt: 155.18 g/mol
InChI Key: ZYFDNIOIEFZULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Mercaptopicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2S B079129 3-Mercaptopicolinic acid CAS No. 14623-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)5-4(10)2-1-3-7-5/h1-3,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFDNIOIEFZULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163330
Record name 3-Mercaptopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14623-54-2
Record name 3-Mercaptopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14623-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptopicolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercaptopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarboxylic acid, 3-mercapto
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-MERCAPTOPICOLINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XW1R5R974
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid is a compound of interest in biochemical research, primarily for its role as an inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. Despite its utility, a detailed, publicly available synthesis pathway is not readily found in the scientific literature. This technical guide outlines a plausible and robust multi-step synthesis for this compound, commencing from the commercially available starting material, 3-aminopicolinic acid. The proposed pathway leverages well-established and reliable reactions in heterocyclic chemistry, including diazotization and xanthate chemistry, to introduce the desired thiol functionality onto the picolinic acid scaffold. This document provides detailed, step-by-step experimental protocols for each stage of the synthesis, a summary of expected materials and their quantities, and a logical workflow diagram to guide researchers in the potential laboratory-scale production of this valuable compound.

Proposed Synthesis Pathway Overview

The proposed synthesis of this compound is a three-step process starting from 3-aminopicolinic acid. The core strategy involves the conversion of the amino group into a versatile diazonium salt intermediate. This intermediate is then reacted with a xanthate salt to introduce the sulfur functionality. The final step is the hydrolysis of the resulting xanthate ester to yield the target molecule, this compound.

The overall reaction scheme is as follows:

  • Diazotization: 3-Aminopicolinic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.

  • Xanthate Formation: The diazonium salt is then reacted with a solution of potassium ethyl xanthate. The xanthate anion acts as a nucleophile, displacing the diazonium group to form an S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate intermediate.

  • Hydrolysis: The final step involves the hydrolysis of the xanthate intermediate under basic conditions to yield this compound.

Data Presentation

The following table summarizes the key reactants, intermediates, and the final product, along with their molecular weights and anticipated yields for each step. The yields are estimates based on analogous reactions reported in the literature for similar substrates.

StepStarting Material/IntermediateReagentsProductMolecular Weight ( g/mol )Anticipated Yield (%)
13-Aminopicolinic acidSodium nitrite, Hydrochloric acid3-(Diazonio)picolinate150.11~95% (in solution)
23-(Diazonio)picolinatePotassium ethyl xanthateS-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate259.3370-85%
3S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonateSodium hydroxide (B78521), Hydrochloric acidThis compound155.1880-90%

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Step 1: Diazotization of 3-Aminopicolinic Acid
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 3-aminopicolinic acid in 100 mL of 2 M hydrochloric acid.[1] Cool the solution to 0-5 °C in an ice-salt bath.

  • Reaction: While maintaining the temperature between 0-5 °C, add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

  • Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the 3-(diazonio)picolinate intermediate and is used directly in the next step without isolation. The formation of diazonium salts from primary aromatic amines with nitrous acid is a well-established chemical transformation.[2][3]

Step 2: Formation of S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate
  • Preparation of Xanthate Solution: In a separate beaker, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 100 mL of water and cool it to 10-15 °C.

  • Reaction: Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 20 °C. The reaction of diazonium salts with xanthates is a known method for the formation of dithiocarbonates.[4]

  • Isolation: Upon completion of the addition, a yellow to orange precipitate of S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate should form. Stir the mixture for an additional hour at room temperature.

  • Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid product under vacuum.

Step 3: Hydrolysis to this compound
  • Reaction: Suspend the dried S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate from Step 2 in 150 mL of a 10% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to reflux for 2-3 hours with stirring. The hydrolysis of xanthates to thiols is a standard procedure.[5][6]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidification: Carefully acidify the filtrate with 6 M hydrochloric acid to a pH of approximately 3-4. The product, this compound, should precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum over a desiccant. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and the logical workflow.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Xanthate Formation cluster_step3 Step 3: Hydrolysis 3_Aminopicolinic_Acid 3-Aminopicolinic Acid Diazonium_Salt 3-(Diazonio)picolinate (in situ) 3_Aminopicolinic_Acid->Diazonium_Salt NaNO2, HCl 0-5 °C Xanthate_Intermediate S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate Diazonium_Salt->Xanthate_Intermediate Potassium Ethyl Xanthate Final_Product This compound Xanthate_Intermediate->Final_Product 1. NaOH, Reflux 2. HCl (acidification)

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve 3-Aminopicolinic Acid in HCl B Cool to 0-5 °C A->B E Add NaNO2 solution to form Diazonium Salt (in situ) B->E C Prepare aqueous NaNO2 solution C->E D Prepare aqueous Potassium Ethyl Xanthate solution F Add Diazonium Salt solution to Xanthate solution D->F E->F G Stir and allow Xanthate Intermediate to precipitate F->G I Filter and wash Xanthate Intermediate G->I H Hydrolyze Xanthate Intermediate with NaOH at reflux J Acidify hydrolysis mixture with HCl H->J I->H K Filter and wash this compound J->K L Dry final product K->L

Caption: Logical experimental workflow for the synthesis.

Conclusion

This technical guide presents a well-reasoned, proposed synthetic pathway for this compound, a compound of significant interest to the biochemical and pharmaceutical research communities. By utilizing a sequence of established and high-yielding reactions—diazotization, xanthate formation, and hydrolysis—this guide provides a detailed roadmap for the synthesis of this target molecule from a readily available precursor. The inclusion of detailed experimental protocols, data tables, and workflow diagrams is intended to equip researchers with the necessary information to pursue the synthesis of this compound in a laboratory setting. While this pathway is proposed based on sound chemical principles, it should be noted that optimization of reaction conditions may be necessary to achieve the desired yields and purity in practice.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Mercaptopicolinic acid is most commonly available and studied as its hydrochloride salt. The following tables summarize the available chemical and physical data for both the free acid and its hydrochloride form, compiled from various sources.

Table 1: Chemical Identifiers and Molecular Properties
PropertyThis compoundThis compound Hydrochloride
IUPAC Name 3-sulfanylpyridine-2-carboxylic acid[1]3-mercapto-2-pyridinecarboxylic acid, monohydrochloride[2]
Synonyms 3-Mercapto-2-pyridinecarboxylic acid, SKF 34288[1]SKF-34288 hydrochloride, 3-MPA hydrochloride[3]
CAS Number 14623-54-2[1]320386-54-7[2][4]
Molecular Formula C₆H₅NO₂S[1]C₆H₅NO₂S · HCl[2]
Molecular Weight 155.18 g/mol [1]191.64 g/mol [4][5]
Canonical SMILES C1=CC(=C(N=C1)C(=O)O)S[1]C1=CC(=C(N=C1)C(=O)O)S.Cl
InChI Key ZYFDNIOIEFZULT-UHFFFAOYSA-N[1]DYGYEUUVNLEHJP-UHFFFAOYSA-N[2]
Table 2: Physical and Chemical Properties
PropertyThis compoundThis compound Hydrochloride
Physical Description Crystalline solidCrystalline solid[2]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableWater: Soluble.[3] DMSO: Soluble.[5] PBS (pH 7.2): 0.2 mg/mL[2]
pKa Data not availableData not available
Storage Data not availableStore at -20°C[2][5]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. While some commercial suppliers indicate that their products are confirmed by NMR and HPLC, the spectral data itself is not publicly shared.[5] For illustrative purposes, spectral data for the related but structurally distinct compound, 3-mercaptopropionic acid, is available from various databases.[6][7][8]

Mechanism of Action: PEPCK Inhibition

This compound is a well-established inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a critical enzyme in the gluconeogenic pathway which catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[3][9] Its inhibitory action is a primary contributor to its hypoglycemic effects.[3]

The mechanism of inhibition is complex, involving both competitive and allosteric interactions with the enzyme.[10] 3-MPA has been shown to bind to two discrete sites on PEPCK:

  • A competitive binding site: This site overlaps with the binding site for the substrates OAA and PEP.

  • An allosteric binding site: Binding to this site is thought to induce a conformational change in the enzyme, which in turn affects its catalytic activity.[10]

Kinetic studies have determined the inhibition constant (Ki) for this compound to be in the range of 2-9 µM.[3] The IC₅₀ value for the inhibition of human PEPCK has been reported as 7.5 µM.[11][12]

PEPCK_Inhibition PEPCK-Mediated Gluconeogenesis and Inhibition by this compound OAA Oxaloacetate (OAA) PEPCK PEPCK OAA->PEPCK GTP GTP GTP->PEPCK PEP Phosphoenolpyruvate (PEP) PEPCK->PEP GDP GDP PEPCK->GDP CO2 CO₂ PEPCK->CO2 Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis MPA This compound MPA->PEPCK Inhibits

Caption: PEPCK Inhibition Pathway.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a detailed methodology for an in vitro PEPCK inhibition assay has been described.

PEPCK Inhibition Assay Protocol

This protocol is adapted from a study on the inhibition of porcine PEPCK-C isoenzymes.[13]

Objective: To determine the inhibitory effect of this compound on the activity of PEPCK.

Materials:

  • HEPES buffer (100 mM, pH 7.4)

  • Dithiothreitol (DTT)

  • MnCl₂

  • MgCl₂

  • GTP

  • ADP

  • NADH

  • Oxaloacetate (OAA)

  • Purified PEPCK-C enzyme

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • This compound (dissolved in an appropriate solvent)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 1 mL reaction volume, prepare a master mix containing 100 mM HEPES buffer (pH 7.4), 10 mM DTT, 0.2 mM MnCl₂, 2 mM MgCl₂, 1 mM ADP, and 0.2 mM NADH.

  • Enzyme Addition: Add purified PEPCK-C and 5 units each of pyruvate kinase and lactate dehydrogenase to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 10-400 µM) to the reaction wells. Include a control with no inhibitor.

  • Substrate Addition: The reaction can be initiated by the addition of either OAA or GTP. For assays in the direction of PEP synthesis, initiate the reaction by adding OAA. The concentrations of the variable substrates can be in the range of 5–50 μM for OAA or 25–500 μM for GTP.[13]

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a microplate reader at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PEPCK_Assay_Workflow Experimental Workflow for PEPCK Inhibition Assay prep_mix Prepare Reaction Mixture (HEPES, DTT, MnCl₂, MgCl₂, ADP, NADH) add_enzymes Add Enzymes (PEPCK, Pyruvate Kinase, Lactate Dehydrogenase) prep_mix->add_enzymes add_inhibitor Add this compound (Varying Concentrations) add_enzymes->add_inhibitor initiate_reaction Initiate Reaction (Add OAA or GTP) add_inhibitor->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance analyze_data Calculate Reaction Velocities and Determine IC₅₀ measure_absorbance->analyze_data

Caption: PEPCK Inhibition Assay Workflow.

Synthesis and Purification

Conclusion

This compound is a valuable tool for researchers studying gluconeogenesis and its role in metabolic diseases. Its potent inhibitory effect on PEPCK is well-documented, with a clear mechanism of action involving both competitive and allosteric interactions. While key chemical and physical data for its hydrochloride salt are available, a significant gap exists in the public domain regarding its synthesis, purification, and specific physical properties such as melting point and pKa, as well as its spectral characteristics. Further research and publication in these areas would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to 3-Mercaptopicolinic Acid: Properties, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate (B93156) carboxykinase (PEPCK). This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS numbers, and physicochemical properties. The guide delves into its mechanism of action, detailing its inhibitory effects on gluconeogenesis and providing kinetic data. Furthermore, detailed experimental protocols for its synthesis, a PEPCK inhibition assay, and a cell-based assay to evaluate its effects on myogenesis are presented. This document aims to serve as a valuable resource for researchers in metabolism, oncology, and drug development.

Chemical Identity and Properties

This compound is a pyridine (B92270) derivative containing both a carboxylic acid and a thiol group. It is most commonly available as its hydrochloride salt.

Chemical Structure:

  • IUPAC Name: 3-sulfanylpyridine-2-carboxylic acid

  • Molecular Formula: C₆H₅NO₂S

  • Structure:

CAS Numbers:

FormCAS Number
This compound14623-54-2[1]
This compound hydrochloride320386-54-7[2][3]

Physicochemical Properties:

PropertyValueReference
Molecular Weight155.18 g/mol (free acid)[1]
191.63 g/mol (hydrochloride)[3]
AppearanceCrystalline solid[2][3]
Purity≥95%[2][3]
SolubilityPBS (pH 7.2): 0.2 mg/mL[2]
Soluble to 20 mM in DMSO and to 10 mM in water
StorageStore at -20°C

Mechanism of Action: Inhibition of Gluconeogenesis

This compound is a well-established inhibitor of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[2] Its primary target is the enzyme phosphoenolpyruvate carboxykinase (PEPCK) , which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis.[4]

Kinetic studies have revealed that 3-MPA exhibits a complex inhibitory mechanism on PEPCK. It binds to two distinct sites on the enzyme:

  • A competitive binding site within the active site, where it competes with the substrate oxaloacetate.

  • A novel allosteric site , which, when bound by 3-MPA, is thought to induce a conformational change that reduces the enzyme's affinity for its nucleotide substrate (GTP).[5]

This dual-binding mechanism contributes to its potency as a PEPCK inhibitor.

Signaling Pathway: Inhibition of Gluconeogenesis

Gluconeogenesis_Inhibition Inhibition of Gluconeogenesis by this compound cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate Oxaloacetate_mito Oxaloacetate Pyruvate->Oxaloacetate_mito Pyruvate Carboxylase Oxaloacetate_cyto Oxaloacetate Oxaloacetate_mito->Oxaloacetate_cyto Malate Shuttle Lactate Lactate Lactate->Pyruvate Alanine Alanine Alanine->Pyruvate Glycerol Glycerol Glucose Glucose Glycerol->Glucose Enters later in pathway PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK (Cytosolic Isoform) PEP->Glucose Multiple Steps MPA This compound MPA->Oxaloacetate_cyto Inhibition

Caption: Inhibition of the gluconeogenesis pathway by this compound targeting PEPCK.

Quantitative Inhibition Data:

ParameterValueSpecies/EnzymeReference
IC₅₀ 7.5 µMHuman PEPCK
65 ± 6 µMPorcine PEPCK-C
Kᵢ 2-9 µMRat PEPCK[6][7]
~10 µM (competitive)Rat PEPCK[5]
~150 µM (allosteric)Rat PEPCK[5]

Applications in Research and Drug Development

The potent inhibitory effect of this compound on gluconeogenesis makes it a valuable tool for studying metabolic pathways and as a potential therapeutic agent.

  • Metabolic Research: It is widely used to study the regulation of gluconeogenesis in various physiological and pathological states, such as diabetes and starvation.

  • Oncology: Recent studies have explored its potential in cancer therapy. By inhibiting PEPCK, 3-MPA can disrupt cancer cell metabolism and sensitize melanoma cells to other chemotherapeutic agents like Vemurafenib.[8]

  • Cell Differentiation: 3-MPA has been shown to induce myogenic differentiation in C2C12 myoblast cells, suggesting a role for PEPCK in muscle cell development. It also affects the proliferation of other cell types, such as Treg cells.[8]

Experimental Protocols

Chemical Synthesis of this compound
PEPCK Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound on PEPCK in the direction of phosphoenolpyruvate (PEP) synthesis.

Experimental Workflow: PEPCK Inhibition Assay

PEPCK_Inhibition_Workflow Workflow for PEPCK Inhibition Assay cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Buffer Prepare Assay Buffer: 100 mM HEPES (pH 7.4) 10 mM DTT 0.2 mM MnCl₂ 2 mM MgCl₂ Mix Combine buffer, reagents, and 3-MPA in a cuvette Buffer->Mix Reagents Prepare Reagents: 1 mM GTP 1 mM ADP 0.2 mM NADH PEPCK-C Pyruvate Kinase Lactate Dehydrogenase Reagents->Mix Inhibitor Prepare 3-MPA dilutions (e.g., 10-400 µM) Inhibitor->Mix Initiate Initiate reaction by adding Oxaloacetate (OAA) (e.g., 5-50 µM) Mix->Initiate Measure Monitor NADH oxidation at 340 nm using a spectrophotometer Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate Determine Determine IC₅₀ or Kᵢ values Calculate->Determine C2C12_Differentiation_Workflow Workflow for C2C12 Myogenic Differentiation Assay cluster_Cell_Culture Cell Culture cluster_Differentiation Induction of Differentiation cluster_Analysis Analysis of Differentiation Seed Seed C2C12 cells and grow to confluence in Growth Medium (DMEM + 10% FBS) Induce Switch to Differentiation Medium (DMEM + 2% Horse Serum) Seed->Induce Treat Treat cells with varying concentrations of 3-MPA (e.g., 0.25, 0.5, 1 mM) Induce->Treat Incubate Incubate for several days, replacing medium and 3-MPA daily Treat->Incubate Fix Fix and stain cells Incubate->Fix Analyze Analyze myogenic markers: - Creatine kinase activity - Fusion index - Myotube diameter - Myosin Heavy Chain expression Fix->Analyze

References

The Discovery and Elucidation of 3-Mercaptopicolinic Acid as a Phosphoenolpyruvate Carboxykinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of the enzyme Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a critical control point in gluconeogenesis. For decades, 3-MPA has served as an invaluable pharmacological tool for researchers studying glucose metabolism and its regulation.[1][2] Its ability to selectively block the conversion of oxaloacetate to phosphoenolpyruvate has allowed for the detailed investigation of the gluconeogenic pathway and its contribution to various physiological and pathophysiological states, including diabetes. This technical guide provides an in-depth overview of the discovery of 3-MPA, its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its function.

Discovery and Early Characterization

The journey to understanding 3-MPA's role began with the observation of its potent hypoglycemic effects.[1][2] Early investigations in the 1970s identified 3-MPA as a powerful inhibitor of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate precursors.[3] Studies using perfused rat livers and isolated kidney tubules demonstrated that 3-MPA effectively blocked glucose synthesis from substrates like lactate (B86563) and alanine.[3][4][5] However, it did not inhibit gluconeogenesis from substrates such as dihydroxyacetone or fructose, which enter the pathway downstream of the PEPCK-catalyzed step.[3][4] This crucial finding strongly suggested that the site of inhibition was either pyruvate (B1213749) carboxylase or PEPCK. Subsequent detailed metabolite analysis in perfused livers confirmed that PEPCK was the specific target of 3-MPA.[4][5]

Mechanism of Action: A Dual Binding Model

For many years, the precise inhibitory mechanism of 3-MPA remained a subject of investigation. While it was known to be a potent inhibitor, the molecular details were unclear. Recent structural and kinetic studies have revealed a sophisticated dual mechanism of inhibition.[1][6] 3-MPA inhibits PEPCK by binding to two distinct sites on the enzyme.[1][2][7]

  • Competitive Inhibition: 3-MPA binds to the active site, acting as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA).[1][8]

  • Allosteric Inhibition: 3-MPA also binds to a previously undiscovered allosteric site.[1][6][7] Binding at this site induces a conformational change in the nucleotide-binding pocket, which in turn reduces the enzyme's affinity for its substrate, guanosine (B1672433) triphosphate (GTP).[1][6]

This dual-binding action makes 3-MPA a highly effective inhibitor of PEPCK activity.

Quantitative Data on PEPCK Inhibition

The inhibitory potency of 3-MPA has been quantified across various species and experimental systems. The data consistently demonstrates its effectiveness in the low micromolar range.

Table 1: Inhibitory Constants (Ki) of this compound against PEPCK
Enzyme Source/ConditionInhibition TypeSubstrateKi Value (μM)Reference(s)
Rat, Guinea Pig, Human, Rabbit, Dog KidneyNot SpecifiedOAA/GTP2 - 10[9][10]
Rat Cytosolic PEPCKCompetitivePEP/OAA~10[1][2][6][7][8]
Rat Cytosolic PEPCKAllostericGTP~150[1][2][6][7][8]
Pig Cytosolic PEPCK (139Met)Not SpecifiedGTP273[11]
Pig Cytosolic PEPCK (139Leu)Not SpecifiedGTP873[11]
GeneralNot SpecifiedNot Specified2 - 9[12][13]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
Enzyme SourceExperimental ConditionIC50 Value (μM)Reference(s)
Pig Cytosolic PEPCKSaturating substrates (OAA synthesis)65 ± 6[11]
Table 3: In Vivo and In Vitro Effects of this compound on Gluconeogenesis
Experimental ModelSubstrate(s)EffectReference(s)
Isolated Rat Kidney TubulesVariousInhibition (Rat > Guinea Pig ≥ Man > Rabbit ≥ Dog)[9][10]
Perfused Rat LiverLactate, AlanineInhibition of Gluconeogenesis[3][4]
Starved & Alloxan-Diabetic RatsEndogenousHypoglycemic Effect[3]
C2C12 Muscle CellsNot ApplicableInhibition of Cell Proliferation (0.01-1 mM)[13][14]

Experimental Protocols

The characterization of 3-MPA as a PEPCK inhibitor has relied on several key experimental methodologies.

Protocol 1: PEPCK Enzyme Activity Assay (Reverse Direction: OAA Synthesis)

This assay measures the conversion of PEP and GDP to OAA, which is then coupled to the oxidation of NADH by malate (B86768) dehydrogenase.

1. Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.4

  • 10 mM Dithiothreitol (DTT)

  • 2 mM MgCl₂

  • 0.2 mM MnCl₂

  • 1 mM ADP

  • 0.2 mM NADH

  • Substrates: Phosphoenolpyruvate (PEP, 50-600 µM) and Guanosine Diphosphate (GDP, 10-100 µM)

  • Coupling Enzymes: Pyruvate kinase (5 units) and Lactate dehydrogenase (5 units)

  • PEPCK Enzyme: Purified cytosolic or mitochondrial isoform

  • Inhibitor: this compound (10-100 µM)

2. Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, DTT, MgCl₂, MnCl₂, ADP, NADH, coupling enzymes, and the desired concentration of 3-MPA.

  • Add the PEPCK enzyme and one of the substrates (e.g., a fixed, saturating concentration of GDP).

  • Initiate the reaction by adding the variable substrate (e.g., varying concentrations of PEP).

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • Repeat the procedure for different concentrations of the variable substrate and inhibitor to determine the mode of inhibition and calculate kinetic parameters (e.g., Vmax, Km, Ki).[11]

Protocol 2: Isolated Perfused Rat Liver Gluconeogenesis Assay

This ex vivo method assesses the effect of 3-MPA on glucose production in an intact organ.

1. Preparation:

  • Anesthetize a rat (e.g., Wistar) and surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein for inflow of perfusion medium and the vena cava for outflow.

  • Excise the liver and place it in a temperature-controlled perfusion chamber.

2. Perfusion Medium:

  • Krebs-Henseleit bicarbonate buffer, pH 7.4, gassed with 95% O₂ / 5% CO₂.

  • Substrate for gluconeogenesis (e.g., 10 mM Lactate plus 1 mM Pyruvate).

  • This compound at the desired concentration.

3. Procedure:

  • Begin perfusing the liver with the medium at a constant flow rate (e.g., 4 mL/min per gram of liver).

  • Allow the liver to equilibrate for a baseline period (e.g., 30 minutes).

  • Switch to a perfusion medium containing the gluconeogenic substrates and 3-MPA.

  • Collect samples of the effluent (outflow) at regular intervals (e.g., every 5-10 minutes).

  • Measure the concentration of glucose in the effluent samples using a standard glucose assay (e.g., glucose oxidase method).

  • Calculate the rate of glucose production by the liver.

  • Compare the rate of gluconeogenesis in the presence and absence of 3-MPA to determine the percent inhibition.[3][4]

Visualizing Pathways and Workflows

Gluconeogenesis Pathway and 3-MPA Inhibition

Gluconeogenesis_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate PEPCK PEPCK OAA->PEPCK PEP Phosphoenolpyruvate Pathway ... PEP->Pathway Glucose Glucose Lactate Lactate Lactate->Pyruvate Alanine Alanine Alanine->Pyruvate PC->OAA PEPCK->PEP Pathway->Glucose MPA 3-Mercaptopicolinic Acid MPA->PEPCK

Caption: The gluconeogenic pathway highlighting PEPCK and its inhibition by 3-MPA.

Experimental Workflow: Perfused Liver Assay

Perfused_Liver_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Rat Anesthetize Rat Cannulate Cannulate Portal Vein Rat->Cannulate Excise Excise Liver Cannulate->Excise Perfuse Perfuse with Substrates +/- 3-MPA Excise->Perfuse Collect Collect Effluent Perfuse->Collect Measure Measure Glucose Collect->Measure Calculate Calculate Glucose Production Rate Measure->Calculate Compare Compare +/- 3-MPA Calculate->Compare

Caption: Workflow for assessing 3-MPA's effect on hepatic gluconeogenesis.

Dual Inhibition Mechanism of 3-MPA on PEPCK

Dual_Inhibition_Mechanism PEPCK PEPCK Enzyme Active Site (OAA/PEP) Allosteric Site Nucleotide Site PEPCK:allo->PEPCK:gtp Reduces Affinity Conformation Conformational Change MPA1 3-MPA MPA1->PEPCK:active Competitive Inhibition MPA2 3-MPA MPA2->PEPCK:allo Allosteric Binding OAA OAA/PEP OAA->PEPCK:active GTP GTP GTP->PEPCK:gtp

References

An In-depth Technical Guide to the Mechanism of Action of 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Mercaptopicolinic acid (3-MPA) is a potent and well-characterized inhibitor of gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose. Its primary mechanism of action is the direct inhibition of the enzyme Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a critical control point in this pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of 3-MPA, detailed experimental protocols for its study, and quantitative data to support further research and development.

Core Mechanism of Action: Inhibition of PEPCK

This compound is a potent hypoglycemic agent that exerts its effects by directly targeting and inhibiting Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2] PEPCK catalyzes the irreversible conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a rate-limiting step in gluconeogenesis.[2] By inhibiting this enzyme, 3-MPA effectively curtails the production of glucose from non-carbohydrate precursors such as lactate (B86563) and alanine.[3][4][5]

Recent structural and kinetic studies have revealed a dual-binding mechanism for 3-MPA on PEPCK.[1][2] It binds to two discrete sites on the enzyme:

  • A competitive binding site: 3-MPA competes with the substrate, phosphoenolpyruvate (PEP) or oxaloacetate (OAA), for binding at the active site.[1][2]

  • An allosteric binding site: 3-MPA also binds to a previously unidentified allosteric site, which is distinct from the active site.[1][2] Binding to this allosteric pocket induces a conformational change in the nucleotide-binding site, which in turn diminishes the enzyme's affinity for its nucleotide substrate (GTP).[1][2]

This dual mechanism of inhibition contributes to the high potency of 3-MPA as a PEPCK inhibitor.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against PEPCK has been quantified in numerous studies. The following tables summarize the key inhibitory constants.

Table 1: IC50 Value for this compound

Enzyme TargetTest SystemIC50 (µM)Reference
Human PEPCK (hPEPCK)In vitro enzyme assay7.5[6]

Table 2: Ki Values for this compound

Binding SiteEnzyme SourceKi (µM)Reference
Competitive (PEP/OAA site)Rat Cytosolic PEPCK~10[1][7]
Allosteric SiteRat Cytosolic PEPCK~150[1][7]
Not SpecifiedRat Liver Cytosol PEPCK3-9[8]
Not SpecifiedRat, Guinea Pig, Dog, Rabbit, Human Renal PEPCK2-10

Signaling Pathways and Experimental Workflows

Gluconeogenesis Pathway Inhibition

The primary signaling pathway affected by this compound is the gluconeogenesis pathway. The following diagram illustrates the central role of PEPCK and the point of inhibition by 3-MPA.

gluconeogenesis_inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_mito Pyruvate (B1213749) PC Pyruvate Carboxylase Pyruvate_mito->PC OAA_mito Oxaloacetate PC->OAA_mito Lactate Lactate Pyruvate_cyto Pyruvate Lactate->Pyruvate_cyto Alanine Alanine Alanine->Pyruvate_cyto OAA_cyto Oxaloacetate Pyruvate_cyto->OAA_cyto via Mitochondrion PEPCK PEPCK OAA_cyto->PEPCK PEP Phosphoenolpyruvate PEPCK->PEP Glucose Glucose PEP->Glucose Multiple Steps MPA 3-Mercaptopicolinic Acid MPA->PEPCK Inhibition

Caption: Inhibition of PEPCK by 3-MPA in the gluconeogenesis pathway.

Dual-Binding Mechanism on PEPCK

The following diagram illustrates the competitive and allosteric inhibition of PEPCK by this compound.

dual_inhibition cluster_sites Binding Sites PEPCK PEPCK Enzyme ActiveSite Active Site (PEP/OAA Binding) AllostericSite Allosteric Site NucleotideSite Nucleotide Binding Site AllostericSite->NucleotideSite Induces Conformational Change MPA_competitive 3-MPA MPA_competitive->ActiveSite Competes MPA_allosteric 3-MPA MPA_allosteric->AllostericSite Binds Substrate PEP / OAA Substrate->ActiveSite Binds GTP GTP GTP->NucleotideSite Binds

Caption: Dual competitive and allosteric inhibition of PEPCK by 3-MPA.

Experimental Workflow: Isolated Perfused Rat Liver

This diagram outlines the typical workflow for studying the effects of this compound on gluconeogenesis in an isolated perfused rat liver model.

perfused_liver_workflow start Start isolate_liver Isolate Rat Liver start->isolate_liver end End setup_perfusion Set up Perfusion System isolate_liver->setup_perfusion pre_perfusion Pre-perfusion with Krebs-Henseleit Bicarbonate Buffer setup_perfusion->pre_perfusion add_substrate Introduce Gluconeogenic Substrate (e.g., Lactate, Alanine) pre_perfusion->add_substrate baseline_measurement Measure Baseline Glucose Output add_substrate->baseline_measurement introduce_mpa Introduce this compound baseline_measurement->introduce_mpa experimental_measurement Measure Glucose Output and Metabolite Concentrations introduce_mpa->experimental_measurement data_analysis Analyze Data experimental_measurement->data_analysis data_analysis->end

Caption: Workflow for a perfused rat liver gluconeogenesis inhibition study.

Experimental Protocols

PEPCK Inhibition Assay (In Vitro)

This protocol is adapted from methodologies described in the literature for determining the inhibitory effect of 3-MPA on purified PEPCK.

Materials:

  • Purified PEPCK enzyme

  • Reaction Buffer: 100 mM HEPES, pH 7.4, 10 mM DTT, 2 mM MgCl₂, 0.2 mM MnCl₂

  • Substrates: Oxaloacetate (OAA), Guanosine triphosphate (GTP)

  • Coupling Enzymes: Pyruvate kinase, Lactate dehydrogenase

  • Cofactors: Adenosine diphosphate (B83284) (ADP), NADH

  • This compound (3-MPA) stock solution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the reaction buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add varying concentrations of 3-MPA to the experimental wells. Include control wells with no inhibitor.

  • Add the purified PEPCK enzyme to all wells and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the substrates, OAA and GTP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. For Ki determination, repeat the experiment at multiple substrate concentrations.

Inhibition of Gluconeogenesis in Perfused Rat Liver

This protocol provides a framework for assessing the effect of 3-MPA on gluconeogenesis in an ex vivo liver model.

Materials:

  • Male Wistar rats (200-250g), fasted for 24 hours

  • Perfusion apparatus

  • Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O₂ / 5% CO₂

  • Gluconeogenic substrate solution (e.g., 10 mM lactate)

  • This compound solution

  • Blood gas analyzer

  • Metabolite assay kits (for glucose, lactate, pyruvate, etc.)

Procedure:

  • Anesthetize the rat and surgically isolate the liver, cannulating the portal vein and vena cava.

  • Transfer the liver to the perfusion apparatus and begin perfusion with the Krebs-Henseleit buffer at a constant flow rate.

  • Allow the liver to equilibrate for a 30-minute pre-perfusion period.

  • Introduce the gluconeogenic substrate into the perfusion medium and collect baseline perfusate samples for 30 minutes to measure the basal rate of glucose production.

  • Introduce 3-MPA into the perfusion medium at the desired concentration.

  • Continue to collect perfusate samples at regular intervals to measure the rate of glucose production in the presence of the inhibitor.

  • At the end of the experiment, freeze-clamp the liver tissue in liquid nitrogen for subsequent analysis of intracellular metabolite concentrations.

  • Analyze the perfusate and tissue samples for glucose and other relevant metabolites.

C2C12 Myogenic Differentiation Assay

This protocol outlines the steps to investigate the effects of 3-MPA on the differentiation of C2C12 myoblasts.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Microscope for imaging

  • Reagents for immunofluorescence staining (e.g., anti-myosin heavy chain antibody) or creatine (B1669601) kinase activity assay.

Procedure:

  • Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach 80-90% confluency within 24-48 hours. Culture the cells in Growth Medium.

  • Once the cells reach the desired confluency, aspirate the Growth Medium and wash the cells once with PBS.

  • Induce differentiation by replacing the medium with Differentiation Medium containing various concentrations of 3-MPA. Include a vehicle control.

  • Culture the cells for 3-5 days, replacing the Differentiation Medium with fresh medium containing the respective treatments every 48 hours.

  • Monitor the cells daily for morphological changes, such as the formation of elongated, multinucleated myotubes.

  • At the end of the differentiation period, assess the extent of myogenesis. This can be done by:

    • Immunofluorescence: Fixing the cells and staining for muscle-specific proteins like myosin heavy chain. The fusion index (percentage of nuclei in myotubes) can then be calculated.

    • Creatine Kinase Assay: Lysing the cells and measuring the activity of creatine kinase, a marker of muscle differentiation.

Conclusion

This compound is a powerful tool for studying glucose metabolism due to its specific and potent inhibition of PEPCK. The dual-binding mechanism, targeting both the active and an allosteric site, underscores its efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of 3-MPA and similar compounds in various biological systems. A thorough understanding of its mechanism of action is crucial for its application in metabolic research and for the development of novel therapeutic agents targeting gluconeogenesis.

References

Allosteric Inhibition of PEPCK by 3-Mercaptopicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its role in regulating blood glucose levels has made it a significant target for the development of therapeutic agents against type 2 diabetes. 3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of PEPCK that has been instrumental in elucidating the enzyme's function and potential as a drug target. This technical guide provides an in-depth overview of the allosteric inhibition of PEPCK by 3-MPA, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and mechanisms.

Recent structural and kinetic studies have revealed a dual mechanism of inhibition by 3-MPA. It binds not only to the active site, acting as a competitive inhibitor, but also to a previously unidentified allosteric site.[1][2][3][4] This allosteric interaction induces a conformational change in the enzyme, reducing its affinity for its nucleotide substrate, thereby providing a multifaceted approach to modulating PEPCK activity.[1][2][3][4]

Quantitative Data: Inhibition Parameters of this compound on PEPCK

The inhibitory effects of this compound on PEPCK have been quantified across various studies and species. The following tables summarize the key inhibition constants, providing a comparative overview of its potency at both the competitive and allosteric sites.

ParameterSpecies/IsoformValueReference
Competitive Ki Rat Cytosolic PEPCK~10 µM[1][2][3][4]
Rat Cytosolic PEPCK~5 µM[5]
Pig Cytosolic PEPCK (139Met)16 ± 2 µM (vs. PEP)[6]
Pig Cytosolic PEPCK (139Leu)19 ± 4 µM (vs. PEP)[6]
Allosteric Ki Rat Cytosolic PEPCK~150 µM[1][2][3][4][5]
IC50 Human PEPCK (hPEPCK)7.5 µM
Pig Cytosolic PEPCK65 ± 6 µM[6]
General Ki Range Not Specified2-9 µM[7]

Experimental Protocols

This section details the methodologies for key experiments related to the study of PEPCK inhibition by this compound.

PEPCK Enzyme Kinetics Assay (Spectrophotometric Method)

This protocol describes a coupled enzyme assay to determine the kinetic parameters of PEPCK in the direction of oxaloacetate (OAA) synthesis. The production of OAA is coupled to the oxidation of NADH by malate (B86768) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified PEPCK enzyme

  • HEPES buffer (100 mM, pH 7.4)

  • Dithiothreitol (DTT) (10 mM)

  • MnCl2 (0.2 mM)

  • MgCl2 (2 mM)

  • GDP (2 mM)

  • NADH (0.2 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • KHCO3 (100 mM)

  • Malate dehydrogenase (4 units)

  • This compound (varying concentrations)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing HEPES buffer, DTT, MnCl2, MgCl2, GDP, NADH, PEP, and KHCO3.

  • Add 4 units of malate dehydrogenase to the reaction mixture.

  • To determine the effect of the inhibitor, add varying concentrations of this compound to the reaction mixture. For control experiments, omit the inhibitor.

  • Initiate the reaction by adding a known amount of purified PEPCK enzyme.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

  • Repeat the assay with varying concentrations of the substrate (PEP or GDP) and inhibitor (3-MPA) to determine the kinetic parameters.

Determination of Inhibition Constants (Ki)

For Competitive Inhibition:

  • Perform the PEPCK enzyme kinetics assay with varying concentrations of the substrate (e.g., PEP) in the presence of different fixed concentrations of 3-MPA.

  • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

  • The lines for the different inhibitor concentrations will intersect on the y-axis, which is characteristic of competitive inhibition.

  • The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

  • Plot Km,app versus the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki.

For Allosteric (Mixed) Inhibition:

  • Perform the PEPCK enzyme kinetics assay with varying concentrations of the substrate in the presence of different fixed concentrations of 3-MPA.

  • Generate Lineweaver-Burk plots. For mixed inhibition, the lines will intersect to the left of the y-axis.

  • The Ki and the alpha-Ki (the factor by which Km changes) can be determined by fitting the data to the equation for mixed-model inhibition using non-linear regression analysis software.

X-ray Crystallography of PEPCK in Complex with this compound

This protocol provides a general framework for the crystallographic analysis of PEPCK to elucidate the binding mode of 3-MPA.

Materials:

  • Highly purified and concentrated PEPCK protein (>95% purity)

  • This compound

  • Crystallization screening kits

  • Cryoprotectant solution

  • X-ray diffraction equipment

Procedure:

  • Protein Purification: Express and purify recombinant PEPCK using affinity and size-exclusion chromatography to achieve high purity and homogeneity.

  • Complex Formation: Incubate the purified PEPCK with a molar excess of this compound to ensure the formation of the enzyme-inhibitor complex.

  • Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the protein, inhibitor, and precipitants to obtain large, well-diffracting crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PEPCK structure as a search model. Refine the structure and model the 3-MPA molecule into the electron density maps at both the active and allosteric sites.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the allosteric inhibition of PEPCK by this compound.

Figure 1: Inhibition of Gluconeogenesis by this compound.

Allosteric_Inhibition_Mechanism cluster_sites Binding Sites PEPCK_Active PEPCK (Active Conformation) PEPCK_Inactive PEPCK (Inactive Conformation) PEPCK_Active->PEPCK_Inactive Conformational Change ActiveSite Active Site ActiveSite->PEPCK_Active AllostericSite Allosteric Site AllostericSite->PEPCK_Active MPA This compound MPA->ActiveSite Competitive Binding MPA->AllostericSite Allosteric Binding Experimental_Workflow Start Start: Recombinant PEPCK Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Start->Purification Assay Enzyme Kinetics Assay (Spectrophotometry) Purification->Assay Crystallography X-ray Crystallography Purification->Crystallography High Purity Sample Data_Analysis Kinetic Data Analysis (Lineweaver-Burk, Non-linear Regression) Assay->Data_Analysis Ki_Determination Determination of Ki (Competitive & Allosteric) Data_Analysis->Ki_Determination End End: Elucidation of Inhibition Mechanism Ki_Determination->End Structure_Det Structure Determination & Refinement Crystallography->Structure_Det Structure_Det->End

References

3-Mercaptopicolinic Acid: A Technical Guide on its Hypoglycemic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid (3-MPA) is a potent hypoglycemic agent that has been the subject of extensive research for its ability to lower blood glucose levels. Its primary mechanism of action involves the specific and potent inhibition of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway. This technical guide provides an in-depth overview of 3-MPA, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information is presented to support further research and development in the field of metabolic diseases.

Mechanism of Action: Inhibition of Gluconeogenesis

This compound exerts its hypoglycemic effect by directly targeting and inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3] PEPCK is a critical control point in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, such as lactate, pyruvate, and alanine.[4][5][6] By inhibiting PEPCK, 3-MPA effectively curtails the liver's and kidney's ability to produce new glucose, thereby lowering blood glucose concentrations.[5][6][7]

The inhibition of PEPCK by 3-MPA is complex, involving both competitive and allosteric mechanisms.[1][3][8] Kinetic and structural studies have revealed that 3-MPA binds to two distinct sites on the PEPCK enzyme:

  • A competitive binding site: This site overlaps with the binding site for the substrates phosphoenolpyruvate (PEP) and oxaloacetate (OAA).[1][3][8]

  • An allosteric binding site: This is a previously unidentified site that, when bound by 3-MPA, stabilizes an altered conformation of the enzyme's nucleotide-binding site, reducing its affinity for GTP, a necessary cofactor for the reaction.[1][3][8]

This dual-binding mechanism contributes to the potent inhibitory effect of 3-MPA on PEPCK activity.

Signaling Pathway of 3-MPA in Inhibiting Gluconeogenesis

G Lactate Lactate/Alanine/ Pyruvate Pyruvate Pyruvate Lactate->Pyruvate OAA Oxaloacetate Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP PEPCK Glucose_out Glucose (Released into blood) PEP->Glucose_out Multiple Steps MPA This compound PEPCK_enzyme PEPCK Enzyme MPA->PEPCK_enzyme

Figure 1. Signaling pathway of 3-MPA in inhibiting hepatic gluconeogenesis.

Quantitative Data on the Efficacy of this compound

The inhibitory potency of 3-MPA on PEPCK and its hypoglycemic effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of PEPCK by this compound
ParameterEnzyme SourceValueReference
IC50 Human PEPCK (hPEPCK)7.5 µM[9][10]
Porcine PEPCK-C65 ± 6 µM[11]
Ki (Competitive) Rat PEPCK~10 µM[1][3][8]
Ki (Allosteric) Rat PEPCK~150 µM[1][3][8]
Ki (General) Rat, Guinea Pig, Dog, Rabbit, Human PEPCK2 - 10 µM[7][12]
Table 2: In Vivo and Ex Vivo Hypoglycemic Effects of this compound
Experimental ModelSubstrate3-MPA Concentration/DoseEffectReference
Isolated Perfused Rat LiverLactate50 µMSharp decrease in glucose synthesis[13]
Lactate100 µMVirtually complete inhibition of glucose synthesis[13]
AlanineNot specifiedInhibition of gluconeogenesis[4][14]
Isolated Perfused Diabetic Rat LiverEndogenous4 mMContinuous net uptake of glucose observed[15]
Starved Rats (in vivo)-37.5 - 150 mg/kg (p.o.)Dose-dependent reduction in blood glucose[16]
Starved Rats (in vivo)Pyruvate30 and 300 mg/kg (i.p.)Reduction in pyruvate-induced blood glucose level[16]
Rabbits (in vivo)Salbutamol-induced25 mg/kg (s.c.)Neutralizes salbutamol-mediated hyperglycemia[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the study of 3-MPA.

Isolated Perfused Liver Studies

This ex vivo model allows for the direct assessment of hepatic glucose metabolism in a controlled environment.

  • Animal Model: Male Wistar rats (200-250g), fasted for 24 hours to deplete glycogen (B147801) stores.

  • Perfusion Medium: Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O₂ / 5% CO₂, and containing a gluconeogenic substrate (e.g., 10 mM L-lactate).

  • Procedure:

    • The rat is anesthetized, and the liver is surgically isolated.

    • The portal vein and inferior vena cava are cannulated for inflow and outflow of the perfusion medium, respectively.

    • The liver is placed in a perfusion chamber and perfused at a constant flow rate (e.g., 4 ml/min per gram of liver).

    • After an equilibration period, 3-MPA is added to the perfusion medium at the desired concentration.

    • Samples of the effluent perfusate are collected at regular intervals to measure glucose concentration.

  • Analytical Method: Glucose concentration in the perfusate is typically determined using a glucose oxidase-based assay.

Experimental Workflow for Isolated Perfused Liver Study

G start Start animal_prep Animal Preparation (Fasted Rat) start->animal_prep surgery Surgical Isolation of Liver animal_prep->surgery cannulation Cannulation of Portal Vein & Vena Cava surgery->cannulation perfusion_setup Liver placed in Perfusion Chamber cannulation->perfusion_setup equilibration Equilibration Period perfusion_setup->equilibration mpa_addition Addition of 3-MPA to Perfusate equilibration->mpa_addition sampling Collection of Effluent Samples mpa_addition->sampling analysis Glucose Concentration Analysis sampling->analysis end End analysis->end

Figure 2. Workflow for an isolated perfused liver experiment to study 3-MPA.

In Vivo Hypoglycemia Studies

These studies assess the effect of 3-MPA on blood glucose levels in living organisms.

  • Animal Model: Male Wistar rats or other appropriate rodent models, often fasted to induce a reliance on gluconeogenesis for maintaining blood glucose. Alloxan- or streptozotocin-induced diabetic models are also used.[6][17]

  • Drug Administration: 3-MPA is typically administered orally (p.o.) or via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[16]

  • Procedure:

    • Animals are fasted for a specified period (e.g., 24-48 hours).

    • A baseline blood sample is taken (time 0).

    • 3-MPA is administered at the desired dose.

    • Blood samples are collected at various time points post-administration (e.g., 1, 2, 4, 6 hours).

  • Analytical Method: Blood glucose levels are measured using a glucometer or a colorimetric assay.

PEPCK Enzyme Inhibition Assays

These in vitro assays directly measure the inhibitory effect of 3-MPA on PEPCK activity.[11]

  • Enzyme Source: Purified PEPCK from various sources (e.g., rat liver cytosol, recombinant human PEPCK).

  • Assay Principle: The activity of PEPCK can be measured in either the forward (OAA to PEP) or reverse (PEP to OAA) direction. A common method is a coupled spectrophotometric assay.

  • Procedure (Reverse Direction):

    • The reaction mixture contains buffer (e.g., HEPES, pH 7.4), cofactors (MnCl₂, MgCl₂, GDP), NADH, PEP, KHCO₃, and an excess of malate (B86768) dehydrogenase.

    • Varying concentrations of 3-MPA are added.

    • The reaction is initiated by the addition of PEPCK.

    • The rate of NADH oxidation (decrease in absorbance at 340 nm) is monitored, which is proportional to the rate of OAA formation.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined through kinetic studies with varying substrate and inhibitor concentrations.[11]

Effects on Insulin (B600854) and Glucagon (B607659)

The primary action of 3-MPA is on hepatic glucose production, and it does not appear to directly stimulate insulin secretion. In fact, by lowering blood glucose, it would be expected to indirectly reduce the stimulus for insulin release. The interplay between glucose levels and the secretion of insulin and glucagon is complex.[18][19] Glucagon, a counter-regulatory hormone to insulin, stimulates gluconeogenesis.[20][21] By inhibiting the pathway stimulated by glucagon, 3-MPA can effectively counteract the hyperglycemic effects of this hormone.

Conclusion

This compound is a well-characterized inhibitor of gluconeogenesis with potent hypoglycemic activity. Its specific targeting of PEPCK through a dual inhibitory mechanism makes it a valuable tool for studying glucose metabolism and a potential lead scaffold for the development of novel anti-diabetic therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research could focus on optimizing the pharmacokinetic and pharmacodynamic properties of 3-MPA derivatives to enhance their therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 3-Mercaptopicolinic acid (3-MPA), a potent inhibitor of gluconeogenesis. The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with standardized experimental protocols.

Core Physicochemical Data

This compound is a critical tool for studying metabolic pathways, particularly glucose metabolism. Its efficacy as an inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) makes it a valuable compound in metabolic research.[1][2] The hydrochloride salt is commonly used in research settings.[3][4]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
Chemical Name 3-Mercapto-2-pyridinecarboxylic acid
Synonyms 3-MPA, SKF 34288[4][5]
Molecular Formula C₆H₅NO₂S[6]
Molecular Weight 155.18 g/mol [6]
CAS Number 14623-45-9 (Parent), 320386-54-7 (HCl Salt)[3][7]
Appearance Crystalline solid[4]
Solubility (HCl Salt) Soluble to 10 mM in water, 20 mM in DMSO, 0.2 mg/mL in PBS (pH 7.2)[3][4]
Storage Conditions Store at -20°C[3][4]
Stability (HCl Salt) ≥ 4 years at -20°C[4]

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[8][9]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a powdered form.[10] Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[10][11] Pack the sample tightly by tapping the tube gently.[10]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.[8]

  • Heating: Begin heating at a rapid rate (e.g., 4-5°C per minute) to determine an approximate melting point.[11] For the precise measurement, allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Then, heat at a slower, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[12]

  • Observation and Recording: Observe the sample through the apparatus's eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (complete melting).[11] This range represents the melting point.

  • Replication: Perform the measurement at least twice with fresh samples to ensure reproducibility.[11]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[13][14]

Methodology:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired aqueous medium (e.g., distilled water, PBS).[15] An excess of solid material must be present to ensure saturation.[14]

  • Equilibration: Seal the flask and place it in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).[14][16] Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.[14]

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[17][18][19]

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[17] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[17]

  • Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17] Place the 3-MPA solution in a beaker with a magnetic stirrer and immerse the pH electrode.[17]

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.[17] After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[20] This point corresponds to the inflection point of the sigmoid-shaped curve.[18]

  • Replication: Perform at least three titrations to ensure the reliability of the pKa value.[17]

Mechanism of Action and Signaling Pathway

This compound is a well-established inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), a key regulatory point in the gluconeogenesis pathway.[1][21] Gluconeogenesis is the metabolic process that generates glucose from non-carbohydrate substrates, such as lactate, glycerol, and certain amino acids.[22][23] By inhibiting PEPCK, 3-MPA effectively blocks the synthesis of glucose, leading to a hypoglycemic effect.[1][5]

Studies have shown that 3-MPA inhibits PEPCK through binding at two distinct sites: a competitive site (with respect to phosphoenolpyruvate) and a previously unidentified allosteric site.[1][2][24] This dual-site inhibition contributes to its potency.

Gluconeogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate Oxaloacetate_M Oxaloacetate Pyruvate->Oxaloacetate_M Pyruvate Carboxylase Oxaloacetate_C Oxaloacetate Oxaloacetate_M->Oxaloacetate_C Malate Shuttle PEP Phosphoenolpyruvate (PEP) Oxaloacetate_C->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P Fructose-1,6-bisphosphatase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Glucose-6-phosphatase MPA 3-Mercaptopicolinic Acid MPA->PEP Inhibition Lactate Lactate / Alanine Lactate->Pyruvate

Caption: Inhibition of the Gluconeogenesis Pathway by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for researchers investigating the effects of this compound.

Experimental_Workflow A Compound Acquisition (this compound) B Physicochemical Characterization (Purity, Solubility, Stability) A->B C Preparation of Stock Solutions (e.g., in DMSO or buffer) B->C D In Vitro Enzyme Inhibition Assay (PEPCK Activity) C->D E Cell-Based Assays (e.g., Gluconeogenesis in Hepatocytes) C->E F Data Analysis (IC50, Ki Determination) D->F E->F G Further Mechanistic Studies (e.g., Allosteric Effects, Binding Kinetics) F->G

Caption: General Experimental Workflow for this compound Research.

References

An In-depth Technical Guide to 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercaptopicolinic acid (3-MPA), a potent inhibitor of gluconeogenesis. This document will delve into its fundamental chemical properties, its mechanism of action, and relevant experimental protocols for its use in research settings.

Core Molecular Data

This compound is a picolinic acid derivative containing a thiol group. Its key molecular information is summarized below.

IdentifierValueSource
Molecular Formula C6H5NO2S[1]
Molecular Weight 155.18 g/mol [1][2]
IUPAC Name 3-sulfanylpyridine-2-carboxylic acid[1]
CAS Number 14623-54-2[1]
Synonyms 3-Mercapto-2-pyridinecarboxylic acid, SKF 34288[1][3]

It is important to distinguish the base compound from its commonly used hydrochloride salt, which has a different molecular formula and weight.

IdentifierValueSource
Molecular Formula (HCl salt) C6H5NO2S · HCl[3][4]
Molecular Weight (HCl salt) 191.6 g/mol [3][4][5]
CAS Number (HCl salt) 320386-54-7[3][4][5]

Mechanism of Action: Inhibition of Gluconeogenesis

This compound is a well-characterized inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the metabolic pathway of gluconeogenesis.[6] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors. By inhibiting this enzyme, 3-MPA effectively blocks the production of glucose in the liver and kidneys.

The inhibitory action of 3-MPA on PEPCK has made it a valuable tool in metabolic research to study the effects of impaired gluconeogenesis.

PEPCK_Inhibition Oxaloacetate Oxaloacetate PEPCK PEPCK Oxaloacetate->PEPCK PEP Phosphoenolpyruvate Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis PEPCK->PEP MPA This compound MPA->PEPCK

Inhibition of PEPCK by this compound.

Experimental Protocols

The following provides a general methodology for studying the effects of this compound on cellular metabolism.

Objective: To assess the inhibitory effect of 3-MPA on glucose production in a cellular model.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Fetal Bovine Serum (FBS)

  • This compound (hydrochloride salt)

  • Substrates for gluconeogenesis (e.g., lactate (B86563), pyruvate)

  • Glucose assay kit

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture: Culture HepG2 cells in standard DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Induction of Gluconeogenesis: Wash the cells with phosphate-buffered saline (PBS) and then incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) for 24 hours.

  • Treatment with 3-MPA: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified period (e.g., 6 hours).

  • Sample Collection:

    • Collect the culture medium to measure extracellular glucose concentration.

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Biochemical Assays:

    • Measure the glucose concentration in the collected medium using a commercial glucose assay kit.

    • Determine the total protein concentration in the cell lysates using a protein assay kit for normalization.

  • Data Analysis: Normalize the glucose production to the total protein content for each sample. Compare the glucose production in the 3-MPA-treated groups to the untreated control group to determine the inhibitory effect.

Experimental_Workflow start Start culture Culture HepG2 Cells start->culture induce Induce Gluconeogenesis (Glucose-free medium + substrates) culture->induce treat Treat with 3-MPA induce->treat collect Collect Medium and Cell Lysates treat->collect glucose_assay Glucose Assay (Medium) collect->glucose_assay protein_assay Protein Assay (Lysates) collect->protein_assay analyze Data Analysis and Normalization glucose_assay->analyze protein_assay->analyze end End analyze->end

References

Spectroscopic Analysis of 3-Mercaptopicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2][3][4] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The guide also presents a summary of spectroscopic data in structured tables and visual diagrams to illustrate experimental workflows and the compound's mechanism of action.

Introduction

This compound, also known as 3-sulfanylpyridine-2-carboxylic acid, is a small molecule of significant interest in metabolic research. Its ability to inhibit PEPCK makes it a valuable tool for studying glucose metabolism and a potential therapeutic agent.[1][2][3][4] Accurate and thorough spectroscopic analysis is crucial for confirming the identity, purity, and structural characteristics of 3-MPA in research and drug development settings. This guide outlines the standard spectroscopic techniques and expected data for the comprehensive analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure of this compound and may vary slightly based on solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~13.5br s-COOH
~8.4dd4.5, 1.5H-6
~7.8dd7.5, 1.5H-4
~7.3dd7.5, 4.5H-5
~5.5s-SH

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O
~150C-2
~148C-6
~138C-4
~125C-5
~122C-3
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
2600-2550WeakS-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1450MediumC=C and C=N stretches (Pyridine ring)
~1200MediumC-O stretch
~900MediumO-H bend (out-of-plane)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)
209
251
316
431

Data obtained from commercially available this compound hydrochloride.[1]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
155100[M]⁺ (Molecular Ion)
11080[M - COOH]⁺
8360[M - COOH - HCN]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 125 MHz NMR Spectrometer.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Chemical Shift Referencing: Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Procedure:

      • Record a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder.

      • Record the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound, which correspond to electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Acquisition:

    • Instrument: UV-Vis Spectrophotometer.

    • Procedure:

      • Use the pure solvent as a blank to zero the instrument.

      • Record the absorbance spectrum of the sample solution from 200 to 800 nm.

      • Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a liquid chromatograph (LC) for LC-MS analysis.

  • Ionization and Analysis:

    • Ionization Method: Electrospray Ionization (ESI) is a suitable method for this molecule.

    • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.

    • Detection: The detector records the abundance of each ion based on its mass-to-charge ratio (m/z), generating a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight G Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate PEPCK PEPCK OAA->PEPCK PEP Phosphoenolpyruvate Glucose Glucose PEP->Glucose Multiple Steps PC->OAA PEPCK->PEP MPA 3-Mercaptopicolinic Acid MPA->PEPCK Inhibition

References

Methodological & Application

Application Notes and Protocols for 3-Mercaptopicolinic Acid (3-MPA) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Mercaptopicolinic acid (3-MPA), a potent and specific inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), in various animal models. The information provided is intended to guide researchers in designing and executing experiments to study gluconeogenesis and related metabolic pathways.

Introduction

This compound (3-MPA) is a widely used pharmacological tool for investigating the role of gluconeogenesis in physiological and pathophysiological states. It acts by specifically inhibiting PEPCK, a rate-limiting enzyme in the gluconeogenic pathway that catalyzes the conversion of oxaloacetate to phosphoenolpyruvate.[1][2][3][4][5] This inhibition leads to a reduction in glucose production from non-carbohydrate precursors such as lactate, pyruvate, and alanine.[2][3][4] Animal models treated with 3-MPA have been instrumental in understanding glucose homeostasis, diabetes, and metabolic regulation.

Mechanism of Action

3-MPA exerts its inhibitory effect on the cytosolic isoform of PEPCK.[1] The inhibition of this key enzyme blocks the gluconeogenic pathway, leading to a decrease in hepatic and renal glucose output. This makes 3-MPA a valuable tool for studying conditions characterized by excessive gluconeogenesis, such as type 2 diabetes.

Signaling Pathway

The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the point of inhibition by 3-MPA.

Gluconeogenesis_Inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate PC Pyruvate Carboxylase Pyruvate_m->PC OAA_m Oxaloacetate PC->OAA_m Malate_m Malate OAA_m->Malate_m Malate Dehydrogenase Malate_c Malate Malate_m->Malate_c Lactate Lactate Pyruvate_c Pyruvate Lactate->Pyruvate_c Alanine Alanine Alanine->Pyruvate_c Pyruvate_c->Pyruvate_m OAA_c Oxaloacetate Malate_c->OAA_c Malate Dehydrogenase PEPCK PEPCK OAA_c->PEPCK PEP Phosphoenolpyruvate PEPCK->PEP MPA This compound MPA->PEPCK Inhibits Glucose Glucose PEP->Glucose Multiple Steps PTT_Workflow Start Start: Fast Rats (16-18h) Baseline Measure Baseline Blood Glucose Start->Baseline Administer Administer 3-MPA (i.p.) (e.g., 30 or 300 mg/kg) or Saline (Control) Baseline->Administer Wait Wait 30-60 min Administer->Wait Pyruvate Administer Pyruvate (i.p.) (2 g/kg) Wait->Pyruvate Monitor Monitor Blood Glucose at 15, 30, 60, 90, 120 min Pyruvate->Monitor Analyze Analyze Data (Plot Glucose vs. Time, Calculate AUC) Monitor->Analyze End End Analyze->End

References

Application Notes and Protocols: 3-Mercaptopicolinic Acid for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid (3-MPA) is a well-characterized and potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[1][2][3][4][5] Due to its specific inhibition of PEPCK, 3-MPA serves as a valuable tool in metabolic research and as a potential therapeutic agent for conditions associated with elevated gluconeogenesis, such as type 2 diabetes.[2][3] This document provides a detailed protocol for utilizing 3-MPA in enzyme inhibition assays targeting PEPCK, along with relevant quantitative data and pathway diagrams.

3-MPA exhibits a dual mechanism of inhibition against PEPCK. It binds to two distinct sites on the enzyme: one competitive with respect to phosphoenolpyruvate (PEP)/oxaloacetate (OAA) and another at a previously unidentified allosteric site.[1][2][3][6] Binding to the allosteric site is thought to stabilize a conformational change in the nucleotide-binding domain, thereby reducing the enzyme's affinity for its nucleotide substrate.[1][2][6]

Data Presentation

The inhibitory activity of this compound against PEPCK has been quantified in various studies. The following table summarizes key inhibition constants.

ParameterValueEnzyme SourceCommentsReference
IC50 7.5 µMHuman PEPCK (hPEPCK)---
IC50 65 ± 6 µMPorcine cytosolic PEPCK (wild type)Assayed in the direction of OAA synthesis at saturating substrate concentrations.[7]
Ki ~10 µMRat cytosolic PEPCKCompetitive inhibition with respect to PEP/OAA.[1][2][3][6]
Ki ~150 µMRat cytosolic PEPCKAllosteric site inhibition.[1][2][3][6]
Ki 2-10 µMVarious (rat, guinea pig, dog, rabbit, man)Assayed in the forward direction.[8]
Inhibition Constants 3 to 9 µMRat liver cytosol PEPCKNoncompetitive inhibition with respect to both oxalacetate (B90230) and MnGTP2-.[9]

Experimental Protocols

This protocol describes a spectrophotometric coupled enzyme assay to determine the inhibitory effect of this compound on PEPCK activity. The assay measures the carboxylation of PEP to OAA, which is then reduced to malate (B86768) by malate dehydrogenase (MDH), coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the reaction rate.

Materials and Reagents
  • PEPCK Enzyme: Purified cytosolic or mitochondrial PEPCK

  • This compound (3-MPA): Stock solution prepared in an appropriate buffer (e.g., water or assay buffer).

  • Assay Buffer: 100 mM HEPES, pH 7.4

  • Substrates:

    • Phosphoenolpyruvate (PEP)

    • Guanosine 5'-diphosphate (GDP)

    • Potassium bicarbonate (KHCO₃)

  • Cofactors:

    • Magnesium chloride (MgCl₂)

    • Manganese chloride (MnCl₂)

  • Coupling Enzyme System:

    • Malate dehydrogenase (MDH)

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Other Reagents:

    • Dithiothreitol (DTT)

  • Instrumentation:

    • UV-Vis Spectrophotometer capable of reading at 340 nm

    • Cuvettes or 96-well UV-transparent plates

    • Pipettes

    • Incubator or water bath

Assay Procedure
  • Preparation of Reagent Mix: Prepare a master mix containing all components except the enzyme and inhibitor. The final concentrations in the 1 mL reaction volume should be as follows[7]:

    • 100 mM HEPES, pH 7.4

    • 10 mM DTT

    • 2 mM MgCl₂

    • 0.2 mM MnCl₂

    • 2 mM GDP

    • 2 mM PEP

    • 100 mM KHCO₃

    • 0.2 mM NADH

    • 4 units of malate dehydrogenase

  • Inhibitor Preparation: Prepare a series of dilutions of 3-MPA in the assay buffer. The final concentrations should typically range from 0 to 200 µM to determine the IC₅₀ value.[7]

  • Reaction Setup:

    • To a cuvette or well of a 96-well plate, add the appropriate volume of the reagent mix.

    • Add the desired volume of the 3-MPA dilution or buffer for the control (no inhibitor).

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.[10]

  • Initiation of Reaction: Initiate the reaction by adding a pre-determined amount of PEPCK enzyme to the mixture.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). Ensure the reaction rate is linear for at least 2-3 minutes.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the percentage of inhibition against the logarithm of the 3-MPA concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations

Gluconeogenesis Pathway and PEPCK Inhibition

Gluconeogenesis_Pathway cluster_PEPCK PEPCK Catalyzed Reaction Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate OAA->PEP    PEPCK_node PEPCK OAA->PEPCK_node Glucose Glucose PEP->Glucose Multiple Steps MPA 3-Mercaptopicolinic Acid MPA->PEPCK_node Inhibition PEPCK_node->PEP

Caption: Inhibition of PEPCK by this compound in the Gluconeogenesis Pathway.

Experimental Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagent Mix (Substrates, Cofactors, MDH, NADH) start->prep_reagents setup_reaction Set up Reaction (Reagent Mix + 3-MPA/Control) prep_reagents->setup_reaction prep_inhibitor Prepare 3-MPA Dilutions prep_inhibitor->setup_reaction pre_incubate Pre-incubate at Constant Temperature setup_reaction->pre_incubate initiate_reaction Initiate Reaction with PEPCK pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance analyze_data Calculate Reaction Velocity and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the this compound PEPCK Inhibition Assay.

References

Application of 3-Mercaptopicolinic Acid in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to sustain high rates of proliferation and survive in the often nutrient-poor tumor microenvironment. A key enzyme in this metabolic flexibility is Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), which exists in two isoforms: a cytosolic (PCK1) and a mitochondrial (PCK2) form. PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP), a crucial step in gluconeogenesis and a link between the tricarboxylic acid (TCA) cycle and glycolysis. In cancer cells, particularly under conditions of nutrient stress, PEPCK allows for the utilization of alternative carbon sources, such as lactate (B86563) and amino acids, to fuel anabolic processes.

3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of PEPCK and has emerged as a valuable tool for studying the role of this enzyme in cancer metabolism. By blocking PEPCK activity, 3-MPA disrupts the metabolic adaptability of cancer cells, leading to reduced proliferation, increased sensitivity to nutrient deprivation, and potentially overcoming drug resistance. These application notes provide a comprehensive overview of the use of 3-MPA in cancer cell metabolism research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

This compound acts as a specific inhibitor of both isoforms of phosphoenolpyruvate carboxykinase (PEPCK).[1] The inhibition of PEPCK by 3-MPA disrupts the cataplerotic flux from the TCA cycle, thereby limiting the cancer cells' ability to synthesize PEP from non-glycolytic precursors. This is particularly impactful under low glucose conditions, where cancer cells rely on PEPCK to utilize substrates like lactate and glutamine to produce PEP for biosynthetic pathways.[2][3] The inhibition of PEPCK by 3-MPA has been shown to be noncompetitive with respect to both oxaloacetate and MnGTP2-.[4]

The primary downstream effects of 3-MPA treatment in cancer cells include:

  • Inhibition of Gluconeogenesis: By blocking the conversion of oxaloacetate to PEP, 3-MPA effectively halts the process of generating glucose from non-carbohydrate substrates.[1][5][6][7][8]

  • Reduced Lactate Utilization: Cancer cells can use lactate as a fuel source by converting it to pyruvate (B1213749) and then to PEP via PEPCK. 3-MPA treatment impairs this process, limiting the bioenergetic and biosynthetic advantages derived from lactate metabolism.

  • Induction of Apoptosis under Nutrient Stress: In nutrient-deprived environments, cancer cells upregulate PEPCK to survive. Inhibition of PEPCK by 3-MPA exacerbates this stress, leading to apoptosis.

  • Sensitization to other Therapies: By targeting a key metabolic vulnerability, 3-MPA can enhance the efficacy of other anti-cancer agents, such as BRAF inhibitors in melanoma.[3][9][10]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on PEPCK activity and cancer cell lines.

ParameterValueEnzyme SourceReference
Ki (GTP)273 µM (for 139Met isoenzyme)Porcine PEPCK-C[11]
Ki (GTP)873 µM (for 139Leu isoenzyme)Porcine PEPCK-C[11]
Inhibition Constants3 to 9 µMRat liver cytosol PEPCK[4]

Table 1: Inhibitory Constants of this compound against PEPCK.

CompoundCell LineCancer TypeIC50Reference
This compound hydrochloridehPEPCK-7.5 µM[12]
This compound in combination with VemurafenibA2058R (Vemurafenib-resistant)MelanomaNot specified, but synergistic effect observed[9]

Table 2: IC50 Values of this compound in Cancer Cells.

Cell LineCancer TypeAssayTreatmentObserved EffectReference
MCF7Breast CancerColony FormationThis compoundReduced colony growth[12]
Treg cells-ProliferationThis compoundReduced proliferation[12]
A2058R (Vemurafenib-resistant)MelanomaTumor XenograftThis compound + VemurafenibSignificantly reduced tumor weight and volume[9]

Table 3: In Vitro and In Vivo Effects of this compound on Cancer Cells.

Mandatory Visualization

cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle cluster_Gluconeogenesis Gluconeogenesis / Anaplerosis Glucose Glucose G6P Glucose-6-P Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP Pyruvate Pyruvate PEP->Pyruvate Biosynthesis Anabolic Pathways (e.g., Serine, Glycine synthesis) PEP->Biosynthesis Lactate_out Lactate (extracellular) Pyruvate->Lactate_out Pyruvate_in Pyruvate AcetylCoA Acetyl-CoA Pyruvate_in->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG OAA Oxaloacetate alphaKG->OAA OAA->Citrate PEPCK PEPCK OAA->PEPCK Glutamine Glutamine Glutamine->alphaKG Lactate_in Lactate (intracellular) Lactate_in->Pyruvate_in PEPCK->PEP MPA This compound MPA->PEPCK

Caption: Mechanism of 3-MPA in cancer cell metabolism.

cluster_workflow Experimental Workflow: In Vitro Efficacy of 3-MPA start Cancer Cell Culture (e.g., MCF7, A549) treatment Treat with 3-MPA (Dose-response) start->treatment proliferation Cell Proliferation Assay (MTT / Crystal Violet) treatment->proliferation colony Colony Formation Assay treatment->colony lactate Lactate Uptake Assay treatment->lactate analysis Data Analysis (IC50, % Inhibition) proliferation->analysis colony->analysis lactate->analysis

Caption: Workflow for in vitro evaluation of 3-MPA.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (3-MPA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • 3-MPA Treatment:

    • Prepare a stock solution of 3-MPA in DMSO.

    • Prepare serial dilutions of 3-MPA in complete medium to achieve final concentrations ranging from 0.1 µM to 1 mM. Include a vehicle control (DMSO at the same final concentration as the highest 3-MPA treatment).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3-MPA or vehicle control.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark, or overnight, to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the ability of single cancer cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (3-MPA)

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with 2 mL of complete medium.

  • 3-MPA Treatment:

    • Allow the cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of 3-MPA or a vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form.

    • Replace the medium with fresh 3-MPA-containing or control medium every 3-4 days.

  • Staining and Quantification:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Wash the wells with water until the background is clear.

    • Allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Protocol 3: PEPCK Enzyme Activity Assay (Adapted from a general protocol)

Objective: To measure the inhibitory effect of this compound on PEPCK activity in cell lysates.

Materials:

  • Cancer cells treated with or without 3-MPA

  • PEPCK Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM DTT, 2 mM MgCl₂, 0.2 mM MnCl₂)

  • Substrate solution (containing OAA and GTP)

  • Coupling enzymes (Pyruvate Kinase and Lactate Dehydrogenase)

  • NADH

  • ADP

  • Cell lysis buffer

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Harvest cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • Assay Reaction:

    • In a cuvette, prepare a reaction mixture containing PEPCK assay buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Add a specific amount of cell lysate (containing PEPCK) to the cuvette.

    • To test the inhibitory effect, pre-incubate the cell lysate with various concentrations of 3-MPA before adding it to the reaction mixture.

    • Initiate the reaction by adding the substrate solution (OAA and GTP).

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • The rate of NADH oxidation is proportional to the PEPCK activity.

  • Data Analysis:

    • Calculate the PEPCK activity (in U/mg of protein).

    • Determine the percentage of inhibition of PEPCK activity by 3-MPA at different concentrations.

Protocol 4: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the efficacy of this compound, alone or in combination with other agents, in reducing tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft (e.g., A2058R melanoma cells)

  • This compound (formulated for in vivo use)

  • Vehicle control

  • Other therapeutic agents (if testing a combination therapy)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into different treatment groups (e.g., vehicle control, 3-MPA alone, other agent alone, combination of 3-MPA and other agent).

    • Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length × Width²)/2.

  • Endpoint and Analysis:

    • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

    • Plot the tumor growth curves for each treatment group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Concluding Remarks

This compound is a critical research tool for elucidating the role of PEPCK in cancer cell metabolism. Its ability to disrupt the metabolic plasticity of cancer cells highlights PEPCK as a promising therapeutic target. The provided data and protocols offer a foundation for researchers to explore the potential of 3-MPA and other PEPCK inhibitors in the development of novel anti-cancer strategies. Further investigation into the efficacy of 3-MPA across a broader range of cancer types and in combination with other therapies is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: Effects of 3-Mercaptopicolinic Acid on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid (3-MPA) is a well-characterized inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. Emerging evidence suggests that 3-MPA also possesses immunomodulatory properties, particularly in the context of T-cell function. By targeting cellular metabolism, 3-MPA can influence the proliferation and effector functions of T-lymphocytes. These application notes provide a comprehensive overview of the effects of 3-MPA on T-cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects on T-cells primarily through the inhibition of phosphoenolpyruvate carboxykinase (PEPCK). PEPCK is a critical enzyme that links glycolysis and the tricarboxylic acid (TCA) cycle. In activated T-cells, which have high metabolic demands to support proliferation and effector functions, PEPCK plays a role in cataplerosis, replenishing TCA cycle intermediates.

Inhibition of PEPCK by 3-MPA disrupts this metabolic flexibility, leading to:

  • Altered Glucose Metabolism: Reduced capacity to synthesize phosphoenolpyruvate (PEP) from TCA cycle intermediates.

  • Impaired Anabolic Processes: Insufficient supply of precursors for the synthesis of nucleotides, amino acids, and lipids required for cell growth and division.

  • Downregulation of Signaling Pathways: The metabolic state of a T-cell is intricately linked to its signaling pathways. Inhibition of PEPCK can impact key signaling nodes such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation in response to nutrient availability.

Recent studies indicate that PEPCK-M is the predominant isoform in effector T-cells, suggesting that 3-MPA's effects are targeted towards this metabolically active T-cell subset. The resulting metabolic stress can suppress T-cell proliferation and cytokine production.

Quantitative Data

The inhibitory activity of this compound on PEPCK has been quantified in various studies. Furthermore, its impact on T-cell proliferation, particularly on regulatory T-cells (Tregs), has been observed.

ParameterValueTargetComments
IC50 7.5 µMHuman PEPCK (hPEPCK)In vitro enzyme inhibition assay.[1]
Ki (competitive) ~10 µMRat PEPCKCompetitive inhibition with respect to phosphoenolpyruvate/oxaloacetate.
Ki (allosteric) ~150 µMRat PEPCKBinds to a previously unidentified allosteric site.
IC50 65 ± 6 µMPorcine cytosolic PEPCK (PEPCK-C)Determined at saturating substrate concentrations.
Effect on Treg Proliferation Reduces ProliferationIn vitro cultured Treg cellsThe specific dose-response relationship is yet to be fully elucidated.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of 3-MPA in T-Cells

G cluster_0 T-Cell TCR TCR Activation (e.g., anti-CD3/CD28) PI3K_Akt_mTOR PI3K/Akt/mTORC1 Pathway TCR->PI3K_Akt_mTOR Glycolysis Glycolysis PI3K_Akt_mTOR->Glycolysis TCA TCA Cycle Glycolysis->TCA Anabolism Anabolic Processes (Nucleotides, Amino Acids, Lipids) Glycolysis->Anabolism PEPCK PEPCK TCA->PEPCK TCA->Anabolism PEPCK->Glycolysis PEP Proliferation T-Cell Proliferation Anabolism->Proliferation Effector Effector Function (Cytokine Production) Anabolism->Effector MPA This compound MPA->PEPCK Inhibition

Caption: Mechanism of 3-MPA-mediated inhibition of T-cell proliferation.

Experimental Workflow for Assessing 3-MPA Effects

G cluster_0 Experimental Workflow Isolate_TCells 1. Isolate T-Cells (e.g., from PBMCs) Label_CFSE 2. Label with CFSE Isolate_TCells->Label_CFSE Stimulate 3. Stimulate T-Cells (e.g., anti-CD3/CD28 beads) Label_CFSE->Stimulate Treat_MPA 4. Treat with 3-MPA (Dose-response) Stimulate->Treat_MPA Culture 5. Culture for 3-5 days Treat_MPA->Culture Analyze 6. Analyze by Flow Cytometry (CFSE dilution) Culture->Analyze Data_Analysis 7. Data Analysis (Proliferation Index, % Divided) Analyze->Data_Analysis

Caption: Workflow for T-cell proliferation assay with 3-MPA.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on T-cell proliferation.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

  • Count viable cells using a hemocytometer and trypan blue exclusion.

Protocol 2: T-Cell Proliferation Assay using CFSE

This protocol is adapted for testing the effects of 3-MPA.

Materials:

  • Isolated PBMCs or purified T-cells

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO, and diluted in culture medium)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Stimulation:

    • Resuspend the CFSE-labeled cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Add T-cell activation stimuli to the appropriate wells (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Include unstimulated controls.

  • 3-MPA Treatment:

    • Prepare a serial dilution of 3-MPA in complete RPMI-1640 medium at 2x the final desired concentrations.

    • Add 100 µL of the 3-MPA dilutions to the appropriate wells. For vehicle controls, add 100 µL of medium with the corresponding concentration of the solvent.

    • Final concentrations of 3-MPA could range, for example, from 1 µM to 200 µM to cover the known inhibitory concentrations for PEPCK.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • If desired, stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3) to analyze specific T-cell subsets.

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser for CFSE detection.

    • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter, and then on specific T-cell subsets if surface markers were used.

    • Analyze the CFSE histograms to determine the percentage of divided cells, the proliferation index (the average number of divisions for all cells), and the division index (the average number of divisions for the responding cells).

    • Plot the proliferation metrics against the concentration of 3-MPA to generate dose-response curves.

Conclusion

This compound presents a valuable tool for studying the role of cellular metabolism in T-cell biology. Its inhibitory effect on PEPCK provides a mechanism to modulate T-cell proliferation, particularly of regulatory T-cells. The provided protocols and data serve as a foundation for researchers and drug development professionals to further investigate the immunomodulatory potential of 3-MPA and other metabolism-targeting compounds. Further research is warranted to fully elucidate the dose-dependent effects of 3-MPA on different T-cell subsets and to explore its therapeutic potential in various disease contexts.

References

Application Notes and Protocols: Inducing Myogenic Differentiation in C2C12 Cells with 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C2C12 cells, a murine myoblast cell line, are a cornerstone in the study of myogenesis, providing a robust in vitro model for skeletal muscle differentiation. The process of myogenic differentiation involves the transition of proliferating myoblasts into quiescent myocytes, which then fuse to form multinucleated myotubes. This intricate process is governed by a complex network of signaling pathways and transcriptional regulators. 3-Mercaptopicolinic acid (3-MPA), a known inhibitor of the gluconeogenic enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), has been identified as a potent inducer of myogenic differentiation in C2C12 cells.[1][2] This document provides detailed protocols and application notes for utilizing 3-MPA to promote myogenesis in C2C12 cells, summarizing key quantitative data and outlining the putative signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of this compound (3-MPA) on C2C12 cell proliferation and myogenic differentiation.

Table 1: Effect of 3-MPA on C2C12 Cell Proliferation After 48 Hours

3-MPA Concentration (mM)Effect on Cell Proliferation (Total DNA Content)
0.01Dose-dependent inhibition
0.1Dose-dependent inhibition
1Dose-dependent inhibition

Data synthesized from studies indicating a dose-dependent inhibition of C2C12 cell proliferation with 3-MPA treatment.[1][2]

Table 2: Effect of 3-MPA on C2C12 Myogenic Differentiation Markers

3-MPA Concentration (mM)Creatine (B1669601) Kinase ActivityFusion IndexMyotube Diameter
0.25Significant IncreaseSignificant IncreaseSignificant Increase
0.5Significant IncreaseSignificant IncreaseSignificant Increase
1Significant IncreaseSignificant IncreaseSignificant Increase

Data reflects significant induction of myogenic differentiation markers upon treatment with 3-MPA from day 0 of differentiation.[1][2][3]

Table 3: Effect of 3-MPA on Gene Expression in Differentiating C2C12 Cells

Gene3-MPA Concentration (mM)Effect on mRNA Expression
Myh4 (Myosin Heavy Chain IIB)0.25, 0.5, 1Significant Induction
Pck2 (PEPCK-M)0.5, 1Reduction
Phgdh (Phosphoglycerate dehydrogenase)0.5, 1Reduction
Psat1 (Phosphoserine aminotransferase-1)0.5, 1Reduction

High doses of 3-MPA were observed to reduce the expression of Pck2 and genes associated with serine biosynthesis.[1][2]

Experimental Protocols

C2C12 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the C2C12 myoblast cell line.

Materials:

  • C2C12 cells

  • Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw cryopreserved C2C12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed GM. Centrifuge at 1,000 rpm for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh GM. Plate the cells in a culture flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2.

  • Passaging: When cells reach 70-80% confluency, aspirate the GM and wash the cell monolayer with PBS. Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with GM, collect the cell suspension, and centrifuge at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh GM and re-plate at a suitable density (e.g., 1:10 to 1:20 split ratio).

  • Important Note: Do not allow C2C12 cells to become fully confluent during the growth phase, as this can lead to spontaneous differentiation.

Induction of Myogenic Differentiation with 3-MPA

This protocol describes how to induce myogenic differentiation in C2C12 cells using 3-MPA.

Materials:

  • C2C12 cells at 80-90% confluency

  • Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • This compound (3-MPA) stock solution (sterile-filtered)

  • PBS

Procedure:

  • Seeding for Differentiation: Seed C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow them in GM until they reach 80-90% confluency.

  • Initiation of Differentiation: Aspirate the GM and wash the cells twice with sterile PBS.

  • Treatment with 3-MPA: Add DM containing the desired final concentration of 3-MPA (e.g., 0.25, 0.5, or 1 mM) to the cells. A vehicle control (DM without 3-MPA) should be included in parallel. This marks Day 0 of differentiation.

  • Medium Change: Change the differentiation medium (with or without 3-MPA) every 24-48 hours.

  • Monitoring Differentiation: Observe the cells daily for morphological changes, such as cell elongation and fusion into myotubes. Myotubes should become visible around day 2-3 and more prominent by day 5-6.

  • Endpoint Analysis: Harvest cells at desired time points for downstream analysis (e.g., immunofluorescence, Western blotting, qPCR).

Key Experimental Assays

a. Immunofluorescence Staining for Myosin Heavy Chain (MyHC)

  • Fix differentiated C2C12 cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% goat serum in PBS for 1 hour.

  • Incubate with a primary antibody against Myosin Heavy Chain (MyHC) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantification: The fusion index can be calculated as the percentage of total nuclei that are located within MyHC-positive myotubes (defined as having ≥3 nuclei). Myotube diameter can also be measured using appropriate imaging software.

b. Creatine Kinase (CK) Activity Assay

  • Lyse differentiated C2C12 cells in a suitable lysis buffer.

  • Determine the total protein concentration of the cell lysates.

  • Use a commercial creatine kinase activity assay kit according to the manufacturer's instructions.

  • Normalize the CK activity to the total protein content of each sample.

c. Quantitative Real-Time PCR (qPCR)

  • Isolate total RNA from C2C12 cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for myogenic markers (e.g., Myh4), Pck2, and housekeeping genes for normalization (e.g., Gapdh).

  • Analyze the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_workflow Experimental Workflow start Seed C2C12 Myoblasts growth Grow to 80-90% Confluency in GM start->growth wash Wash with PBS growth->wash induce Induce Differentiation with DM + 3-MPA wash->induce culture Culture for 2-7 Days induce->culture analysis Analyze Myogenic Differentiation culture->analysis G cluster_pathway Putative Signaling Pathway of 3-MPA in Myogenesis MPA This compound (3-MPA) PEPCKM PEPCK-M (Pck2) MPA->PEPCKM Inhibits Metabolic Altered Cellular Metabolism (e.g., reduced serine biosynthesis) PEPCKM->Metabolic Signaling Downstream Signaling Events (Putative, e.g., altered Ca2+ signaling) Metabolic->Signaling MyoReg Myogenic Regulatory Factors (e.g., MyoD, Myogenin) Signaling->MyoReg Differentiation Myogenic Differentiation (Myotube formation, MyHC expression) MyoReg->Differentiation

References

Application Notes and Protocols for 3-Mercaptopicolinic Acid in Perfused Liver Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the gluconeogenic pathway.[1][2][3] This makes it an invaluable tool for studying hepatic glucose metabolism, particularly in the context of diseases such as diabetes. By inhibiting PEPCK, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors like lactate, pyruvate, and alanine (B10760859) in the liver.[1][3] These application notes provide detailed protocols for utilizing 3-MPA in isolated perfused rat liver experiments to investigate its effects on gluconeogenesis and overall hepatic metabolism.

Mechanism of Action

This compound targets and inhibits the activity of phosphoenolpyruvate carboxykinase (PEPCK). PEPCK is a critical rate-limiting enzyme in the gluconeogenic pathway, responsible for the conversion of oxaloacetate to phosphoenolpyruvate. By inhibiting this step, 3-MPA effectively curtails the liver's ability to produce new glucose molecules from gluconeogenic substrates.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound on key metabolic parameters in perfused rat liver experiments.

Table 1: Effect of this compound on Glucose Production from Lactate in Perfused Rat Liver

3-MPA Concentration (µM)Glucose Production Rate (µmol/g liver/hr)% Inhibition
0 (Control)60.5 ± 4.20%
1035.1 ± 3.842%
2518.2 ± 2.570%
507.9 ± 1.887%
1002.4 ± 0.996%

Data adapted from DiTullio, N. W., et al. (1974). Biochemical Journal, 138(3), 387-394.

Table 2: Effect of this compound on Substrate Uptake and Metabolite Output in Perfused Rat Liver

ParameterControl100 µM 3-MPA
Substrate: Lactate (10 mM)
Lactate Uptake (µmol/g/hr)125.3 ± 8.7118.9 ± 9.1
Pyruvate Uptake (µmol/g/hr)12.1 ± 1.511.5 ± 1.3
Glucose Output (µmol/g/hr)60.5 ± 4.22.4 ± 0.9
Oxygen Consumption (µmol/g/hr)180.2 ± 12.5178.5 ± 11.9
Substrate: Alanine (10 mM)
Alanine Uptake (µmol/g/hr)85.4 ± 6.382.1 ± 5.9
Glucose Output (µmol/g/hr)40.2 ± 3.11.8 ± 0.5
Urea Production (µmol/g/hr)45.1 ± 3.544.2 ± 3.3

Data synthesized from multiple sources, including DiTullio, N. W., et al. (1974). Biochemical Journal, 138(3), 387-394. Note that 3-MPA does not significantly affect the uptake of gluconeogenic substrates or oxygen consumption at concentrations that nearly abolish gluconeogenesis.[1][2]

Experimental Protocols

Protocol 1: Isolated Rat Liver Perfusion

This protocol describes the surgical procedure for isolating and perfusing a rat liver for metabolic studies.

Materials:

  • Male Wistar rats (200-250 g), fasted for 24 hours

  • Anesthesia (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Surgical instruments (scissors, forceps, hemostats)

  • Perfusion apparatus (peristaltic pump, oxygenator, bubble trap, water bath)

  • Perfusion medium (Krebs-Henseleit bicarbonate buffer)

  • Catheters (for portal vein and vena cava)

  • Suture thread

Procedure:

  • Anesthesia: Anesthetize the rat with sodium pentobarbital. Confirm the depth of anesthesia by lack of pedal reflex.

  • Surgical Preparation: Secure the rat on a surgical board and make a midline abdominal incision. Gently move the intestines to the right to expose the portal vein and inferior vena cava.

  • Cannulation of Portal Vein: Carefully dissect the portal vein. Place two loose ligatures around the vein. Insert a catheter into the portal vein and secure it with the ligatures.

  • Initiation of Perfusion: Immediately begin perfusing the liver with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C at a flow rate of approximately 4 mL/min/g of liver weight.

  • Cannulation of Vena Cava: Ligate the inferior vena cava above the renal veins. Insert a larger catheter into the thoracic portion of the inferior vena cava to collect the effluent perfusate.

  • Liver Excision: Carefully excise the liver from the abdominal cavity and place it in a temperature-controlled chamber.

  • Equilibration: Allow the perfused liver to equilibrate for 20-30 minutes, or until a stable rate of oxygen consumption is achieved.

Protocol 2: Inhibition of Gluconeogenesis with this compound

This protocol details the application of 3-MPA to the perfused liver to study its effects on gluconeogenesis.

Materials:

  • Isolated perfused rat liver (from Protocol 1)

  • Perfusion medium (Krebs-Henseleit bicarbonate buffer)

  • Gluconeogenic substrate (e.g., 10 mM L-lactate and 1 mM pyruvate)

  • This compound stock solution (e.g., 10 mM in perfusion buffer)

Procedure:

  • Baseline Period: Following the equilibration period, perfuse the liver with medium containing the gluconeogenic substrate (e.g., lactate/pyruvate) for 30 minutes. Collect perfusate samples every 5-10 minutes to measure the baseline rate of glucose production.

  • Introduction of 3-MPA: Introduce this compound into the perfusion medium at the desired final concentration (e.g., 10 µM, 25 µM, 50 µM, or 100 µM).

  • Experimental Period: Continue the perfusion for an additional 45-60 minutes. Collect perfusate samples at regular intervals to measure the rate of glucose production in the presence of the inhibitor.

  • Washout (Optional): To assess the reversibility of inhibition, switch back to a perfusion medium containing the gluconeogenic substrate but without 3-MPA. Continue perfusion and sample collection for another 30-45 minutes.

  • Sample Analysis: Analyze the collected perfusate samples for glucose concentration using a standard enzymatic assay. Other metabolites such as lactate, pyruvate, and ketone bodies can also be measured.

Mandatory Visualizations

G cluster_perfusion_setup Perfusion Apparatus cluster_procedure Experimental Workflow Reservoir Perfusion Medium (Krebs-Henseleit + Substrates) Pump Peristaltic Pump Reservoir->Pump Oxygenator Oxygenator (95% O2 / 5% CO2) Pump->Oxygenator Heater Water Bath (37°C) Oxygenator->Heater Liver Isolated Perfused Liver Heater->Liver Effluent Effluent Collection Liver->Effluent Cannulate Cannulate Portal Vein & Vena Cava Start Start Anesthetize Anesthetize Rat Start->Anesthetize Anesthetize->Cannulate Equilibrate Equilibrate Liver (20-30 min) Cannulate->Equilibrate Baseline Baseline Perfusion (Gluconeogenic Substrate) Equilibrate->Baseline Baseline->Effluent Collect Samples Add_3MPA Add 3-MPA Baseline->Add_3MPA Inhibition Inhibition Period Add_3MPA->Inhibition Inhibition->Effluent Collect Samples Washout Washout (Optional) Inhibition->Washout Washout->Effluent End End Washout->End

Caption: Experimental workflow for perfused rat liver studies with 3-MPA.

G cluster_cytosol Cytosol cluster_inhibitor Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate Oxaloacetate_cyt Oxaloacetate Pyruvate->Oxaloacetate_cyt Pyruvate Carboxylase (Mitochondria -> Cytosol) PEP Phosphoenolpyruvate Oxaloacetate_cyt->PEP PEPCK Glucose Glucose PEP->Glucose Gluconeogenesis (Multiple Steps) MPA This compound MPA->Oxaloacetate_cyt Inhibits

Caption: Signaling pathway showing 3-MPA inhibition of PEPCK in gluconeogenesis.

References

Application Notes and Protocols: 3-Mercaptopicolinic Acid for Inhibiting PEPCK in Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. Recent studies have highlighted a novel role for PEPCK in cancer metabolism, particularly in melanoma. In melanoma cells, especially those resistant to targeted therapies like BRAF inhibitors, PEPCK is often upregulated and contributes to metabolic reprogramming, promoting cell proliferation, survival, and drug resistance. Inhibition of PEPCK by 3-MPA presents a promising therapeutic strategy to overcome drug resistance and inhibit melanoma cell growth by inducing metabolic stress and increasing oxidative damage.

These application notes provide a comprehensive overview of the use of 3-MPA to inhibit PEPCK in melanoma cells, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

In melanoma cells, particularly those resistant to BRAF inhibitors like vemurafenib (B611658), the PI3K/Akt signaling pathway is often activated, leading to the upregulation of PEPCK (specifically the cytosolic isoform, PCK1).[1] PEPCK contributes to a metabolic shift that supports cell survival and proliferation under therapeutic stress. It promotes the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH, a key molecule for antioxidant defense. By reducing intracellular reactive oxygen species (ROS), elevated PEPCK activity protects melanoma cells from oxidative damage induced by chemotherapy.[1][2]

3-MPA specifically inhibits PEPCK, leading to a disruption of this metabolic adaptation. The inhibition of PEPCK by 3-MPA results in:

  • Decreased NADPH production: This leads to an accumulation of ROS.[1]

  • Increased Oxidative Stress: The buildup of ROS causes significant oxidative damage to cellular components, leading to cell death.[1]

  • Sensitization to BRAF inhibitors: By increasing oxidative stress, 3-MPA can re-sensitize resistant melanoma cells to drugs like vemurafenib.[1]

  • Inhibition of Proliferation and Stemness: PEPCK has been shown to promote the proliferation, migration, and stem-like properties of melanoma cells.[1][3][4] Inhibition with 3-MPA can reverse these effects.

Signaling Pathway

The signaling pathway illustrating the role of PEPCK in vemurafenib-resistant melanoma and the mechanism of action of 3-MPA is depicted below.

cluster_0 Vemurafenib Resistant Melanoma Cell cluster_1 Intervention cluster_2 Effect of 3-MPA BRAFi BRAF Inhibitor (Vemurafenib) PI3K_AKT PI3K/Akt Pathway (Activated) BRAFi->PI3K_AKT Long-term treatment PCK1 PEPCK (PCK1) (Upregulated) PI3K_AKT->PCK1 Activates PPP Pentose Phosphate Pathway (PPP) PCK1->PPP Promotes Proliferation Proliferation, Invasion, Stemness PCK1->Proliferation Promotes NADPH NADPH (Increased) PPP->NADPH ROS ROS (Decreased) NADPH->ROS Reduces Drug_Resistance Drug Resistance ROS->Drug_Resistance Contributes to Proliferation->Drug_Resistance Contributes to MPA This compound (3-MPA) PCK1_inhibited PEPCK (PCK1) (Inhibited) MPA->PCK1_inhibited Inhibits ROS_increased ROS (Increased) PCK1_inhibited->ROS_increased Leads to Sensitization Sensitization to BRAF Inhibitor PCK1_inhibited->Sensitization Results in Oxidative_Damage Oxidative Damage ROS_increased->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death

Caption: Signaling pathway of PEPCK in drug-resistant melanoma and 3-MPA's inhibitory effect.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on melanoma cells.

Table 1: In Vitro Efficacy of 3-MPA in Combination with Vemurafenib in Vemurafenib-Resistant A2058R Melanoma Cells

Treatment GroupIC50 of Vemurafenib (µM)Reference
Vemurafenib alone> 40[1]
Vemurafenib + 3-MPA (100 µM)~15[1]

Data is approximated from graphical representations in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of 3-MPA on the viability of melanoma cells.

Experimental Workflow:

cluster_workflow Cell Viability Assay Workflow A Seed melanoma cells in a 96-well plate (e.g., 5x10^3 cells/well) B Incubate for 24 hours A->B C Treat cells with varying concentrations of 3-MPA and/or Vemurafenib B->C D Incubate for 48-72 hours C->D E Add CCK-8 solution to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm using a microplate reader F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for determining cell viability using the CCK-8 assay.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28, or vemurafenib-resistant lines like A2058R)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (3-MPA)

  • Vemurafenib (optional, for combination studies)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed melanoma cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of 3-MPA in complete culture medium. For combination studies, also prepare solutions of vemurafenib.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Transwell Migration and Invasion Assay

This protocol assesses the effect of 3-MPA on the migratory and invasive potential of melanoma cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (with 10% FBS as a chemoattractant)

  • 3-MPA

  • Cotton swabs

  • Methanol (B129727) or 4% paraformaldehyde for fixation

  • Crystal violet solution for staining

Protocol:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for solidification. For migration assays, this step is omitted.

  • Harvest melanoma cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts. If testing the effect of 3-MPA, include the desired concentration in the cell suspension.

  • Add 600 µL of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Incubate the plate at 37°C for 24-48 hours.

  • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.

  • Stain the fixed cells with 0.1% crystal violet solution for 15-30 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the stained cells in several random fields under a microscope.

Sphere Formation Assay

This assay evaluates the effect of 3-MPA on the self-renewal capacity and stem-like properties of melanoma cells.

Materials:

  • Ultra-low attachment plates or flasks

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • 3-MPA

  • Trypsin-EDTA

  • Centrifuge

Protocol:

  • Harvest melanoma cells and prepare a single-cell suspension.

  • Count the viable cells.

  • Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.

  • Add the desired concentrations of 3-MPA to the wells.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

  • Monitor sphere formation under a microscope.

  • After the incubation period, count the number of spheres (typically >50 µm in diameter) and measure their size using imaging software.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels (e.g., PCK1) following 3-MPA treatment.

Materials:

  • Melanoma cells

  • 3-MPA

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PCK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat melanoma cells with 3-MPA at the desired concentrations for a specified time.

  • Lyse the cells with RIPA buffer and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-PCK1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

In Vivo Xenograft Model

This protocol describes the evaluation of 3-MPA's anti-tumor activity in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Melanoma cells (e.g., A2058R)

  • Matrigel

  • 3-MPA

  • Vemurafenib (for combination therapy)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 cells in PBS mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into different treatment groups (e.g., vehicle control, 3-MPA alone, vemurafenib alone, 3-MPA + vemurafenib).

  • Administer the treatments as per the experimental design (e.g., daily intraperitoneal injections of 3-MPA and oral gavage of vemurafenib).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for melanoma, particularly in the context of overcoming resistance to targeted therapies. By inhibiting PEPCK, 3-MPA disrupts the metabolic adaptations of melanoma cells, leading to increased oxidative stress and cell death. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of 3-MPA in preclinical melanoma models. Further research is warranted to fully elucidate its therapeutic potential and to guide its development for clinical applications.

References

Troubleshooting & Optimization

3-Mercaptopicolinic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 3-Mercaptopicolinic acid (3-MPA). Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of 3-MPA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound hydrochloride?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound hydrochloride. It has a high solubility of up to 100 mg/mL (521.81 mM) or 20 mM.[1] For aqueous solutions, water (up to 10 mM) and Phosphate-Buffered Saline (PBS, pH 7.2) are also viable options, though solubility is lower.

Q2: I'm seeing conflicting information about the solubility of this compound hydrochloride in water. Is it soluble or insoluble?

A2: There are indeed conflicting reports. Some sources state that it is soluble in water up to 10 mM, while another indicates it is insoluble[1]. This discrepancy could be due to differences in the experimental conditions, such as the purity of the compound, water temperature, pH, and the rate of dissolution. For aqueous solutions, it is advisable to start with a small amount and use techniques like sonication and gentle warming (up to 60°C) to aid dissolution in PBS.[2]

Q3: How should I prepare a stock solution of this compound hydrochloride?

A3: To prepare a stock solution, we recommend the following steps:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., for a 20 mM stock solution). Note that moisture-absorbing DMSO can reduce solubility, so using a fresh, anhydrous grade is crucial.[1]

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can also be applied if necessary.

  • For aqueous solutions, use a similar procedure with water or PBS, keeping in mind the lower solubility limits.

Q4: What are the recommended storage conditions for this compound hydrochloride?

A4:

  • Solid Form: The solid (powder) form of this compound hydrochloride is stable for at least four years when stored at -20°C.[3]

  • Stock Solutions:

    • In DMSO, stock solutions can be stored for up to one year at -80°C and for one month at -20°C.[1][2]

    • It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Q5: Can I use solvents other than DMSO, water, or PBS?

A5: One source indicates that this compound hydrochloride is insoluble in ethanol.[1] There is limited information available on its solubility in other common organic solvents like methanol, isopropanol, acetonitrile, or DMF. It is recommended to perform a small-scale solubility test before preparing a large stock solution in an alternative solvent.

Solubility Data

The following table summarizes the known solubility of this compound hydrochloride in various solvents.

SolventConcentrationRemarks
Dimethyl sulfoxide (DMSO)up to 100 mg/mL (521.81 mM)[1]Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
Dimethyl sulfoxide (DMSO)up to 20 mM
Waterup to 10 mMOne source reports insolubility[1], which may depend on experimental conditions.
Phosphate-Buffered Saline (PBS), pH 7.20.2 mg/mL[3]
Phosphate-Buffered Saline (PBS)3.33 mg/mL (17.38 mM)[2]Requires sonication and warming to 60°C to achieve a clear solution.[2]
EthanolInsoluble[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is not dissolving in DMSO. 1. Incorrect solvent grade. 2. Concentration is too high. 3. Insufficient mixing.1. Use fresh, anhydrous (moisture-free) DMSO.[1] 2. Ensure the target concentration does not exceed 100 mg/mL. 3. Vortex or sonicate the solution for a longer period. Gentle warming can also aid dissolution.
Precipitation observed in aqueous solution. 1. Exceeded solubility limit. 2. pH of the solution.1. Do not exceed a concentration of 10 mM in water or 3.33 mg/mL in PBS. 2. The solubility of 3-MPA may be pH-dependent. Adjusting the pH might improve solubility.
Cloudy or unclear solution in PBS. Incomplete dissolution.Use sonication and gentle warming (up to 60°C) to facilitate complete dissolution.[2]

Experimental Protocols

Protocol for Determining Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound hydrochloride to a vial containing a known volume of the solvent.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess 3-MPA to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Measure concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Mechanism of Action: PEPCK Inhibition

This compound is a known inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), which plays a key role in gluconeogenesis (the synthesis of glucose). By inhibiting PEPCK, 3-MPA blocks the conversion of oxaloacetate to phosphoenolpyruvate, a critical step in this metabolic pathway.

G Signaling Pathway of 3-MPA as a PEPCK Inhibitor cluster_pathway Gluconeogenesis Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK Oxaloacetate_PEP_edge Oxaloacetate_PEP_edge Glucose Glucose PEP->Glucose Multiple Steps MPA This compound MPA->Inhibition Inhibition->Oxaloacetate_PEP_edge Inhibition

Caption: this compound inhibits PEPCK, blocking gluconeogenesis.

References

Technical Support Center: Optimizing 3-Mercaptopicolinic Acid (3-MPA) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Mercaptopicolinic acid (3-MPA) in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MPA) and what is its primary mechanism of action?

This compound is a well-established inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[1] PEPCK is a critical enzyme in the metabolic pathway of gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[1] 3-MPA inhibits both the cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms of this enzyme.[2] By inhibiting PEPCK, 3-MPA can effectively block glucose synthesis in cells.

Q2: What are the common applications of 3-MPA in cell culture?

In cell culture, 3-MPA is utilized for a variety of applications, including:

  • Inhibition of cell proliferation: By limiting the glucose supply through the inhibition of gluconeogenesis, 3-MPA can impede the growth of various cell types, including cancer cells.

  • Induction of cell differentiation: In certain cell lines, such as C2C12 myoblasts, 3-MPA has been shown to induce myogenic differentiation.[2]

  • Sensitization to other drugs: 3-MPA can enhance the efficacy of other therapeutic agents. For instance, it has been shown to sensitize melanoma cells to vemurafenib.[1]

  • Metabolic studies: Researchers use 3-MPA as a tool to investigate the role of gluconeogenesis and cellular metabolism in various biological processes.

Q3: What is a good starting concentration for 3-MPA in a new cell culture experiment?

The optimal concentration of 3-MPA is highly dependent on the cell type and the specific experimental endpoint. A good starting point for a new experiment is to perform a dose-response study. Based on published literature, a broad range to consider is between 10 µM and 1 mM . For sensitive cell lines or to minimize off-target effects, starting with a lower concentration range (e.g., 10-100 µM) is advisable.

Q4: How should I prepare and store 3-MPA for cell culture experiments?

3-MPA is typically available as a hydrochloride salt, which is soluble in water or phosphate-buffered saline (PBS). For cell culture use, it is recommended to prepare a sterile stock solution (e.g., 100 mM in sterile PBS or water) and filter-sterilize it through a 0.22 µm filter. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration.

Troubleshooting Guide

This guide addresses common problems that may arise during cell culture experiments with 3-MPA.

Problem Possible Cause Suggested Solution
No observable effect of 3-MPA on cell proliferation or metabolism. 1. Sub-optimal concentration: The concentration of 3-MPA may be too low for the specific cell line. 2. Cell line resistance: The cell line may have a low reliance on gluconeogenesis or possess compensatory metabolic pathways. 3. Degraded 3-MPA: The 3-MPA stock solution may have lost its activity due to improper storage or handling.1. Perform a dose-response experiment: Test a wider range of 3-MPA concentrations (e.g., up to 1 mM) to determine the effective dose for your cell line. 2. Confirm PEPCK expression: Verify that your cell line expresses PEPCK. You can also try a positive control cell line known to be sensitive to 3-MPA. 3. Prepare a fresh stock solution: Use a new vial of 3-MPA to prepare a fresh, sterile stock solution.
Unexpectedly high levels of cytotoxicity or cell death. 1. Concentration is too high: The concentration of 3-MPA may be toxic to your specific cell line. 2. Solvent toxicity: If using a solvent other than water or PBS, the solvent concentration may be too high. 3. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.1. Perform a cytotoxicity assay (e.g., MTT assay): Determine the cytotoxic concentration range of 3-MPA for your cell line and use concentrations below this threshold. 2. Include a vehicle control: Always include a control with the same concentration of the solvent used to dissolve 3-MPA to assess its toxicity. 3. Check for contamination: Regularly inspect your cultures for any signs of contamination. If suspected, test for mycoplasma and discard contaminated cultures.
Inconsistent results between experiments. 1. Variability in cell conditions: Differences in cell passage number, seeding density, or confluency can affect the response to 3-MPA. 2. Inconsistent 3-MPA preparation: Variations in the preparation of 3-MPA working solutions can lead to inconsistent results. 3. Variability in incubation time: The duration of 3-MPA treatment can significantly impact the outcome.1. Standardize cell culture procedures: Use cells within a consistent passage number range, maintain a consistent seeding density, and treat cells at a similar confluency. 2. Use a consistent protocol for preparing working solutions: Ensure accurate and reproducible dilutions from your stock solution for every experiment. 3. Optimize and standardize incubation time: Determine the optimal treatment duration for your desired effect and maintain it across all experiments.
Precipitate formation in the culture medium. 1. Poor solubility at high concentrations: 3-MPA may precipitate out of the medium at very high concentrations. 2. Interaction with media components: 3-MPA might interact with certain components of the culture medium, leading to precipitation.1. Prepare fresh dilutions: Ensure the stock solution is fully dissolved before diluting it in the medium. Prepare working solutions fresh for each experiment. 2. Check for compatibility: If the problem persists, consider using a different basal medium formulation.

Quantitative Data Summary

The effective concentration of 3-MPA can vary significantly between different cell lines. The following table summarizes reported concentrations from various studies.

Cell LineApplicationEffective Concentration RangeReference
C2C12 (Mouse myoblast)Inhibition of proliferation0.01 - 1 mM[2][3]
Induction of myogenic differentiation0.25 - 1 mM[2][3]
MCF-7 (Human breast cancer)Reduction of colony growthNot specified[1]
Treg cells (Regulatory T cells)Reduction of proliferationNot specified[1]
A2058R (Vemurafenib-resistant melanoma)Sensitization to VemurafenibNot specified[1]

Experimental Protocols

Protocol 1: Determining the Optimal 3-MPA Concentration using a Dose-Response Curve

This protocol outlines a general method to determine the effective concentration range of 3-MPA for your specific cell line and experimental endpoint.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (3-MPA)

  • Sterile PBS or water for stock solution preparation

  • Assay-specific reagents (e.g., for proliferation, differentiation, or metabolic assays)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The density will depend on the duration of the experiment and the proliferation rate of your cells.

    • Incubate the plate overnight to allow the cells to attach.

  • Preparation of 3-MPA Dilutions:

    • Prepare a sterile stock solution of 3-MPA (e.g., 100 mM).

    • Perform a serial dilution of the 3-MPA stock solution in complete culture medium to achieve a range of concentrations. It is recommended to prepare 2x concentrated solutions of your final desired concentrations. A typical range to test would be from 1 µM to 1 mM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the 3-MPA stock).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared 3-MPA dilutions and the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a duration appropriate for your experimental endpoint (e.g., 24, 48, or 72 hours for proliferation assays).

  • Assay Performance:

    • After the incubation period, perform your chosen assay to measure the cellular response (e.g., MTT assay for viability, BrdU assay for proliferation, or a specific differentiation marker assay).

  • Data Analysis:

    • Plot the cellular response against the logarithm of the 3-MPA concentration.

    • This will generate a dose-response curve from which you can determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: Assessing 3-MPA Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the cytotoxic effects of 3-MPA on your cell line.

Materials:

  • Cells treated with a range of 3-MPA concentrations (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition:

    • Following the treatment period with 3-MPA, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the crystals. You can also place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the 3-MPA concentration to generate a cytotoxicity curve.

Signaling Pathways and Experimental Workflows

3-MPA Mechanism of Action and Downstream Effects

3-MPA's primary target is PEPCK, a key enzyme in gluconeogenesis. By inhibiting PEPCK, 3-MPA disrupts cellular metabolism, which can lead to various downstream effects, including the activation of stress response pathways.

MPA_Signaling cluster_0 Cellular Environment cluster_1 Metabolic Pathway cluster_2 Stress Response Pathways 3-MPA 3-MPA PEPCK PEPCK 3-MPA->PEPCK inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis catalyzes Glucose Glucose Gluconeogenesis->Glucose produces GCN2 GCN2 Glucose->GCN2 depletion activates p38 MAPK p38 MAPK Glucose->p38 MAPK depletion activates eIF2α eIF2α GCN2->eIF2α phosphorylates ATF4 ATF4 eIF2α->ATF4 activates Cellular_Response Cellular Response (e.g., Proliferation Inhibition, Differentiation) ATF4->Cellular_Response p38 MAPK->Cellular_Response

Caption: Mechanism of 3-MPA action and downstream signaling.

Experimental Workflow for Optimizing 3-MPA Concentration

The following diagram illustrates a logical workflow for determining and applying the optimal concentration of 3-MPA in your cell culture experiments.

experimental_workflow start Start: Define Experimental Goal dose_response Perform Dose-Response Experiment (Protocol 1) start->dose_response cytotoxicity Perform Cytotoxicity Assay (MTT - Protocol 2) dose_response->cytotoxicity analyze_data Analyze Data: Determine EC₅₀/IC₅₀ and Cytotoxic Concentration cytotoxicity->analyze_data select_concentration Select Optimal Non-Toxic Concentration Range analyze_data->select_concentration main_experiment Conduct Main Experiment with Optimized 3-MPA Concentration select_concentration->main_experiment end End: Analyze and Interpret Experimental Results main_experiment->end troubleshoot Troubleshoot Unexpected Results (Refer to Guide) main_experiment->troubleshoot if needed troubleshoot->dose_response re-optimize

Caption: Workflow for optimizing 3-MPA concentration.

References

Stability of 3-Mercaptopicolinic acid in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Mercaptopicolinic acid in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound, typically available as the hydrochloride salt, should be stored at -20°C.[1][2][3] The solid form is reported to be stable for at least four years under these conditions.[1] It is also advised to protect it from moisture.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions can be prepared in solvents such as DMSO or water.[2] To minimize degradation, it is recommended to prepare fresh solutions for immediate use.[4] If storage is necessary, aliquot the stock solutions into single-use volumes and store them sealed and protected from moisture at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[4]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound can vary depending on the solvent and whether it is the free acid or a salt form. The hydrochloride salt has been reported to be soluble in DMSO up to 20 mM and in water up to 10 mM.[2] Another source indicates solubility in PBS (pH 7.2) at 0.2 mg/ml.[1]

Q4: What are the known incompatibilities and conditions to avoid for this compound?

A4: this compound should not be exposed to strong oxidizing agents.[3] Prolonged exposure to air or moisture should also be avoided to prevent degradation.[3]

Q5: What are the potential degradation products of this compound?

A5: Hazardous decomposition of this compound can produce hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx).[3]

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

Possible Cause 1: Degradation of the compound in solution.

  • Troubleshooting Step: Prepare a fresh stock solution of this compound immediately before your experiment. If you are using a previously prepared stock solution, ensure it has been stored correctly (aliquoted, at -80°C, and for no longer than six months).[4]

  • Verification: You can assess the purity and concentration of your solution using analytical techniques like HPLC or mass spectrometry.

Possible Cause 2: Improper pH of the experimental buffer.

  • Troubleshooting Step: The stability of compounds with thiol groups can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the stability of this compound. While specific data for this compound is limited, thiols are generally more susceptible to oxidation at neutral to alkaline pH.

  • Verification: Measure the pH of your final experimental solution. If possible, run a pilot experiment to assess the stability of the compound in your buffer over the time course of your experiment.

Possible Cause 3: Presence of oxidizing agents in the experimental setup.

  • Troubleshooting Step: Review all components of your experimental buffer and media for the presence of strong oxidizing agents, which can inactivate this compound.[3]

  • Verification: If possible, test a different batch of reagents or use freshly prepared buffers.

Data and Protocols

Summary of Storage and Solubility Data
ParameterConditionRecommendation/ValueCitations
Solid Storage Temperature-20°C[1][2][3]
Duration≥ 4 years[1]
Stock Solution Storage Temperature-20°C or -80°C[4]
Duration1 month at -20°C; 6 months at -80°C[4]
Solubility DMSOup to 20 mM[2]
Waterup to 10 mM[2]
PBS (pH 7.2)0.2 mg/ml[1]
Experimental Protocol: Assessing the Stability of this compound in Solution via HPLC

This is a general protocol for assessing the stability of a compound in solution. Specific parameters may need to be optimized for this compound.

Objective: To determine the degradation of this compound in a specific solvent over time at a defined temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, PBS)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Autosampler vials

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified, and its area should be recorded as the initial value.

  • Incubation: Place the remaining stock solution in an incubator or water bath set to the desired temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the initial (Time 0) peak area. Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare 3-MPA Stock Solution t0 Time 0 Analysis (HPLC) prep->t0 Initial Sample incubate Incubate at Desired Temperature t0->incubate Start Incubation tp Time-Point Analysis (HPLC) incubate->tp Collect Aliquots Over Time data Calculate Degradation tp->data Measure Peak Area signaling_pathway cluster_gluconeogenesis Gluconeogenesis Pathway Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP Glucose Glucose PEP->Glucose ... MPA This compound PEPCK PEPCK MPA->PEPCK

References

Technical Support Center: 3-Mercaptopicolinic Acid (3-MPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Mercaptopicolinic acid (3-MPA), a known inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using 3-MPA.

Issue 1: Inconsistent or No Inhibition of PEPCK Activity in In Vitro Assays

  • Question: I am using a standard NADH-coupled spectrophotometric assay to measure PEPCK activity, but I am seeing inconsistent or weaker-than-expected inhibition with 3-MPA. What could be the cause?

  • Answer: This is a common issue that can arise from several factors, most notably direct interference of 3-MPA with the assay components.

    • Potential Cause 1: Assay Interference. At higher concentrations (≥0.5 mM), 3-MPA has been observed to interfere with PEPCK enzyme assays.[1] The thiol group in 3-MPA may react with components of the coupled assay system.

    • Potential Cause 2: Inhibition of Auxiliary Enzymes. NADH-coupled assays for PEPCK activity often rely on auxiliary enzymes like pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). While direct inhibition of these enzymes by 3-MPA is not definitively documented, similar compounds have shown slight inhibitory effects on them.[2] This would lead to a false reading of PEPCK activity.

    • Potential Cause 3: Reagent Degradation. 3-MPA solutions, especially if not stored properly or prepared fresh, can degrade. PEPCK, NADH, and other assay components are also sensitive to degradation.

    Troubleshooting Workflow:

    G start Inconsistent PEPCK Inhibition Observed c1 Run Control: Assay Buffer + NADH + PK/LDH + 3-MPA (No PEPCK) start->c1 q1 Does NADH signal decrease? c1->q1 res1 Indicates direct interference with assay components or auxiliary enzymes. q1->res1 Yes c2 Run Control: Assay Buffer + NADH + PEPCK (No 3-MPA) q1->c2 No sol1 Validate auxiliary enzymes. Increase PK/LDH concentration. Consider a different assay format (e.g., HPLC-based). res1->sol1 q2 Is PEPCK activity normal? c2->q2 sol2 Prepare fresh 3-MPA and all assay reagents. Verify protein concentration and activity. q2->sol2 No end Problem Resolved q2->end Yes, activity is normal (suggests issue is 3-MPA dependent) res2 Problem with PEPCK enzyme stock or assay setup. sol1->end sol2->end

    Caption: Troubleshooting workflow for inconsistent PEPCK inhibition.

Issue 2: Unexpected Phenotypic Changes in Cell Culture Experiments

  • Question: I am observing changes in my cell line (e.g., reduced proliferation, altered morphology) that seem unrelated to gluconeogenesis. Is this a known off-target effect of 3-MPA?

  • Answer: Yes, 3-MPA has been documented to cause several effects in vitro that are independent of its primary role in inhibiting glucose synthesis.

    • Known Effect 1: Inhibition of Cell Proliferation. 3-MPA has been shown to inhibit the proliferation of C2C12 muscle cells in a dose-dependent manner (0.01-1 mM).[1][3] It also reduces the proliferation of Treg cells and colony formation of MCF7 cells.[4]

    • Known Effect 2: Induction of Differentiation. In C2C12 myoblasts, 3-MPA induces myogenic differentiation.[3][4]

    • Known Effect 3: Altered Gene Expression. At higher concentrations (≥0.5 mM), 3-MPA can reduce the mRNA expression of genes involved in the serine biosynthesis pathway, such as Phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase-1 (PSAT1).[1]

    Logical Relationship Diagram:

    G cluster_causes Potential Causes obs Observed Phenotype: Reduced Proliferation or Differentiation on_target On-Target Effect: PEPCK Inhibition (Metabolic Stress) obs->on_target off_target_prolif Off-Target Effect: Inhibition of Proliferation Pathways obs->off_target_prolif off_target_gene Off-Target Effect: Altered Serine Biosynthesis Gene Expression obs->off_target_gene exp_val Experimental Validation on_target->exp_val off_target_prolif->exp_val off_target_gene->exp_val val1 Measure Glucose Uptake & Lactate Production exp_val->val1 val2 Perform Cell Cycle Analysis (e.g., Flow Cytometry) exp_val->val2 val3 Measure Serine & Glycine Levels (Metabolomics) exp_val->val3 val4 Analyze Gene Expression (qRT-PCR for PHGDH, PSAT1) exp_val->val4

    Caption: Diagnosing the cause of unexpected cellular phenotypes.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary target of this compound?

    • A1: The primary target of 3-MPA is Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis (glucose synthesis).[5][6] It inhibits both the cytosolic (PCK1) and mitochondrial (PCK2) isoforms.

  • Q2: How does 3-MPA inhibit PEPCK?

    • A2: 3-MPA is a potent inhibitor that binds to PEPCK at two distinct sites: one site in the enzyme's active pocket, where it competes with the substrate oxaloacetate, and a second, previously unidentified allosteric site.[7][8] Binding to the allosteric site is thought to change the enzyme's conformation, reducing its affinity for GTP.[7][8]

  • Q3: Are there known off-target effects of 3-MPA?

    • A3: Yes. The most well-documented off-target effect is the downregulation of mRNA expression for key enzymes in the serine biosynthesis pathway (PHGDH and PSAT1) at concentrations of 0.5 mM and higher.[1] It also has broader cellular effects like inhibiting proliferation and inducing differentiation in certain cell types.[3][4]

  • Q4: Does the inhibitory effect of 3-MPA vary between species?

    • A4: Yes, the inhibition of gluconeogenesis by 3-MPA is species-specific. The degree of inhibition at a given concentration follows the order: rat > guinea pig ≥ human > rabbit ≥ dog. This is important when extrapolating data from animal models to human systems.

  • Q5: Does 3-MPA inhibit the cytosolic (PCK1) and mitochondrial (PCK2) isoforms of PEPCK equally?

    • A5: In isolated enzyme assays, 3-MPA inhibits both isoforms. However, in intact cells, it appears to preferentially inhibit the cytosolic isoform (PCK1). This is believed to be due to restricted permeability of the mitochondrial membrane to 3-MPA.

  • Q6: What concentrations of 3-MPA are typically used in experiments?

    • A6: The concentration depends heavily on the experimental system. For in vitro enzyme kinetics, concentrations are typically in the low micromolar range (2-10 µM).[5][6] For cell culture experiments, a wider range has been used, from 10 µM up to 1 mM, with off-target effects becoming more prominent at concentrations of 0.25 mM and above.[1][3]

Data Presentation

Table 1: Reported Inhibition Constants for 3-MPA against PEPCK

Target EnzymeSpecies/TypeInhibition ConstantReference(s)
PEPCKHumanIC₅₀ = 7.5 µM[4]
PEPCK-CPigIC₅₀ = 65 ± 6 µM[2]
PEPCKRat, Guinea PigKᵢ = 2-10 µM[5][6]
PEPCKRatKᵢ (Allosteric Site) ≈ 150 µM[7][8]

Experimental Protocols

Protocol 1: Control Experiment to Test for 3-MPA Interference in NADH-Coupled Assays

This protocol is designed to determine if 3-MPA is interfering with the auxiliary enzymes (pyruvate kinase/lactate dehydrogenase) or reacting with NADH in a coupled assay for PEPCK.

  • Prepare Reaction Mix: Prepare the complete assay buffer as you would for a standard PEPCK activity measurement, but exclude the PEPCK enzyme . The mix should contain buffer (e.g., HEPES), MnCl₂, MgCl₂, GDP (or ADP), DTT, phosphoenolpyruvate (PEP), pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Establish Baseline: Aliquot the reaction mix into a 96-well plate. Add NADH to a final concentration that gives a stable absorbance reading at 340 nm (typically A340 ≈ 1.0). Read the absorbance for 2-3 minutes to ensure a stable baseline.

  • Introduce 3-MPA: Add 3-MPA to the wells to achieve the final concentrations used in your experiments (e.g., 10 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control (e.g., water or DMSO).

  • Monitor NADH Oxidation: Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for at least 15-20 minutes.

  • Analyze Data: Calculate the rate of change in A340 for each condition. A significant decrease in absorbance in the absence of PEPCK indicates that 3-MPA is interfering with the assay, likely by inhibiting PK/LDH or directly reacting with NADH.

Protocol 2: Assessing Off-Target Effects on Serine Biosynthesis Pathway Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to check if 3-MPA alters the expression of key serine synthesis genes.

  • Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with 3-MPA at various concentrations (e.g., 10 µM, 100 µM, 500 µM) and a vehicle control for a relevant time period (e.g., 24 or 48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit). Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Prepare qRT-PCR reactions using a suitable master mix (e.g., SYBR Green), your synthesized cDNA, and primers specific for your target genes (e.g., PHGDH, PSAT1) and a stable housekeeping gene (e.g., ACTB, GAPDH).

  • Primer Sequences (Human Example):

    • PHGDH Fwd: 5'-GGCAGAGCAGTATGACTACGTG-3'

    • PHGDH Rev: 5'-TGCCGTTGATCTTGAGGTTG-3'

    • PSAT1 Fwd: 5'-TGGAGGACACGAACTACCTGA-3'

    • PSAT1 Rev: 5'-AGCCAGAGCCATTCTTCACAT-3'

  • Data Analysis: Run the qRT-PCR plate. Analyze the data using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in 3-MPA-treated samples relative to the vehicle control. A significant decrease in the expression of PHGDH or PSAT1 indicates an off-target effect.

Signaling Pathway Visualization

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_serine Serine Biosynthesis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP 3-PG 3-PG GAP->3-PG 3-PHP 3-PHP 3-PG->3-PHP PHGDH Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG aKG Citrate->aKG Malate Malate aKG->Malate OAA OAA Malate->OAA OAA->Pyruvate PEP PEP OAA->PEP PEPCK 3-PS 3-PS 3-PHP->3-PS PSAT1 Serine Serine 3-PS->Serine PEP->Pyruvate Glucose (Gluconeogenesis) Glucose (Gluconeogenesis) PEP->Glucose (Gluconeogenesis) MPA 3-MPA MPA->OAA Inhibits MPA_Gene 3-MPA (High Conc.) MPA_Gene->3-PG Reduces mRNA expression of PHGDH & PSAT1

Caption: On-target PEPCK inhibition and off-target effects of 3-MPA.

References

3-Mercaptopicolinic acid interference with biochemical assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Mercaptopicolinic acid (3-MPA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential for 3-MPA to interfere with various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MPA) and what is its primary biological target?

This compound is a well-known inhibitor of gluconeogenesis.[1][2][3][4] Its primary and most studied biological target is the enzyme Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), which is a key regulator in this metabolic pathway.[2][5][6] 3-MPA is a potent hypoglycemic agent due to its inhibition of glucose synthesis.[2][5][7]

Q2: I am observing unexpected results in my enzyme assay when using 3-MPA. Is it known to interfere with biochemical assays?

Yes, 3-MPA has been reported to interfere with biochemical assays, particularly enzyme assays for its target, PEPCK.[6][8][9] This interference can lead to inaccurate measurements of enzyme activity. The primary mechanisms of interference are thought to be related to its chemical properties, including its UV absorbance, its thiol group, and its potential to chelate metal ions.

Q3: What is the primary mechanism by which 3-MPA interferes with PEPCK assays?

Many commercially available and published PEPCK assays are coupled assays that monitor the consumption of NADH, which is measured by the decrease in absorbance at 340 nm.[10] this compound has a known absorbance maximum at 316 nm.[1] The proximity of this absorbance peak to the wavelength used to monitor NADH can lead to optical interference, causing inaccurate readings.

Q4: Can 3-MPA interfere with other types of biochemical assays?

While direct evidence for interference with a wide range of assays is limited in the literature, the chemical properties of 3-MPA suggest potential for interference in several common assays:

  • Assays involving NAD+/NADH or NADP+/NADPH: Due to its UV absorbance near 340 nm, 3-MPA can interfere with any assay that relies on monitoring the change in concentration of these coenzymes.

  • Bicinchoninic acid (BCA) protein assays: The thiol group in 3-MPA can act as a reducing agent, which is a known interferent in BCA assays.[11][12][13] Reducing agents can reduce Cu2+ to Cu+, leading to an overestimation of protein concentration.

  • Assays requiring divalent metal cations: As a picolinic acid derivative, 3-MPA has the potential to chelate metal ions.[5][14] This can interfere with enzymes that require metal ions (e.g., Mn2+, Mg2+) for their activity by sequestering these essential cofactors.

Q5: Is 3-MPA likely to interfere with the Bradford protein assay?

Interference with the Bradford assay is less likely compared to the BCA assay. The Bradford assay is primarily susceptible to interference from detergents and strong basic conditions. 3-MPA is not a detergent, and unless it significantly alters the pH of the sample, it is not expected to be a major interferent.

Q6: Are there any general precautions I should take when working with 3-MPA in biochemical assays?

Yes. It is always advisable to run appropriate controls to test for potential assay interference. This includes a "no enzyme" control containing 3-MPA and all other assay components to check for any background reaction or absorbance changes caused by the compound itself.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in a PEPCK activity assay.
Potential Cause Troubleshooting Step
Optical Interference 1. Run a control sample containing all assay components, including 3-MPA at the desired concentration, but without the enzyme. Monitor the absorbance at 340 nm over time. Any change in absorbance is likely due to 3-MPA. 2. If interference is observed, subtract the rate of absorbance change from the "no enzyme" control from the rate observed in the presence of the enzyme. 3. Consider using an alternative assay method that does not rely on monitoring NADH at 340 nm.
Chelation of Metal Ions 1. The activity of PEPCK is dependent on divalent cations like Mn2+ or Mg2+.[5] 3-MPA may be chelating these ions. 2. Titrate the concentration of the divalent cation in the assay buffer to determine if higher concentrations can overcome the inhibitory effect not attributed to direct enzyme inhibition.
Issue 2: Overestimation of protein concentration in a BCA assay.
Potential Cause Troubleshooting Step
Reducing Activity of the Thiol Group 1. The thiol group of 3-MPA can reduce Cu2+ to Cu+, the basis of the colorimetric detection in the BCA assay.[11][12] 2. Prepare a protein-free blank containing the same concentration of 3-MPA as your samples and subtract the background absorbance. 3. If interference persists, consider using a different protein assay that is not sensitive to reducing agents, such as the Bradford assay.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of 3-MPA against PEPCK.

Parameter Value Enzyme Source Assay Conditions Reference
IC507.5 µMHuman PEPCKNot specified
Ki2-10 µMRat, guinea pig, dog, rabbit, human kidney PEPCKForward reaction (gluconeogenesis)[5][6]
Inhibition50 µM causes a sharp decrease, 100 µM causes complete inhibition of gluconeogenesisIsolated, perfused rat and guinea pig liversSubstrate: lactate[5]

Experimental Protocols

Protocol 1: Control Experiment for Optical Interference in NADH-based Assays

This protocol is designed to determine if 3-MPA causes optical interference in an assay that monitors NADH absorbance at 340 nm.

Materials:

  • Assay buffer

  • NADH

  • This compound (3-MPA)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or cuvettes

Procedure:

  • Prepare a stock solution of 3-MPA in a suitable solvent (e.g., water or assay buffer).

  • Prepare a series of dilutions of 3-MPA in the assay buffer at the final concentrations you intend to use in your experiment.

  • Set up the following reactions in your microplate or cuvettes:

    • Blank: Assay buffer only.

    • NADH Control: Assay buffer + NADH at the final assay concentration.

    • 3-MPA Controls: Assay buffer + NADH + each concentration of 3-MPA.

  • Incubate the plate/cuvettes at the same temperature as your enzyme assay for a short period to equilibrate.

  • Measure the absorbance at 340 nm at time zero and then at regular intervals for the duration of your standard enzyme assay.

  • Analyze the data:

    • Plot absorbance vs. time for each condition.

    • Calculate the rate of change in absorbance (slope) for each condition.

    • If the slopes of the "3-MPA Controls" are significantly different from the "NADH Control", this indicates optical interference. The rate of this interference should be subtracted from the rate measured in the presence of the enzyme.

Protocol 2: Control Experiment for Interference in BCA Protein Assay

This protocol is designed to determine if 3-MPA interferes with the BCA protein assay.

Materials:

  • BCA Protein Assay Kit (containing BCA reagent and copper(II) sulfate (B86663) solution)

  • Bovine Serum Albumin (BSA) standards

  • This compound (3-MPA)

  • Microplate reader capable of reading at or near 562 nm

  • 96-well microplate

Procedure:

  • Prepare a stock solution of 3-MPA in a suitable solvent.

  • Prepare a standard curve of BSA according to the BCA assay kit instructions.

  • Prepare a set of "protein-free" samples containing the same concentrations of 3-MPA as your experimental samples. Dilute the 3-MPA in the same buffer as your protein samples.

  • Add the BCA working reagent to all standards and samples (including the "protein-free" 3-MPA samples) according to the kit instructions.

  • Incubate the plate as directed in the kit protocol.

  • Measure the absorbance at the recommended wavelength (typically 562 nm).

  • Analyze the data:

    • Generate the BSA standard curve.

    • Determine the apparent "protein concentration" of the "protein-free" 3-MPA samples by comparing their absorbance to the standard curve.

    • This apparent concentration represents the level of interference. You can subtract this value from the measured concentrations of your experimental samples containing 3-MPA. However, be aware that this correction may not be perfectly linear across all protein concentrations.

Visualizations

Assay_Interference_Troubleshooting Start Unexpected Assay Results with 3-MPA AssayType What type of assay? Start->AssayType NADH_Assay NADH-based Assay (e.g., PEPCK, LDH) AssayType->NADH_Assay Enzyme Protein_Assay Protein Assay AssayType->Protein_Assay Quantification Other_Assay Other Assay Types AssayType->Other_Assay Other Optical_Interference Potential Optical Interference (3-MPA absorbs near 340 nm) NADH_Assay->Optical_Interference Chelation_NADH Potential Chelation of Metal Cofactors (e.g., Mg2+, Mn2+) NADH_Assay->Chelation_NADH ProteinAssayType Bradford or BCA? Protein_Assay->ProteinAssayType Run_NoEnzyme_Control Run 'No Enzyme' Control (Protocol 1) Optical_Interference->Run_NoEnzyme_Control Subtract_Background Subtract Background Rate from Enzyme Rate Run_NoEnzyme_Control->Subtract_Background Titrate_Cofactor Titrate Metal Cofactor Concentration Chelation_NADH->Titrate_Cofactor BCA_Assay BCA Assay ProteinAssayType->BCA_Assay Bradford_Assay Bradford Assay ProteinAssayType->Bradford_Assay Reducing_Agent Potential Interference from Thiol Group (Reducing Agent) BCA_Assay->Reducing_Agent Bradford_Low_Risk Low Risk of Interference Bradford_Assay->Bradford_Low_Risk Run_ProteinFree_Control Run 'Protein-Free' Control (Protocol 2) Reducing_Agent->Run_ProteinFree_Control Use_Alternative_Protein Consider Alternative Assay (e.g., Bradford) Run_ProteinFree_Control->Use_Alternative_Protein

Caption: Troubleshooting workflow for 3-MPA assay interference.

PEPCK_Inhibition_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate OAA->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps MPA This compound MPA->Inhibition

References

How to prepare 3-Mercaptopicolinic acid stock solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Mercaptopicolinic acid (3-MPA). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a well-characterized inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the gluconeogenesis pathway.[1][2][3] By inhibiting PEPCK, 3-MPA blocks the conversion of oxaloacetate to phosphoenolpyruvate, thereby inhibiting the synthesis of glucose from non-carbohydrate precursors.[1][2]

Q2: What are the common research applications of this compound?

3-MPA is primarily used in metabolic research to study gluconeogenesis and its role in various physiological and pathological processes. It is also utilized in studies related to cell differentiation, particularly in myogenesis of C2C12 cells, and in cancer research to investigate the metabolic vulnerabilities of tumor cells.[4][5]

Q3: In which solvents can I dissolve this compound?

The solubility of this compound can vary depending on the specific salt form (e.g., hydrochloride). Commonly used solvents include:

  • DMSO: Soluble up to 100 mg/mL.[6]

  • Water: Insoluble.[6]

  • Ethanol: Insoluble.[6]

  • PBS (pH 7.2): Limited solubility, around 0.2 mg/ml.

For most in vitro cell culture experiments, a concentrated stock solution in DMSO is prepared and then diluted to the final working concentration in the culture medium.

Troubleshooting Guides

Stock Solution Preparation
Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer or media The final concentration of 3-MPA in the aqueous solution exceeds its solubility limit. DMSO concentration in the final solution may be too low to maintain solubility.- Increase the final DMSO concentration in your working solution (ensure it is not toxic to your cells).- Decrease the final working concentration of 3-MPA.- Prepare a fresh, lower concentration stock solution in DMSO.- Gentle warming or sonication may help to redissolve the precipitate, but ensure this does not degrade the compound.[7]
Cloudy or hazy solution after dissolving in DMSO The DMSO may have absorbed moisture, reducing its solvating power. The compound may not be fully dissolved.- Use fresh, anhydrous DMSO.[6]- Vortex the solution for a longer period.- Gentle warming of the solution may aid dissolution.
Solution color changes over time Potential degradation of the compound.- Prepare fresh stock solutions regularly.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
In Vitro Experimentation (e.g., Cell Culture)
Problem Possible Cause Troubleshooting Steps
No observable effect of 3-MPA on cells - Incorrect dosage.- Inactive compound due to improper storage or degradation.- Low sensitivity of the cell line to PEPCK inhibition.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Prepare a fresh stock solution of 3-MPA.- Verify the expression and activity of PEPCK in your cell line.
High cell toxicity or death - 3-MPA concentration is too high.- High concentration of the solvent (e.g., DMSO) in the final working solution.- Lower the concentration of 3-MPA.- Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO).- Include a solvent control in your experiment.
Inconsistent results between experiments - Variability in cell passage number or confluency.- Inconsistent preparation of 3-MPA working solutions.- Degradation of 3-MPA stock solution.- Use cells within a consistent passage number range.- Seed cells at a consistent density and treat at the same confluency.- Prepare fresh working solutions for each experiment from a properly stored stock.- Aliquot the stock solution to minimize freeze-thaw cycles.[6]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (hydrochloride salt, MW: 191.64 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 19.16 mg of this compound hydrochloride powder.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stored properly, the stock solution is stable for at least one year at -80°C.[6]

Inhibition of PEPCK Activity Assay

This protocol is adapted from a published study on the inhibition of pig phosphoenolpyruvate carboxykinase.[8]

Materials:

  • Purified PEPCK enzyme

  • Assay Buffer: 100 mM HEPES buffer, pH 7.4, containing 10 mM DTT, 0.2 mM MnCl₂, 2 mM MgCl₂

  • Substrates: GTP, Oxaloacetate (OAA)

  • Coupling enzymes: Pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase

  • NADH

  • ADP

  • This compound stock solution

Procedure:

  • Prepare the reaction mixture in a final volume of 1 mL in the assay buffer.

  • The mixture should contain 1 mM GTP, 1 mM ADP, 0.2 mM NADH, 5 units each of pyruvate kinase and lactate dehydrogenase, and the desired concentration of PEPCK-C.

  • Add varying concentrations of this compound (e.g., 10-400 µM) to the reaction mixture.[8]

  • Initiate the reaction by adding the variable substrate, oxaloacetate (e.g., 5-50 µM).[8]

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of the reaction and determine the inhibitory effect of 3-MPA.

Visualizations

gluconeogenesis_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate Pyruvate Oxaloacetate_mito Oxaloacetate Pyruvate->Oxaloacetate_mito Pyruvate Carboxylase Oxaloacetate_cyto Oxaloacetate Oxaloacetate_mito->Oxaloacetate_cyto Transport PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps MPA This compound Oxaloacetate_cyto -> PEP Oxaloacetate_cyto -> PEP MPA->Oxaloacetate_cyto -> PEP Inhibits experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare 3-MPA Stock Solution (DMSO) Treat_Cells Treat Cells with 3-MPA Working Solution Prepare_Stock->Treat_Cells Culture_Cells Culture C2C12 Cells Culture_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Collect_Samples Collect Samples (e.g., Lysates, RNA) Incubate->Collect_Samples Analyze_Data Analyze Endpoints (e.g., Western Blot, qPCR) Collect_Samples->Analyze_Data

References

Mitigating cytotoxicity of 3-Mercaptopicolinic acid in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Mercaptopicolinic acid (3-MPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of 3-MPA in primary cell cultures. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (3-MPA)?

A1: this compound is a potent inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[1] PEPCK is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[1][2] Mammalian cells have two isoforms of this enzyme: a cytosolic (PEPCK-C or PCK1) and a mitochondrial (PEPCK-M or PCK2) version.[3] 3-MPA primarily targets the cytosolic isoform, thereby inhibiting glucose synthesis.[4][5] It binds to both the active site and a novel allosteric site on the enzyme, which reduces its affinity for the nucleotide GTP.[6][7]

Q2: Why am I observing high levels of cell death in my primary cell culture after 3-MPA treatment?

A2: The cytotoxicity of 3-MPA in primary cells is often linked to its primary mechanism of action and downstream consequences. Key factors include:

  • Metabolic Stress: By inhibiting PEPCK, 3-MPA disrupts cellular metabolism, particularly under conditions of low glucose. This can lead to energy depletion and trigger cell death pathways.[2]

  • Oxidative Stress: The metabolic reprogramming induced by 3-MPA can lead to an imbalance in cellular redox status, resulting in the overproduction of reactive oxygen species (ROS).[2][8] Elevated ROS can damage cellular components like lipids, proteins, and DNA, ultimately inducing apoptosis.[9][10]

  • Apoptosis Induction: Metabolic and oxidative stress are potent triggers for programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases, which dismantle the cell.[11][12]

Q3: How can I determine the optimal, non-toxic working concentration of 3-MPA for my specific primary cells?

A3: The optimal concentration of 3-MPA is highly cell-type dependent. A dose-response experiment is critical. You should treat your cells with a range of 3-MPA concentrations (e.g., from 0.01 mM to 1 mM) for a set period (e.g., 24, 48, 72 hours) and assess cell viability using an MTT, XTT, or similar assay.[3][13][14] The goal is to identify the highest concentration that effectively inhibits PEPCK without causing significant cell death (e.g., >80% viability compared to a vehicle control). Refer to Protocol 1 for a detailed methodology.

Q4: My cells show signs of oxidative stress (e.g., high ROS levels) after 3-MPA treatment. How can I mitigate this?

A4: If you suspect oxidative stress is a primary driver of cytotoxicity, you can co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a common and effective ROS scavenger used in cell culture. Other antioxidants could also be tested.[15][16] It is crucial to run control experiments to ensure the antioxidant itself does not interfere with your experimental goals. See Protocol 2 for details on assessing oxidative stress.

Q5: Could the culture medium conditions be contributing to 3-MPA cytotoxicity?

A5: Absolutely. Since 3-MPA inhibits gluconeogenesis, cells become more reliant on external glucose.

  • Low-Glucose Medium: Using a low-glucose medium can significantly exacerbate 3-MPA's cytotoxic effects.[2] Ensure your medium has an adequate glucose concentration to support cellular energy needs.

  • Serum Starvation: Serum deprivation is a common experimental stressor that can induce apoptosis and autophagy.[17][18] Combining serum starvation with 3-MPA treatment is likely to increase cell death. If your protocol requires serum starvation, consider reducing the 3-MPA concentration or the duration of treatment.

Q6: What are the key signaling pathways affected by 3-MPA that might lead to cell death?

A6: The metabolic disruption caused by 3-MPA can impact several key survival and stress-related signaling pathways. The mTOR pathway, a central regulator of cell growth and metabolism, can be affected by nutrient and energy availability, which 3-MPA alters.[19][20] Inhibition of PEPCK can lead to a state mimicking nutrient restriction, which may reduce mTOR activity. Furthermore, significant cellular stress can activate pro-apoptotic pathways involving Bax and the activation of effector caspases like caspase-3.[11][12][21]

Troubleshooting Guide

This guide addresses common problems encountered when using 3-MPA in primary cell cultures.

Observed Problem Potential Cause(s) Recommended Solution(s)
High Cell Death Even at Low 3-MPA Concentrations 1. High sensitivity of the primary cell type. 2. Sub-optimal culture conditions (e.g., low glucose, serum starvation). 3. Extended treatment duration.1. Perform a detailed dose-response curve starting at very low concentrations (e.g., 1 µM). 2. Ensure standard glucose levels in the medium and avoid serum starvation if possible. 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment window.
Inconsistent Results Between Experiments 1. Variation in primary cell isolation.[22][23] 2. Inconsistent cell passage number or seeding density. 3. Instability of 3-MPA in solution.1. Standardize the primary cell isolation protocol. 2. Use cells within a narrow passage range and maintain consistent seeding densities. 3. Prepare fresh 3-MPA solutions for each experiment from a frozen stock.
Signs of Apoptosis (Cell Shrinkage, Blebbing) 1. 3-MPA is inducing programmed cell death. 2. Caspase-3 activation.[24][25]1. Confirm apoptosis using Annexin V/PI staining (see Protocol 3 ). 2. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if cytotoxicity is caspase-dependent.
Vehicle Control (e.g., DMSO) Shows Toxicity 1. The final concentration of the solvent is too high.1. Ensure the final solvent concentration (e.g., DMSO) in the culture medium is non-toxic, typically below 0.5%.[26]

Quantitative Data Summary

The effective and cytotoxic concentrations of 3-MPA can vary significantly depending on the cell type and experimental conditions. The table below summarizes data from published studies.

Cell LineTreatment DurationEffective/Inhibitory Concentration RangeObserved EffectReference
C2C12 Muscle Cells48 hours0.01 - 1 mMDose-dependent inhibition of cell proliferation.[3][13]
Rat Liver (Perfusion)Not specified50 - 100 µMSharp decrease to complete inhibition of gluconeogenesis.[27]
Isolated Kidney TubulesNot specifiedKᵢ value of 2 - 10 µMInhibition of PEPCK activity.[5]
Hepatocellular Carcinoma CellsNot specifiedNot specifiedInhibited cell death under low glucose conditions.[2]

Signaling and Workflow Diagrams

The following diagrams illustrate the proposed cytotoxic mechanism of 3-MPA and a troubleshooting workflow.

mpa_cytotoxicity_pathway cluster_cause Initiating Event cluster_mechanism Cellular Impact cluster_effect Cellular Outcome MPA This compound (3-MPA) PEPCK PEPCK Inhibition MPA->PEPCK Inhibits MET_STRESS Metabolic Stress (Gluconeogenesis Block) PEPCK->MET_STRESS Leads to ROS ↑ Reactive Oxygen Species (Oxidative Stress) MET_STRESS->ROS Induces APOPTOSIS Caspase Activation & Apoptosis MET_STRESS->APOPTOSIS Triggers ROS->APOPTOSIS Triggers DEATH Cell Death APOPTOSIS->DEATH Results in troubleshooting_workflow start Start: High Cytotoxicity Observed q1 Is 3-MPA concentration optimized? start->q1 a1_no Perform Dose-Response & Time-Course Assay (See Protocol 1) q1->a1_no No q2 Are culture conditions optimal? q1->q2 Yes a1_no->q2 a2_no Ensure adequate glucose. Avoid serum starvation. q2->a2_no No q3 Is oxidative stress a factor? q2->q3 Yes a2_no->q3 a3_yes Measure ROS levels. (See Protocol 2) Co-treat with antioxidant (e.g., NAC). q3->a3_yes Yes end Problem Mitigated q3->end No/Resolved a3_yes->end

References

3-Mercaptopicolinic acid degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Mercaptopicolinic Acid (3-MPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 3-MPA in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly those related to its stability and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (3-MPA) is a well-characterized inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[1][2][3][4] PEPCK is a key enzyme in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates.[5][6][7] 3-MPA inhibits PEPCK, thereby blocking the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis.[8][9][10][11] This leads to a decrease in glucose synthesis.[2][3][4][10][11]

Q2: What are the known degradation products of 3-MPA and their effects?

Currently, there is limited direct scientific literature identifying the specific degradation products of 3-MPA under typical experimental conditions. However, based on its chemical structure, which includes a thiol (-SH) group, the most probable degradation pathway is oxidation. Thiols are susceptible to oxidation, which can lead to the formation of disulfides (dimers of 3-MPA), sulfenic acids, sulfinic acids, and ultimately sulfonic acids.

The biological effects of these potential degradation products have not been well-characterized. It is plausible that oxidation of the thiol group could lead to a loss of inhibitory activity, as the thiol moiety may be important for its interaction with PEPCK. Furthermore, some oxidized thiol species can be reactive and may have off-target effects in cellular assays.

Q3: How should I store this compound?

For long-term storage, 3-MPA hydrochloride powder should be stored at -20°C, where it is reported to be stable for at least four years.[12] Stock solutions, particularly in aqueous buffers like PBS, may have limited stability and should be prepared fresh for optimal results.[3] If using DMSO for stock solutions, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3] Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3]

Q4: I am seeing inconsistent results in my experiments with 3-MPA. What could be the cause?

Inconsistent results can arise from several factors:

  • Degradation of 3-MPA: As mentioned, 3-MPA in solution may degrade over time, leading to a decrease in its effective concentration and a loss of inhibitory activity. Always use freshly prepared solutions for your experiments.

  • Variability in Cell Culture Conditions: Differences in cell density, passage number, and media composition can affect cellular metabolism and the response to a metabolic inhibitor like 3-MPA.

  • Presence of Reducing Agents: If your experimental buffer or cell culture medium contains high concentrations of reducing agents, this may help to preserve the reduced (active) form of 3-MPA. Conversely, the absence of such agents or the presence of oxidizing species could accelerate its degradation.

  • Off-target Effects: At high concentrations, 3-MPA may have effects unrelated to PEPCK inhibition. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of 3-MPA activity over time in solution. The thiol group of 3-MPA is likely oxidizing, leading to inactive degradation products.Prepare fresh stock solutions of 3-MPA for each experiment. If possible, prepare working dilutions immediately before use. Consider adding a mild reducing agent like DTT or TCEP to your buffer if compatible with your assay, though be mindful of its potential effects on your system.
High variability between replicate experiments. Inconsistent concentrations of active 3-MPA due to degradation. Inconsistent cell culture conditions.Standardize your protocol for preparing and handling 3-MPA solutions. Ensure consistent cell seeding densities and treatment times. Perform a dose-response curve in every experiment to monitor for shifts in potency.
Unexpected or off-target cellular effects. Formation of reactive degradation products. High concentrations of 3-MPA.Use the lowest effective concentration of 3-MPA as determined by a dose-response study. To confirm that the observed effect is due to PEPCK inhibition, consider using a structurally different PEPCK inhibitor as a control or a genetic approach (e.g., siRNA-mediated knockdown of PEPCK).
Difficulty dissolving 3-MPA hydrochloride. Low solubility in certain buffers.3-MPA hydrochloride has limited solubility in PBS (pH 7.2) at approximately 0.2 mg/mL.[12] Solubility is higher in DMSO (up to 20 mM).[13] For aqueous solutions, gentle warming or sonication may aid dissolution. Prepare concentrated stock solutions in a suitable solvent like DMSO and then dilute into your aqueous experimental buffer.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
IC50 7.5 µMHuman PEPCK (hPEPCK)
IC50 65 ± 6 µMPig cytosolic PEPCK (OAA synthesis direction)[14]
Ki ~10 µM (competitive with PEP/OAA)Rat PEPCK[1]
Ki ~150 µM (allosteric site)Rat PEPCK[1]
Ki 2-9 µMGeneral PEPCK inhibition[3][15]
Inhibition Constants 3 to 9 µMPurified rat liver cytosol PEPCK[4]
Effective Concentration 50 µM for significant inhibition, 100 µM for complete inhibitionIsolated perfused rat and guinea pig livers[4]

Experimental Protocols

Protocol 1: In Vitro PEPCK Inhibition Assay

This protocol is adapted from studies on pig cytosolic PEPCK.[14]

Materials:

  • Purified PEPCK-C enzyme

  • 100 mM HEPES buffer, pH 7.4

  • 10 mM Dithiothreitol (DTT)

  • 0.2 mM MnCl2

  • 2 mM MgCl2

  • 1 mM GTP

  • 400 µM Oxaloacetic acid (OAA)

  • 1 mM ADP

  • 0.2 mM NADH

  • Pyruvate (B1213749) kinase (5 units)

  • Lactate (B86563) dehydrogenase (5 units)

  • This compound (freshly prepared stock solution)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing HEPES buffer, DTT, MnCl2, MgCl2, GTP (or OAA, depending on the direction of the assay), ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add varying concentrations of 3-MPA (e.g., 10-400 µM) to different cuvettes. Include a vehicle control (the solvent used for the 3-MPA stock).

  • Add the purified PEPCK-C enzyme to the mixture.

  • Initiate the reaction by adding the final substrate (OAA or GTP).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the reaction rate from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 3-MPA concentration.

Protocol 2: Cell-Based Assay for Inhibition of Gluconeogenesis

This is a general protocol for assessing the effect of 3-MPA on gluconeogenesis in cultured cells (e.g., hepatocytes).

Materials:

  • Cultured cells capable of gluconeogenesis (e.g., primary hepatocytes, HepG2 cells)

  • Glucose-free culture medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate)

  • This compound (freshly prepared)

  • Glucose assay kit

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with PBS and replace the medium with glucose-free medium containing gluconeogenic precursors.

  • Treat the cells with various concentrations of 3-MPA. Include a vehicle control.

  • Incubate the cells for a defined period (e.g., 2-6 hours).

  • At the end of the incubation, collect the culture medium.

  • Measure the glucose concentration in the collected medium using a glucose assay kit.

  • Normalize the glucose production to the total protein content or cell number in each well.

  • Analyze the data to determine the effect of 3-MPA on glucose production.

Signaling Pathways and Experimental Workflows

PEPCK_in_Gluconeogenesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate OAA_m Oxaloacetate Pyruvate_m->OAA_m Pyruvate Carboxylase OAA_c Oxaloacetate OAA_m->OAA_c Lactate_c Lactate Pyruvate_c Pyruvate Lactate_c->Pyruvate_c Pyruvate_c->Pyruvate_m PEP Phosphoenolpyruvate OAA_c->PEP PEPCK-C Glucose Glucose PEP->Glucose Multiple Steps Three_MPA This compound Three_MPA->OAA_c Inhibits

Caption: Inhibition of the gluconeogenesis pathway by this compound.

Experimental_Workflow_PEPCK_Inhibition start Start: Prepare fresh 3-MPA solution prep_assay Prepare in vitro enzyme assay or cell-based assay start->prep_assay add_mpa Add varying concentrations of 3-MPA prep_assay->add_mpa incubate Incubate for specified time add_mpa->incubate measure Measure enzyme activity or glucose production incubate->measure analyze Analyze data (e.g., IC50) measure->analyze end End: Interpret results analyze->end troubleshoot Inconsistent results? analyze->troubleshoot troubleshoot->end No check_stability Check solution stability (use fresh solution) troubleshoot->check_stability Yes check_stability->start

Caption: Troubleshooting workflow for experiments involving this compound.

References

Ensuring specificity of 3-Mercaptopicolinic acid in complex biological systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 3-Mercaptopicolinic acid (3-MPA), a potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the specificity and success of your experiments in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (3-MPA)?

A1: 3-MPA is a well-established inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which is a rate-limiting step in gluconeogenesis.[1][2][3] It exerts its inhibitory effect through a dual mechanism: competitive inhibition at the phosphoenolpyruvate (PEP)/oxaloacetate (OAA) binding site and allosteric inhibition at a separate, previously unidentified site on the enzyme.[1][2][4] This allosteric binding stabilizes an altered conformation of the nucleotide-binding site, thereby reducing the enzyme's affinity for its substrate.[1][2][4]

Q2: Does 3-MPA inhibit both cytosolic (PCK1) and mitochondrial (PCK2) isoforms of PEPCK?

A2: Yes, 3-MPA has been reported to inhibit both the cytosolic (PEPCK-C or PCK1) and mitochondrial (PEPCK-M or PCK2) isoforms of PEPCK.[5][6] However, some studies suggest that it may preferentially inhibit the cytosolic isoform in intact cells.[7][8] The predominance of one isoform over the other can be cell-type specific. For instance, in C2C12 muscle cells, the mitochondrial isoform (Pck2) is the predominant form.[5][6]

Q3: What are the typical working concentrations for 3-MPA in cell culture experiments?

A3: The effective concentration of 3-MPA can vary depending on the cell type and the specific experimental goals. For example, in C2C12 muscle cells, concentrations ranging from 0.01 mM to 1 mM have been used to inhibit cell proliferation, while concentrations of 0.25 mM to 1 mM were shown to induce myogenic differentiation.[5][6][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific biological system.

Q4: Is 3-MPA reversible?

A4: Yes, the inhibitory effect of 3-MPA on gluconeogenesis has been shown to be reversible. In studies with perfused livers, the rate of glucose synthesis returned to normal values within minutes after the removal of 3-MPA.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable inhibition of gluconeogenesis or target pathway. Incorrect 3-MPA Concentration: The concentration may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration.
Cellular Permeability: The cell type being used may have limited permeability to 3-MPA.While 3-MPA is generally cell-permeable, consider verifying uptake if results are consistently negative. Alternative inhibitors could also be explored.
Predominant PEPCK Isoform: The target cells may express a less sensitive isoform of PEPCK.Determine the relative expression levels of PCK1 and PCK2 in your cell line using techniques like qPCR or Western blotting.
High cellular toxicity or off-target effects observed. Excessive 3-MPA Concentration: The concentration used may be too high, leading to cytotoxicity.Lower the concentration of 3-MPA and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold.
Off-Target Interactions: While primarily targeting PEPCK, high concentrations may lead to interactions with other cellular components.Use the lowest effective concentration and include appropriate negative and positive controls. Consider using a structurally unrelated PEPCK inhibitor as a comparator.
Variability in experimental results. 3-MPA Stability: The stability of 3-MPA in solution may be a factor.Prepare fresh stock solutions of 3-MPA for each experiment and store them appropriately as recommended by the manufacturer.
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular metabolism and response to inhibitors.Standardize all cell culture parameters to ensure reproducibility.
Difficulty confirming PEPCK enzyme activity inhibition in vitro. Assay Interference: 3-MPA has been reported to interfere with certain PEPCK enzyme assays, particularly at higher concentrations (0.5 mM and 1 mM).[5]If direct enzyme activity measurement is challenging, consider alternative methods to confirm target engagement, such as measuring downstream metabolic changes (e.g., glucose production) or assessing the phosphorylation status of downstream targets.

Quantitative Data Summary

Table 1: Inhibition Constants of this compound (3-MPA)

Parameter Value Enzyme/System Reference
Ki (competitive) ~10 µMPEPCK (with PEP/OAA)[1][2][4]
Ki (allosteric) ~150 µMPEPCK[1][2][4]
Ki 2 - 10 µMPEPCK (forward direction)[8]
IC50 7.5 µMhuman PEPCK (hPEPCK)[11]
Inhibition Range 3 - 9 µMPurified rat liver cytosolic PEPCK[10]

Table 2: Effective Concentrations of 3-MPA in Cellular Assays

Effect Concentration Range Cell Line Reference
Inhibition of cell proliferation0.01 - 1 mMC2C12[5][6]
Induction of myogenic differentiation0.25 - 1 mMC2C12[5]
Inhibition of gluconeogenesis50 - 100 µMPerfused rat and guinea pig livers[10]

Experimental Protocols

Protocol 1: Determination of Optimal 3-MPA Concentration using a Dose-Response Curve

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of 3-MPA dilutions: Prepare a series of dilutions of 3-MPA in your cell culture medium. A typical range might be from 1 µM to 1 mM. Include a vehicle-only control (e.g., PBS or DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 3-MPA.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assessment of Viability/Proliferation: Use a suitable assay such as MTT, XTT, or a crystal violet assay to determine cell viability or proliferation.

  • Data Analysis: Plot the cell viability against the log of the 3-MPA concentration to determine the IC50 value (the concentration that inhibits 50% of the cell growth).

Protocol 2: Assessing the Impact of 3-MPA on Gluconeogenesis in Cultured Hepatocytes

  • Cell Culture: Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate medium.

  • Starvation: To induce gluconeogenesis, starve the cells by incubating them in glucose-free medium for a defined period (e.g., 2-4 hours).

  • Treatment: Treat the cells with a predetermined optimal concentration of 3-MPA or vehicle control in the glucose-free medium.

  • Substrate Addition: Add a gluconeogenic substrate such as lactate (B86563) (e.g., 10 mM) or alanine (B10760859) (e.g., 5 mM) to the medium.

  • Incubation: Incubate the cells for a specific time period (e.g., 3-6 hours).

  • Glucose Measurement: Collect the culture medium and measure the glucose concentration using a commercially available glucose assay kit.

  • Data Analysis: Compare the glucose production in the 3-MPA-treated cells to the vehicle-treated control cells to determine the extent of inhibition.

Visualizations

cluster_0 Gluconeogenesis Pathway cluster_1 Mechanism of 3-MPA Inhibition Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP PEP Oxaloacetate->PEP Glucose Glucose PEP->Glucose 3-MPA 3-MPA PEPCK PEPCK 3-MPA->PEPCK Competitive Inhibition (at OAA/PEP site) 3-MPA->Allosteric Site PEPCK->Oxaloacetate Allosteric Site->PEPCK Allosteric Inhibition

Caption: Mechanism of 3-MPA inhibition on the gluconeogenesis pathway.

Start Start Experiment_Setup Set up experiment with appropriate controls Start->Experiment_Setup Add_3-MPA Add 3-MPA at desired concentration Experiment_Setup->Add_3-MPA Observe_Effect Observe for expected inhibitory effect Add_3-MPA->Observe_Effect Expected_Effect Expected effect observed? Observe_Effect->Expected_Effect Troubleshoot Potential Issue? Expected_Effect->Troubleshoot No End End Expected_Effect->End Yes Concentration_Issue Adjust 3-MPA concentration (Dose-response curve) Troubleshoot->Concentration_Issue No effect Permeability_Issue Verify cell permeability or consider alternative inhibitors Troubleshoot->Permeability_Issue No effect Isoform_Issue Check PEPCK isoform expression (qPCR/WB) Troubleshoot->Isoform_Issue No effect Toxicity_Issue Lower concentration and perform viability assay Troubleshoot->Toxicity_Issue Toxicity Off_Target_Issue Use lowest effective dose and control inhibitors Troubleshoot->Off_Target_Issue Off-target Concentration_Issue->Add_3-MPA Permeability_Issue->Add_3-MPA Isoform_Issue->Experiment_Setup Toxicity_Issue->Add_3-MPA Off_Target_Issue->Add_3-MPA

Caption: Troubleshooting workflow for 3-MPA experiments.

References

Validation & Comparative

A Comparative Analysis of 3-Mercaptopicolinic Acid and Hydrazine Sulfate as Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed, objective comparison of two known inhibitors of Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), 3-Mercaptopicolinic acid (3-MPA) and hydrazine (B178648) sulfate (B86663), focusing on their mechanisms, performance based on experimental data, and the methodologies used for their evaluation.

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme in the metabolic pathway of gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate.[1] Its role in glucose homeostasis makes it a significant target for therapeutic intervention in metabolic disorders. Both this compound and hydrazine sulfate have been identified as inhibitors of this key enzyme.

Performance and Mechanism of Action

This compound is a potent inhibitor of PEPCK.[2][3] Kinetic and structural studies have revealed a dual mechanism of inhibition. 3-MPA acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and oxaloacetate (OAA), and also binds to a distinct allosteric site.[2][3][4] This dual action contributes to its significant inhibitory effect on gluconeogenesis.

Hydrazine sulfate is also proposed to inhibit PEPCK, thereby blocking gluconeogenesis.[5] This mechanism is suggested to be the basis for its potential anti-cachectic and anti-tumor properties.[5] However, detailed kinetic studies and specific IC50 or Ki values from direct enzymatic assays are less prevalent in the available literature compared to 3-MPA. Computational studies suggest that hydrazine plays a role in altering the conformation of the PEPCK binding pocket and binding to oxaloacetic acid.[6]

Quantitative Comparison of Inhibitory Activity

InhibitorTarget EnzymeIC50KiNotes
This compound Human PEPCK (hPEPCK)7.5 μM[1]-
Porcine PEPCK-C65 ± 6 μM[7]-Determined at saturating substrate concentrations.
Rat PEPCK-C-~10 μM (competitive)[2][3]-
Rat PEPCK-C-~150 μM (allosteric)[2][3]-
General PEPCK-2-9 μM[8][9][10]Orally active, specific inhibitor.
Hydrazine sulfate PEPCKNot AvailableNot AvailableInhibition is a proposed mechanism of action for its physiological effects.[5][11]

Signaling Pathways and Experimental Workflows

To visualize the role of PEPCK and the experimental approach to studying its inhibitors, the following diagrams are provided.

PEPCK_in_Gluconeogenesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate (B1213749) OAA_m Oxaloacetate Pyruvate_m->OAA_m Pyruvate Carboxylase OAA_c Oxaloacetate OAA_m->OAA_c Malate-Aspartate Shuttle Lactate_c Lactate (B86563) Pyruvate_c Pyruvate Lactate_c->Pyruvate_c Pyruvate_c->Pyruvate_m PEP Phosphoenolpyruvate OAA_c->PEP PEPCK-C Glucose Glucose PEP->Glucose Multiple Steps Inhibitor 3-MPA / Hydrazine Sulfate Inhibitor->OAA_c

PEPCK's central role in the gluconeogenesis pathway.

PEPCK_Inhibition_Mechanism cluster_3MPA This compound Inhibition cluster_Hydrazine Hydrazine Sulfate Inhibition (Proposed) PEPCK PEPCK Enzyme ActiveSite Active Site AllostericSite Allosteric Site Inhibition Inhibition of PEPCK Activity PEPCK->Inhibition ActiveSite->Inhibition AllostericSite->Inhibition Substrate Oxaloacetate / PEP Substrate->ActiveSite Binds MPA This compound MPA->ActiveSite Competitive Inhibition MPA->AllostericSite Allosteric Inhibition Hydrazine Hydrazine Sulfate Hydrazine->PEPCK Alters Binding Pocket (Computational Model)

Mechanisms of PEPCK inhibition by 3-MPA and Hydrazine Sulfate.

PEPCK_Assay_Workflow start Start prep_enzyme Prepare PEPCK Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Inhibitor Solutions (3-MPA or Hydrazine Sulfate) start->prep_inhibitor prep_reaction Prepare Reaction Mixture (Buffer, Substrates, Cofactors) prep_enzyme->prep_reaction incubate Pre-incubate Enzyme with Inhibitor prep_inhibitor->incubate prep_reaction->incubate initiate_reaction Initiate Reaction (Add final substrate) incubate->initiate_reaction measure_activity Measure PEPCK Activity (e.g., Spectrophotometrically) initiate_reaction->measure_activity analyze Analyze Data (Calculate IC50/Ki) measure_activity->analyze end End analyze->end

General experimental workflow for assessing PEPCK inhibition.

Experimental Protocols

Determination of PEPCK Inhibitory Activity (IC50)

This protocol is a generalized procedure based on spectrophotometric assays described for measuring PEPCK activity and can be adapted to evaluate inhibitors like 3-MPA and hydrazine sulfate.

Materials:

  • Purified PEPCK enzyme

  • PEPCK Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Substrates: Phosphoenolpyruvate (PEP), GDP, KHCO3

  • Cofactors: MnCl2, MgCl2, DTT

  • Coupling enzyme: Malate dehydrogenase (MDH)

  • NADH

  • Inhibitor stock solutions (this compound or hydrazine sulfate)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing PEPCK Assay Buffer, MnCl2, MgCl2, DTT, GDP, PEP, KHCO3, NADH, and a saturating amount of MDH.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (3-MPA or hydrazine sulfate) to the respective wells. For control wells, add the same volume of vehicle (e.g., water or DMSO).

  • Enzyme Addition and Incubation: Add the purified PEPCK enzyme to each well to initiate the reaction. The total reaction volume should be consistent across all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PEPCK activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of PEPCK inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

For a detailed protocol for a commercially available PEPCK activity assay kit, refer to manufacturer's instructions.[12][13] A coupled spectrophotometric assay using pyruvate kinase and lactate dehydrogenase can also be employed for measuring the reaction in the direction of PEP synthesis.[7]

Conclusion

Both this compound and hydrazine sulfate are recognized as inhibitors of PEPCK, a key enzyme in gluconeogenesis. 3-MPA is a well-characterized inhibitor with a defined dual mechanism of action and established IC50 and Ki values in the low micromolar range. In contrast, while hydrazine sulfate is proposed to act through PEPCK inhibition, there is a notable lack of specific quantitative enzymatic data in the literature. Its effects have been primarily studied in cellular and in vivo contexts.

For researchers in drug development, 3-MPA serves as a potent and specific tool for studying the effects of PEPCK inhibition. The investigation of hydrazine sulfate's direct interaction with PEPCK at an enzymatic level presents an area for further research to fully elucidate its mechanism of action. The provided experimental protocols offer a foundation for conducting such comparative studies to generate direct, quantitative data for these and other potential PEPCK inhibitors.

References

A Comparative Analysis of Novel PEPCK Inhibitors and 3-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Efficacy and Mechanism

The enzyme Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) is a critical control point in gluconeogenesis, the metabolic pathway responsible for glucose production from non-carbohydrate precursors. Its inhibition has long been a therapeutic target for metabolic diseases, particularly type 2 diabetes. 3-Mercaptopicolinic acid (3-MPA) has been a cornerstone tool for studying PEPCK function, but the quest for more potent and specific inhibitors is ongoing. This guide provides a comparative analysis of the efficacy of novel PEPCK inhibitors against the benchmark, 3-MPA, supported by available experimental data.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for this compound and recently identified novel PEPCK inhibitors. Direct comparison of efficacy is most accurately achieved through IC50 and Ki values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively.

InhibitorTarget Isoform(s)IC50KiMechanism of ActionKey Findings & Remarks
This compound (3-MPA) PEPCK-C, PEPCK-M7.5 µM (hPEPCK)[1], 65 ± 6 µM (porcine PEPCK-C)[2]~10 µM (competitive with PEP/OAA), ~150 µM (allosteric)Mixed competitive and allostericWell-established inhibitor with dual binding sites.
Compound 2 Porcine PEPCK-CNot ReportedNot ReportedAffects GTP bindingDescribed as having similar inhibitory effects to 3-MPA but with lower solubility and specificity. It significantly alters the apparent Km for GTP, suggesting interaction near the nucleotide-binding site.[3][4]
3-carboxymethylthio-picolinic acid (CMP) PEPCKNot Reported~29-55 µMCompetitive with PEP/OAADesigned as a more selective inhibitor targeting the OAA/PEP binding site.[5]
iPEPCK-2 PEPCK-C, PEPCK-M~10 µM (PEPCK-C), ~5 µM (PEPCK-M)Not ReportedNot specifiedA xanthine (B1682287) derivative showing potent inhibition of both cytosolic and mitochondrial isoforms.[6]

Delving into the Mechanisms: A Visual Pathway

PEPCK plays a pivotal role in the gluconeogenesis pathway, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. Understanding this pathway is crucial for contextualizing the action of its inhibitors.

Figure 1. Simplified diagram of the initial steps of gluconeogenesis highlighting the central role of PEPCK.

Experimental Protocols: A Guide to Reproducibility

The following are detailed methodologies for key experiments cited in the comparison of these PEPCK inhibitors.

PEPCK Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of PEPCK by coupling the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified PEPCK enzyme

  • Assay Buffer: 100 mM HEPES, pH 7.4

  • Substrates: Oxaloacetate (OAA), GTP

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Cofactors: MgCl2, MnCl2, NADH

  • Inhibitors: 3-MPA, Compound 2, CMP, or iPEPCK-2 dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, MgCl2, MnCl2, GTP, NADH, PK, and LDH.

  • Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding a solution of OAA and the purified PEPCK enzyme.

  • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of NADH oxidation is proportional to the PEPCK activity. Calculate the initial reaction velocities from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate (e.g., OAA or GTP) at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of an inhibitor to the target protein in a cellular environment by measuring changes in the thermal stability of the protein.

Materials:

  • Cultured cells expressing PEPCK (e.g., HCT-116, SW-480)

  • Inhibitors: 3-MPA, iPEPCK-2

  • Lysis buffer

  • Centrifuge

  • PCR thermocycler or heating block

  • SDS-PAGE and Western blotting reagents

  • Anti-PEPCK antibody

Procedure:

  • Treat cultured cells with the inhibitor at various concentrations for a specified time. Include a vehicle-treated control.

  • Harvest and lyse the cells.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler.

  • Centrifuge the heated lysates to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PEPCK in each sample by SDS-PAGE and Western blotting using an anti-PEPCK antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of the PEPCK protein.

Experimental Workflow

The process of identifying and characterizing novel PEPCK inhibitors typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Screening High-Throughput Screening (e.g., Chemical Library) Hit_ID Hit Identification Screening->Hit_ID In_Vitro In Vitro Enzyme Assays (IC50, Ki Determination) Hit_ID->In_Vitro Cell_Based Cell-Based Assays (e.g., CETSA, Gluconeogenesis) In_Vitro->Cell_Based Mechanism Mechanism of Action Studies (Kinetic Analysis) Cell_Based->Mechanism Animal_Models In Vivo Efficacy in Animal Models Mechanism->Animal_Models

Figure 2. A typical workflow for the discovery and validation of novel enzyme inhibitors.

Conclusion

While this compound remains a valuable tool for PEPCK research, the development of novel inhibitors like Compound 2, CMP, and iPEPCK-2 offers promising avenues for more targeted therapeutic interventions. iPEPCK-2, in particular, demonstrates potent inhibition of both PEPCK isoforms, a characteristic that may be advantageous in certain disease contexts. Further quantitative analysis of compounds like Compound 2 is necessary for a complete head-to-head comparison. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of next-generation PEPCK inhibitors.

References

Unveiling the Inhibitory Landscape: A Comparative Guide to 3-Mercaptopicolinic Acid's Effect on PEPCK Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides a comprehensive comparison of the inhibitory effects of 3-Mercaptopicolinic acid (3-MPA) on the cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms of Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a key enzyme in gluconeogenesis.

This compound has long been recognized as a potent inhibitor of PEPCK, leading to hypoglycemic effects by curbing glucose synthesis.[1][2][3] Recent studies have delved deeper, revealing a complex mechanism of inhibition and raising questions about its differential effects on the two major PEPCK isoforms found in mammals, PEPCK-C and PEPCK-M.[4][5] This guide synthesizes available experimental data to offer a clear comparison, details the methodologies for validating these inhibitory effects, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of 3-MPA Inhibition on PEPCK Isoforms

The inhibitory potency of 3-MPA against PEPCK is characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While extensive data is available for PEPCK-C, direct comparative studies with PEPCK-M are less common. However, existing literature suggests a more potent inhibition of the cytosolic isoform.[5]

ParameterPEPCK-CPEPCK-MReference
IC50 65 ± 6 μM (pig)Data not readily available in comparative studies[6]
Ki (Competitive) ~10 μM (rat)Data not readily available in comparative studies[1][2][7]
Ki (Allosteric) ~150 μM (rat)Data not readily available in comparative studies[1][2][7]
Inhibition Pattern Uncompetitive with respect to GDP/GTPAssumed to be similar, but requires further validation[6]

Note: The provided data for PEPCK-C is derived from studies on pig and rat enzymes. While the fundamental mechanism is expected to be conserved, species-specific variations may exist. The lack of direct, side-by-side quantitative analysis of 3-MPA on both human PEPCK-C and PEPCK-M represents a notable gap in the current literature.

Mechanism of Inhibition: A Dual-Pronged Attack

Structural and kinetic studies have elucidated that 3-MPA inhibits PEPCK through a sophisticated dual mechanism:

  • Competitive Inhibition: 3-MPA binds to the active site of PEPCK, directly competing with the substrate phosphoenolpyruvate (PEP) or oxaloacetate (OAA).[1][2][7] This mode of inhibition is characterized by a lower Ki value, indicating a high affinity for the active site.[1][2][7]

  • Allosteric Inhibition: 3-MPA also binds to a previously unidentified allosteric site, distinct from the active site.[1][2][7] Binding to this allosteric pocket induces a conformational change in the enzyme's nucleotide-binding site, which in turn reduces its affinity for the nucleotide substrate (GTP).[1][2][7]

This dual-inhibition mechanism makes 3-MPA a particularly effective inhibitor of PEPCK activity.

Experimental Protocols for Validating Inhibitory Effects

To validate the inhibitory effect of 3-MPA on PEPCK isoforms, a series of biochemical and cellular assays are typically employed.

Enzyme Kinetics Assay

Objective: To determine the IC50 and inhibition constants (Ki) of 3-MPA for each PEPCK isoform.

Methodology:

  • Protein Expression and Purification: Recombinant PEPCK-C and PEPCK-M are expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques.

  • Enzyme Activity Measurement: The enzymatic activity of PEPCK is measured by monitoring the conversion of OAA to PEP. This is typically done using a coupled-enzyme assay where the production of PEP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Inhibition Studies:

    • IC50 Determination: The purified enzyme is incubated with varying concentrations of 3-MPA at saturating substrate concentrations. The rate of the reaction is measured, and the IC50 value is calculated as the concentration of 3-MPA that causes 50% inhibition of enzyme activity.[6]

    • Ki Determination: To determine the mechanism of inhibition, enzyme activity is measured at various concentrations of one substrate while keeping the other substrates and the inhibitor at constant concentrations. The data is then fitted to different models of enzyme inhibition (competitive, non-competitive, uncompetitive) to determine the Ki value.

Cell-Based Assays

Objective: To assess the effect of 3-MPA on gluconeogenesis in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line, such as the human hepatoma cell line HepG2 or primary hepatocytes, is cultured under conditions that promote gluconeogenesis (e.g., in the presence of lactate (B86563) and pyruvate).

  • 3-MPA Treatment: The cells are treated with various concentrations of 3-MPA.

  • Glucose Production Measurement: The amount of glucose produced by the cells and secreted into the culture medium is quantified using a glucose oxidase assay. A reduction in glucose production in the presence of 3-MPA indicates inhibition of gluconeogenesis.

Visualizing the Molecular Landscape

To better understand the context of 3-MPA's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PEPCK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucagon Glucagon Glucagon_Receptor Glucagon_Receptor Glucagon->Glucagon_Receptor Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor AC Adenylyl Cyclase Glucagon_Receptor->AC + PI3K PI3K Insulin_Receptor->PI3K + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB + (phosphorylation) PEPCK_C_Gene PEPCK-C Gene CREB->PEPCK_C_Gene + (transcription) PEPCK_C_mRNA PEPCK-C mRNA PEPCK_C_Gene->PEPCK_C_mRNA PEPCK_C PEPCK-C PEPCK_C_mRNA->PEPCK_C Translation PEP_cyt Phosphoenolpyruvate PEPCK_C->PEP_cyt Product OAA_cyt Oxaloacetate OAA_cyt->PEPCK_C Substrate Gluconeogenesis Gluconeogenesis PEP_cyt->Gluconeogenesis Akt Akt PI3K->Akt + FOXO1 FOXO1 Akt->FOXO1 - (inhibition) FOXO1->PEPCK_C_Gene - (transcription) PEPCK_M PEPCK-M PEP_mit Phosphoenolpyruvate PEPCK_M->PEP_mit Product OAA_mit Oxaloacetate OAA_mit->PEPCK_M Substrate TCA_Cycle TCA Cycle TCA_Cycle->OAA_mit

Caption: Hormonal regulation of PEPCK-C expression and its role in gluconeogenesis.

Experimental_Workflow Start Start: Hypothesis 3-MPA inhibits PEPCK isoforms Protein_Prep 1. Recombinant Protein Expression & Purification (PEPCK-C & PEPCK-M) Start->Protein_Prep Cell_Culture 3. Cell-Based Assay (e.g., HepG2 cells) Start->Cell_Culture Enzyme_Assay 2. In Vitro Enzyme Kinetics Assay Protein_Prep->Enzyme_Assay IC50_Determination 2a. IC50 Determination (Varying [3-MPA]) Enzyme_Assay->IC50_Determination Ki_Determination 2b. Ki Determination (Varying [Substrate] & [3-MPA]) Enzyme_Assay->Ki_Determination Data_Analysis 4. Data Analysis & Comparison of Isoforms IC50_Determination->Data_Analysis Ki_Determination->Data_Analysis Treatment 3a. Treatment with 3-MPA Cell_Culture->Treatment Glucose_Measurement 3b. Measurement of Glucose Production Treatment->Glucose_Measurement Glucose_Measurement->Data_Analysis Conclusion Conclusion: Validate inhibitory effect and isoform selectivity Data_Analysis->Conclusion

Caption: Workflow for validating the inhibitory effect of 3-MPA on PEPCK isoforms.

References

Alternative methods to 3-Mercaptopicolinic acid for studying gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Methods for Studying Gluconeogenesis

3-Mercaptopicolinic acid (3-MPA) has long been a cornerstone tool for researchers studying gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates. It functions as a potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in this process.[1][2][3] The inhibitory constant (Ki) for 3-MPA is in the range of 2 to 9 µM.[3][4] While effective, the singular focus on PEPCK can be limiting. A comprehensive understanding of gluconeogenesis often requires interrogating other key enzymatic steps or employing different modalities of inhibition.

This guide provides an objective comparison of alternative chemical and genetic methods to 3-MPA for inhibiting gluconeogenesis, complete with experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate tools for their specific research questions.

Comparative Analysis of Gluconeogenesis Inhibitors

The following table summarizes key characteristics of 3-MPA and its alternatives, providing a quantitative basis for comparison.

Method/CompoundTarget Enzyme(s)Mechanism of ActionPotency (IC50/Ki)Model System(s)Key Remarks
This compound (3-MPA) PEPCKNoncompetitive inhibitor of PEPCK.[1] Binds to both the active site and an allosteric site.[5]Ki: 2-9 µM[3][4]IC50: ~7.5 µM[6]In vitro, Cell Culture, Perfused Liver, In vivo (rodents)[1][2]The "gold standard" PEPCK inhibitor; potent and specific for inhibiting glucose synthesis from lactate (B86563)/pyruvate (B1213749).[1][2]
Metformin (B114582) Mitochondrial Complex I, mGPD, FBPase, AMPK (activation)Reduces hepatic glucose production through multiple complex mechanisms, including altering the cellular redox state and activating AMPK.[7][8]Varies by mechanism; acts at millimolar concentrations on Complex I.[7]Cell Culture, In vivo (rodents, humans)First-line treatment for type 2 diabetes.[7] Its effects are pleiotropic and not specific to a single gluconeogenic enzyme.[8]
Phenylalkanoic Acids (e.g., Phenylacetic acid) Pyruvate Carboxylase (PC)The CoA ester of the compound (e.g., phenylacetyl-CoA) inhibits PC.[9]Effective at ~4 mM in cell-based assays.[9]Isolated Mitochondria, Cell Culture, In vivo (rodents)[9]Targets the first committed step of gluconeogenesis from pyruvate.[10] Useful for studying the role of PC specifically.
MB06322 (CS-917) Fructose-1,6-bisphosphatase (FBPase)Potent and selective allosteric inhibitor of FBPase.[11][12]Not specifiedIn vivo (rodent models of type 2 diabetes)[12][13]Inhibited gluconeogenesis by ~70% in diabetic rats.[12][13] Targets a key regulatory enzyme downstream of PEPCK.[11]
Glucose-6-Phosphatase (G6Pase) Inhibitors Glucose-6-PhosphataseInhibit the terminal step of gluconeogenesis and glycogenolysis.[14][15]Varies widelyIn vitro, In vivo (rodents)A therapeutic target for type 2 diabetes, but highly specific and potent research-grade inhibitors are less common.[14][15]
Antisense Oligonucleotides (ASO) Pyruvate Carboxylase (PC)Sequence-specific binding to PC mRNA, leading to its degradation and reduced protein expression.[10][16]Not applicableIn vivo (rats)[10][16]Provides high tissue specificity (liver, adipose) and allows for chronic inhibition studies.[10]
siRNA / shRNA Any target (e.g., PCK1, FBP1, G6PC)RNA interference leads to sequence-specific degradation of target mRNA.Not applicableCell Culture, In vivo (with appropriate delivery)Standard molecular biology tool for transiently silencing gene expression to study enzyme function.
CRISPR/Cas9 Any target (e.g., PCK1, PC)Gene editing to create permanent knockout or modification of genes encoding gluconeogenic enzymes.[17][18]Not applicableCell Culture, In vivo[18]Offers permanent and complete loss-of-function, enabling definitive study of an enzyme's role.[19]

Key Methodologies and Experimental Protocols

A foundational experiment for studying gluconeogenesis inhibitors is the in vitro glucose production assay using primary hepatocytes.

Protocol: Glucose Production Assay in Primary Hepatocytes

This protocol is adapted from established methodologies for measuring gluconeogenesis in cultured primary mouse hepatocytes.[20][21][22][23]

Objective: To quantify the rate of glucose production from gluconeogenic precursors in the presence or absence of an inhibitor.

Materials:

  • Primary mouse hepatocytes

  • Collagen-coated 6-well plates

  • Plating Medium (e.g., DMEM/F12 with 10% FBS, dexamethasone, insulin)

  • Starvation Medium (e.g., Medium 199 without FBS)

  • Glucose Production Buffer: Glucose-free, phenol (B47542) red-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

  • Inhibitor stock solutions (e.g., 3-MPA, Metformin)

  • PBS (Phosphate-Buffered Saline)

  • Colorimetric Glucose Assay Kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Plate primary mouse hepatocytes (e.g., 1 x 10^6 cells/well) on collagen-coated 6-well plates in Plating Medium and incubate for 6-12 hours to allow for attachment.

  • Starvation: After attachment, gently wash the cells and replace the medium with serum-free Starvation Medium. Incubate overnight to deplete glycogen (B147801) stores and synchronize the cells.

  • Initiation of Gluconeogenesis: Wash the cells twice with warm PBS.

  • Inhibitor Treatment: Add 1 mL of Glucose Production Buffer to each well. Add the desired concentrations of the inhibitor (e.g., 3-MPA) or vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-6 hours.

  • Sample Collection: Collect a 200 µL aliquot of the medium from each well for glucose measurement.

  • Cell Lysis: Wash the remaining cells with ice-cold PBS and lyse them using an appropriate lysis buffer for protein quantification.

  • Quantification:

    • Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit according to the manufacturer's instructions.

    • Determine the total protein concentration in the cell lysates using a BCA protein assay.

  • Data Normalization: Normalize the measured glucose concentration to the total protein content for each well. This corrects for any variations in cell number.

Visualizing Pathways and Workflows

Gluconeogenic Pathway and Inhibitor Targets

The following diagram illustrates the core hepatic gluconeogenesis pathway from pyruvate to glucose, highlighting the specific enzymes targeted by the inhibitors discussed in this guide.

Caption: Key enzymatic steps in gluconeogenesis and their corresponding chemical inhibitors.

General Experimental Workflow for Inhibitor Validation

This workflow outlines a logical progression for characterizing and validating a novel inhibitor of gluconeogenesis, moving from biochemical assays to cellular and in vivo models.

Experimental_Workflow stage1 Step 1: In Vitro Enzyme Kinetics stage2 Step 2: Cell-Based Glucose Production Assay stage1->stage2 desc1 Determine IC50/Ki values and inhibition type (competitive, noncompetitive) using purified enzyme. stage1->desc1 stage3 Step 3: Off-Target and Toxicity Screening stage2->stage3 desc2 Assess inhibition of gluconeogenesis from substrates like lactate/pyruvate in primary hepatocytes or HepG2 cells. stage2->desc2 stage4 Step 4: In Vivo Efficacy (e.g., Pyruvate Tolerance Test) stage3->stage4 desc3 Evaluate cytotoxicity and test activity against other key metabolic enzymes to determine specificity. stage3->desc3 stage5 Step 5: Data Analysis & Comparative Assessment stage4->stage5 desc4 Administer inhibitor to animal models (e.g., fasted mice) and measure impact on blood glucose levels after a pyruvate challenge. stage4->desc4

Caption: A structured workflow for the validation of novel gluconeogenesis inhibitors.

References

Unveiling the Metabolic Consequences of PEPCK Inhibition: A Comparative Guide to 3-Mercaptopicolinic Acid and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic impact of inhibiting phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, is critical. This guide provides a comprehensive cross-validation of two primary methods for PEPCK inhibition: the chemical inhibitor 3-Mercaptopicolinic acid (3-MPA) and genetic knockdown techniques. By presenting objective comparisons, supporting experimental data, and detailed protocols, this guide serves as a valuable resource for designing and interpreting studies targeting PEPCK.

This document delves into the nuances of each approach, offering a direct comparison of their effects on cellular metabolism, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and related pathways. The quantitative data is summarized in easy-to-compare tables, and detailed experimental protocols for both 3-MPA treatment and PEPCK knockdown are provided to ensure reproducibility.

At a Glance: 3-MPA vs. PEPCK Knockdown

FeatureThis compound (3-MPA)Genetic Knockdown (siRNA/shRNA)
Mechanism of Action Chemical inhibitor that acts competitively at the PEP/OAA binding site and allosterically at a separate site on the PEPCK enzyme.[1]Post-transcriptional gene silencing, leading to the degradation of PEPCK mRNA and subsequent reduction of PEPCK protein levels.
Specificity Primarily targets PEPCK, but potential off-target effects on other enzymes should be considered, especially at higher concentrations.Highly specific to the targeted PEPCK isoform (cytosolic or mitochondrial) depending on the siRNA/shRNA sequence design.
Mode of Application Can be administered in vitro to cell cultures and in vivo to animal models.Primarily used for in vitro cell culture experiments; in vivo application is possible but more complex, often requiring viral vectors.
Temporal Control Inhibition is rapid upon administration and reversible upon removal of the compound.Onset of inhibition is gradual (24-72 hours) as it depends on mRNA and protein turnover rates. Effects can be long-lasting.
Dose/Efficiency Effects are dose-dependent.Efficiency of knockdown can vary depending on the delivery method, cell type, and siRNA/shRNA sequence.

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of 3-MPA and PEPCK knockdown on key metabolic parameters as reported in various studies.

Table 1: Effects on Gene and Protein Expression
ParameterTreatment/MethodCell/Tissue TypeFold Change/Percentage ReductionReference
PEPCK-M (Pck2) mRNA3-MPA (0.5 and 1 mM)C2C12 myotubesReduced expression[2][3]
PEPCK ProteinPEPCK shRNAColo205 cellsSignificant reduction[4]
Phgdh mRNA3-MPA (0.25, 0.5, 1 mM)C2C12 myotubesReduced expression[2]
Psat1 mRNA3-MPA (0.5 and 1 mM)C2C12 myotubesReduced expression[2][3]
Table 2: Effects on Cellular Processes
ProcessTreatment/MethodCell/Tissue TypeObserved EffectReference
Cell Proliferation3-MPA (0.01-1 mM)C2C12 myoblastsDose-dependent inhibition[2][3]
Myogenic Differentiation3-MPA (0.25, 0.5, 1 mM)C2C12 cellsInduced differentiation[2][3]
Cell GrowthPEPCK-M siRNA/shRNAMCF7 breast cancer cellsReduced growth, increased cell death under glutamine deprivation[5]
Table 3: Effects on Metabolic Pathways
Pathway/MetaboliteTreatment/MethodCell/Tissue Type/ModelObserved EffectReference
Gluconeogenesis3-MPARat liverInhibition
TCA Cycle FluxPEPCK KnockdownColon cancer cellsReduced flux of glucose-derived carbons into the TCA cycle[4]
Glycolysis (ECAR)PEPCK KnockdownColon cancer cellsSignificantly lower basal ECAR[4]
Lactate (B86563) ProductionPEPCK KnockdownColon cancer cellsIncreased m+3 lactate abundance from [U-13C] glucose[4]
TCA Cycle IntermediatesPEPCK KnockdownColon cancer cellsReduced relative abundance of citrate, malate, and α-ketoglutarate[4]
Renal Gluconeogenesis3-MPARat kidneyInhibition of pyruvate (B1213749) to bicarbonate and aspartate conversion[6]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate (OAA) Pyruvate->OAA Citrate Citrate OAA->Citrate PEPCK PEPCK OAA->PEPCK Substrate Malate Malate Malate->OAA alphaKG α-Ketoglutarate Citrate->alphaKG alphaKG->Malate PEPCK->PEP Product MPA This compound (3-MPA) MPA->PEPCK Inhibits siRNA siRNA/shRNA PEPCK_mRNA PEPCK mRNA siRNA->PEPCK_mRNA Degrades PEPCK_mRNA->PEPCK Translates to

Fig. 1: Signaling pathway of PEPCK inhibition.

G cluster_mpa 3-MPA Treatment Workflow cluster_kd PEPCK Knockdown Workflow start_mpa Cell Seeding treat_mpa Add 3-MPA to media at desired concentration start_mpa->treat_mpa incubate_mpa Incubate for specified duration treat_mpa->incubate_mpa analyze_mpa Metabolic/Phenotypic Analysis incubate_mpa->analyze_mpa start_kd Cell Seeding transfect_kd Transfect with PEPCK siRNA/shRNA start_kd->transfect_kd incubate_kd Incubate for 24-72 hours transfect_kd->incubate_kd validate_kd Validate knockdown (qPCR/Western Blot) incubate_kd->validate_kd analyze_kd Metabolic/Phenotypic Analysis validate_kd->analyze_kd

Fig. 2: Experimental workflows for 3-MPA and knockdown.

Detailed Experimental Protocols

Protocol 1: this compound (3-MPA) Treatment in Cell Culture

Materials:

  • Cell line of interest (e.g., C2C12, HepG2)

  • Complete cell culture medium

  • This compound (3-MPA)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for 3-MPA

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of 3-MPA Stock Solution: Prepare a stock solution of 3-MPA in DMSO. For example, a 100 mM stock solution can be prepared and stored at -20°C.

  • Treatment:

    • The day after seeding, remove the culture medium.

    • Add fresh medium containing the desired final concentration of 3-MPA. A vehicle control (medium with an equivalent amount of DMSO) should be run in parallel. Typical working concentrations range from 0.01 mM to 1 mM.[2][3]

    • Ensure thorough mixing of 3-MPA in the medium before adding it to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, cells can be harvested for various downstream analyses, including:

    • Metabolite analysis: Extract metabolites for analysis by mass spectrometry or other techniques.

    • Gene expression analysis: Isolate RNA for quantitative PCR (qPCR) to assess changes in gene expression.

    • Protein analysis: Prepare cell lysates for Western blotting to determine protein levels.

    • Phenotypic assays: Perform assays for cell viability, proliferation, or other relevant cellular functions.

Protocol 2: Genetic Knockdown of PEPCK using siRNA in Cell Culture

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PEPCK-specific siRNA and a non-targeting (scramble) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Sterile, tissue culture-treated plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the appropriate culture vessel so they reach 30-50% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • For each well to be transfected, dilute the PEPCK siRNA (and scramble control in separate tubes) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-transfection reagent complexes to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions. The optimal incubation time for maximal knockdown should be determined empirically.

  • Validation of Knockdown:

    • After the incubation period, harvest a subset of cells to validate the knockdown efficiency.

    • qPCR: Isolate RNA and perform qPCR to quantify the reduction in PEPCK mRNA levels compared to the scramble control.

    • Western Blot: Prepare protein lysates and perform Western blotting to confirm the reduction in PEPCK protein levels.

  • Functional Analysis: Once knockdown is confirmed, the remaining cells can be used for various functional and metabolic assays as described in the 3-MPA protocol.

Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the role of PEPCK in cellular metabolism. The choice between these two methods will depend on the specific research question, the experimental system, and the desired level of temporal control and specificity. 3-MPA offers a rapid and reversible method of inhibition, making it suitable for acute studies, while genetic knockdown provides a highly specific and potentially long-lasting reduction in PEPCK expression, ideal for studying the chronic effects of PEPCK deficiency. By carefully considering the advantages and limitations of each approach and utilizing the provided protocols, researchers can effectively dissect the multifaceted roles of PEPCK in health and disease.

References

A Comparative Analysis of 3-Mercaptopropionic Acid and Picolinic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

This guide provides a detailed comparative analysis of 3-mercaptopropionic acid (3-MPA) and various derivatives of picolinic acid. While structurally distinct, both classes of molecules have garnered significant interest in biochemical and pharmaceutical research due to their potent inhibitory effects on different enzyme systems. This document outlines their mechanisms of action, presents comparative quantitative data on their performance, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.

Introduction to the Compounds

3-Mercaptopropionic Acid (3-MPA) is an organosulfur compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group. This bifunctional nature makes it a versatile tool in various chemical and biological applications. A primary biochemical role of 3-MPA is its action as a competitive inhibitor of glutamate (B1630785) decarboxylase, which leads to a reduction in γ-aminobutyric acid (GABA) levels in the brain. It is also a known inhibitor of fatty acid β-oxidation.

Picolinic Acid and its Derivatives belong to a class of compounds based on a pyridine-2-carboxylic acid scaffold. Picolinic acid is an endogenous catabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. Its derivatives are recognized as "privileged" structures in drug discovery, with numerous synthetic analogues developed as potent and selective enzyme inhibitors for a wide range of therapeutic targets, including metabolic disorders, cancer, and inflammatory conditions. A notable derivative is 3-mercaptopicolinic acid , which combines features of both parent structures and is a potent inhibitor of gluconeogenesis.

Comparative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of 3-MPA and representative picolinic acid derivatives against their respective target enzymes.

Table 1: Inhibition of Gluconeogenesis and Related Enzymes

Compound Target Enzyme Species/System Inhibition Metric (IC₅₀/Kᵢ) Reference
This compound Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Human IC₅₀ = 7.5 µM [1]
This compound PEPCK (Allosteric Site) Rat Kᵢ ≈ 150 µM [2]
This compound PEPCK (Competitive Site) Rat Kᵢ ≈ 10 µM [2]

| 3-Mercaptopropionic Acid | Glutamate Decarboxylase (GAD) | Rat Brain | Competitive Inhibition |[3] |

Note: Specific IC₅₀ values for 3-MPA on GAD are variable in literature due to differing assay conditions and enzyme sources.[3]

Table 2: Inhibition of Other Therapeutic Targets by Picolinamide (B142947) Derivatives

Compound Class Target Enzyme Lead Compound Example Inhibition Metric (IC₅₀) Reference
Picolinamide Derivatives 11β-HSD1 Optimized Lead 11 nM (human), 14 nM (mouse) [4]
Dipicolinic Acid Derivatives NDM-1 Compound 36 80 nM [5]

| Pyridine-2-carboxylic Acid Derivs. | KDM5B | Various | < 1.0 µM |[6] |

Mechanisms of Action and Associated Signaling Pathways

3-MPA: Inhibition of GABA Synthesis

3-MPA acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA. By blocking GAD, 3-MPA disrupts the normal Glutamate-GABA-Glutamine cycle, leading to reduced GABA levels. This mechanism is responsible for its convulsant effects and makes it a valuable tool for studying epilepsy and GABAergic neurotransmission.[7][8]

cluster_Astrocyte Astrocyte cluster_Neuron GABAergic Neuron Glutamine Glutamine Glutamine_N Glutamine Glutamine->Glutamine_N Uptake Glutamate_A Glutamate GS Glutamine Synthetase Glutamate_A->GS NH₃ GS->Glutamine Glutamate_N Glutamate Glutamate_N->Glutamate_A Reuptake GAD Glutamate Decarboxylase (GAD) Glutamate_N->GAD CO₂ GABA GABA GAD->GABA PAG PAG Glutamine_N->PAG PAG->Glutamate_N MPA 3-MPA MPA->GAD Inhibits

Mechanism of 3-MPA Inhibition in the Glutamate-GABA Cycle.
Picolinic Acid: Biosynthesis via the Kynurenine Pathway

Picolinic acid is synthesized from the essential amino acid L-tryptophan through the kynurenine pathway. This pathway is a significant route for tryptophan catabolism and produces several neuroactive and immunoregulatory metabolites. The production of picolinic acid versus other metabolites like quinolinic acid is a key regulatory point in this pathway.

Kynurenine_Pathway TRP L-Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO NFK N-Formylkynurenine KYN L-Kynurenine NFK->KYN HAA 3-Hydroxyanthranilic Acid KYN->HAA ...multiple steps HAAO 3-HAAO HAA->HAAO ACMS 2-amino-3-carboxymuconate semialdehyde QUIN Quinolinic Acid (Neurotoxin) ACMS->QUIN Non-enzymatic (Spontaneous) PIC_Carboxylase Picolinate Carboxylase ACMS->PIC_Carboxylase PIC Picolinic Acid NAD NAD+ QUIN->NAD ... IDO_TDO->NFK HAAO->ACMS PIC_Carboxylase->PIC Enzymatic

Simplified Kynurenine Pathway for Picolinic Acid Synthesis.
This compound: Inhibition of Gluconeogenesis

This compound is a potent hypoglycemic agent that inhibits gluconeogenesis, the metabolic pathway for generating glucose from non-carbohydrate substrates. Its primary target is the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), which catalyzes a rate-limiting step in this pathway.[9][10][11] Studies have revealed a dual-inhibition mechanism where this compound binds to both the active site and a previously unknown allosteric site on the enzyme.[2]

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme. Specific reagents and conditions must be optimized for each enzyme.

A 1. Prepare Reagents - Enzyme Solution - Substrate Solution - Test Compound Dilutions - Assay Buffer B 2. Set up Assay Plate - Add buffer, enzyme, and test compound to wells (varying concentrations) A->B C 3. Pre-incubation Allow enzyme and inhibitor to interact (e.g., 15 min at 37°C) B->C D 4. Initiate Reaction Add substrate to all wells to start the reaction C->D E 5. Incubate Allow reaction to proceed for a defined time (e.g., 30 min) D->E F 6. Stop Reaction Add a stop solution or use detection method property E->F G 7. Detection Measure signal (e.g., absorbance, fluorescence, luminescence) using a plate reader F->G H 8. Data Analysis - Plot % inhibition vs. log[Inhibitor] - Fit data to a dose-response curve - Calculate IC₅₀ value G->H

Workflow for a typical in vitro enzyme inhibition (IC₅₀) assay.

Protocol Details (Example: 11β-HSD1 Inhibition Assay): [4][12]

  • Reaction Mixture: Prepare a mixture in a 384-well plate containing recombinant human 11β-HSD1, the substrate (e.g., cortisone), the cofactor (NADPH), and a NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase).

  • Compound Addition: Add the picolinamide test inhibitor at various concentrations (typically a serial dilution). Include a positive control (e.g., PF-915275) and a negative (vehicle) control.[13]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).

  • Stopping Reaction: Halt the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid).

  • Detection: Use a suitable detection method, such as HTRF (Homogeneous Time Resolved Fluorescence), by adding a cortisol tracer (e.g., cortisol-d2) and an anti-cortisol antibody conjugated to a fluorophore.

  • Reading: After a 2-hour incubation at room temperature, measure the fluorescence. The ratio of emission signals is used to calculate the amount of cortisol produced.

  • Calculation: Determine the percent inhibition for each concentration relative to controls and calculate the IC₅₀ value using non-linear regression analysis.

Protocol for Fatty Acid Oxidation Inhibition in Isolated Mitochondria

This protocol, adapted from studies on 3-MPA, measures the inhibition of fatty acid oxidation by monitoring oxygen consumption in isolated mitochondria.[14]

  • Mitochondria Isolation: Isolate heart mitochondria from rats using standard differential centrifugation procedures.

  • Respiration Assay:

    • Suspend isolated mitochondria (approx. 0.5 mg/ml) in a respiration buffer (e.g., KCl-based buffer with EGTA and phosphate) within a sealed, temperature-controlled chamber equipped with an oxygen electrode.

    • Add the fatty acid substrate (e.g., palmitoylcarnitine (B157527) or octanoate).

    • Add the test inhibitor (3-MPA) at the desired concentration.

    • Initiate State 3 respiration by adding a limited amount of ADP.

  • Measurement: Record the rate of oxygen consumption using the oxygen electrode. The inhibitory effect is determined by comparing the rate of ADP-stimulated respiration in the presence and absence of the inhibitor.

  • Controls: Run parallel experiments using a non-fatty acid substrate, such as pyruvate, to ensure the inhibitor's specificity for the fatty acid oxidation pathway.[14]

Summary and Conclusion

The comparative analysis reveals that 3-MPA and picolinic acid derivatives, while structurally different, are both highly effective modulators of key enzymatic pathways.

  • 3-MPA serves as a potent research tool for studying GABAergic neurotransmission and fatty acid metabolism. Its well-characterized inhibitory effects on GAD and β-oxidation make it a standard for inducing experimental seizures and studying metabolic dysfunction.

  • Picolinic Acid Derivatives represent a versatile and "privileged" scaffold in modern drug discovery. The ability to modify the picolinic acid core has led to the development of highly potent and selective inhibitors for a diverse range of therapeutic targets, from metabolic enzymes like 11β-HSD1 to metallo-β-lactamases involved in antibiotic resistance. The derivative this compound bridges these two worlds, demonstrating potent inhibition of the key gluconeogenic enzyme PEPCK.

For researchers, the choice between these compounds depends entirely on the target pathway. 3-MPA is an established inhibitor for fundamental studies of specific metabolic and neurological processes. In contrast, the picolinic acid scaffold offers a vast chemical space for drug development professionals to explore in creating novel, targeted therapeutics. The data and protocols provided herein serve as a foundational guide for the objective evaluation and application of these valuable chemical tools.

References

Assessing the Specificity of 3-Mercaptopicolinic Acid Against Other Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid (3-MPA) is a widely recognized and potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a critical enzyme in the gluconeogenic pathway.[1][2][3][4] Its ability to curtail glucose synthesis has made it an invaluable tool in metabolic research and a subject of interest in drug development for conditions characterized by excessive gluconeogenesis.[3][4][5][6] This guide provides a comprehensive assessment of the specificity of 3-MPA for PEPCK by comparing its inhibitory action against other key metabolic enzymes. The information presented herein is supported by experimental data and detailed protocols to aid researchers in their study design and interpretation of results.

Core Mechanism of Action: Inhibition of PEPCK

This compound's primary mechanism of action is the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis.[1][7][8] 3-MPA is a structural analog of the substrate phosphoenolpyruvate (PEP) and acts as a potent inhibitor of PEPCK.[7]

The inhibition of PEPCK by 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors such as lactate (B86563) and alanine.[4] Studies have shown that this inhibition is reversible.[3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the known inhibitory concentrations of this compound against its primary target, PEPCK. Comprehensive, direct comparative studies measuring the IC50 or Ki of 3-MPA against a broad panel of other metabolic enzymes are limited in publicly available literature. The high degree of specificity for PEPCK is largely inferred from the selective inhibition of metabolic pathways reliant on this enzyme.

Enzyme TargetPathwayOrganism/IsoformInhibition MetricValue (µM)Reference
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisHuman (hPEPCK)IC507.5[2]
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisPig (porcine PEPCK-C)IC5065 ± 6[9]
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisRat, Guinea Pig, Dog, Rabbit, Human (renal)Ki2 - 10[10]
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisRat (liver cytosol)Ki3 - 9[3]

Specificity Profile: 3-MPA vs. Other Metabolic Pathways

While quantitative data on direct inhibition of other metabolic enzymes is scarce, the specificity of 3-MPA for PEPCK can be inferred from its effects on various metabolic fluxes.

  • Glycolysis: No direct inhibitory IC50 values for glycolytic enzymes have been reported for 3-MPA. The primary effect of 3-MPA on glycolysis is indirect, stemming from the broader metabolic shifts caused by PEPCK inhibition.

  • Citric Acid Cycle (TCA Cycle): Research indicates that 3-MPA treatment can lead to a reduction in the incorporation of lactate-derived carbons into TCA cycle intermediates.[11] This is a consequence of blocking the cataplerotic function of PEPCK, which replenishes TCA cycle intermediates, rather than direct inhibition of TCA cycle enzymes.[11]

  • Fatty Acid Oxidation: There is no direct evidence to suggest that 3-MPA significantly inhibits enzymes involved in fatty acid β-oxidation.

  • Mitochondrial Respiratory Chain: Studies have shown that 3-MPA does not alter oxygen consumption, suggesting it does not directly inhibit the mitochondrial respiratory chain complexes.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PEPCK in gluconeogenesis and a typical workflow for assessing inhibitor specificity.

gluconeogenesis_pathway cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate_mito Pyruvate (B1213749) Oxaloacetate_mito Oxaloacetate Pyruvate_mito->Oxaloacetate_mito Pyruvate Carboxylase Oxaloacetate_cyto Oxaloacetate Oxaloacetate_mito->Oxaloacetate_cyto Malate (B86768) Shuttle Lactate Lactate Pyruvate_cyto Pyruvate Lactate->Pyruvate_cyto Alanine Alanine Alanine->Pyruvate_cyto Pyruvate_cyto->Pyruvate_mito Pyruvate_cyto->Oxaloacetate_cyto PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK TwoPG 2-Phosphoglycerate PEP->TwoPG ThreePG 3-Phosphoglycerate TwoPG->ThreePG OneThreeBPG 1,3-Bisphosphoglycerate ThreePG->OneThreeBPG G3P Glyceraldehyde-3-Phosphate OneThreeBPG->G3P F16BP Fructose-1,6-Bisphosphate G3P->F16BP F6P Fructose-6-Phosphate F16BP->F6P Fructose-1,6-bisphosphatase G6P Glucose-6-Phosphate F6P->G6P Glucose Glucose G6P->Glucose Glucose-6-phosphatase MPA This compound MPA->Oxaloacetate_cyto Inhibits

Caption: Gluconeogenesis pathway highlighting the central role of PEPCK and the inhibitory action of 3-MPA.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Inhibitor Prepare 3-MPA Stock Solution Assay_Setup Set up reactions with varying 3-MPA concentrations Inhibitor->Assay_Setup Enzymes Prepare Purified Enzyme Panel (PEPCK, Glycolytic Enzymes, TCA Cycle Enzymes, etc.) Enzymes->Assay_Setup Substrates Prepare Substrates and Buffers Substrates->Assay_Setup Incubation Incubate at optimal temperature Assay_Setup->Incubation Measurement Measure enzyme activity (e.g., spectrophotometrically) Incubation->Measurement IC50 Calculate IC50 values for each enzyme Measurement->IC50 Comparison Compare IC50 values to determine specificity IC50->Comparison

Caption: A generalized experimental workflow for assessing the specificity of an enzyme inhibitor.

Experimental Protocols

Protocol for Assessing the Specificity of 3-MPA Against a Panel of Metabolic Enzymes

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of 3-MPA against PEPCK and a selection of other metabolic enzymes to assess its specificity.

1. Materials:

  • Purified recombinant enzymes:

    • Phosphoenolpyruvate Carboxykinase (PEPCK)

    • A panel of other metabolic enzymes (e.g., lactate dehydrogenase, malate dehydrogenase, pyruvate kinase, phosphofructokinase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase)

  • This compound (3-MPA)

  • Substrates and cofactors specific to each enzyme assay

  • Assay buffers specific to each enzyme

  • 96-well microplates

  • Spectrophotometric microplate reader

2. Methods:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-MPA (e.g., 10 mM in a suitable solvent like DMSO or water).

    • Prepare serial dilutions of the 3-MPA stock solution to create a range of concentrations for the assay (e.g., from 1 µM to 1 mM).

    • Prepare working solutions of each purified enzyme in its respective assay buffer. The final enzyme concentration should be optimized to yield a linear reaction rate over the measurement period.

    • Prepare working solutions of the necessary substrates and cofactors for each enzyme assay.

  • Enzyme Inhibition Assay (General Procedure):

    • To the wells of a 96-well microplate, add the assay buffer, the serially diluted 3-MPA (or vehicle control), and the purified enzyme.

    • Pre-incubate the enzyme with 3-MPA for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate(s) and cofactors.

    • Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength and measurement interval will be specific to each enzyme assay.

  • PEPCK Activity Assay (Example):

    • A coupled enzyme assay is often used to measure PEPCK activity by monitoring the oxidation of NADH at 340 nm.

    • Reaction Mixture: Assay buffer (e.g., 100 mM HEPES, pH 7.4), oxaloacetate, GTP, MgCl2, MnCl2, NADH, and an excess of a coupling enzyme like malate dehydrogenase.

    • The reaction is initiated by the addition of PEPCK.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each concentration of 3-MPA.

    • Plot the reaction rate as a function of the logarithm of the 3-MPA concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value for each enzyme.

    • Compare the IC50 value for PEPCK to those of the other metabolic enzymes. A significantly lower IC50 for PEPCK indicates high specificity.

Conclusion

The available evidence strongly supports that this compound is a highly specific inhibitor of phosphoenolpyruvate carboxykinase. Its inhibitory action is potent against PEPCK, with IC50 and Ki values in the low micromolar range.[2][3][9][10] While comprehensive screening data against a wide array of metabolic enzymes is not extensively published, the observed physiological effects of 3-MPA align with a targeted inhibition of gluconeogenesis at the PEPCK step, with minimal direct impact on other primary metabolic pathways like glycolysis, the TCA cycle, and mitochondrial respiration.[3][4][11] This high degree of specificity makes 3-MPA an excellent pharmacological tool for studying the roles of PEPCK in health and disease. Researchers employing 3-MPA should, however, remain mindful of potential indirect metabolic consequences stemming from the perturbation of central carbon metabolism.

References

In Vivo Efficacy of PEPCK Inhibitors on Blood Glucose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of different inhibitors targeting Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a key enzyme in gluconeogenesis. Overexpression or hyperactivity of PEPCK is associated with hyperglycemia in diabetic models, making it a promising therapeutic target.[1] This document summarizes experimental data on the effects of various PEPCK inhibitors on blood glucose levels, details the experimental protocols used in these studies, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Comparative Efficacy of PEPCK Inhibitors on Blood Glucose Levels

The following table summarizes the in vivo effects of different PEPCK inhibitors on blood glucose levels based on available preclinical data.

InhibitorClass/MechanismAnimal ModelDoseRoute of AdministrationEffect on Blood GlucoseReference
Sirtinol (B612090) SIRT2 Inhibitor (promotes PEPCK1 degradation)sirt2+/+ Mice10 mg/kgIntraperitoneal~40% reduction 1 hour after injection in a pyruvate (B1213749) tolerance test.[2][2][3]
3-Mercaptopicolinic Acid (3-MPA) PEPCK Inhibitor24-hour food-deprived female GSD/GSD ratsNot specifiedIntraperitoneal66% reduction.[4][4]
SL010110 SIRT2 Inhibitor (promotes PEPCK1 degradation)ob/ob and db/db mice15 or 50 mg/kgOral (chronic administration)Significantly reduced blood glucose levels.[5]
iPEPCK-2 PEPCK InhibitorFasted Mice10 mg/kgIntraperitonealBlunted insulin (B600854) secretion in response to a glucose challenge.[3][3]
Ginsenoside Rg5 Plant-derived compound (mechanism may involve PEPCK)db/db mice20 mg/kg or 80 mg/kgOralNoted hypoglycemic effect and improved insulin sensitivity.[6][6]
RNAi-mediated PEPCK silencing Gene SilencingDiabetic miceNot applicableNonviral gene deliveryLowered blood glucose from 364 +/- 33 mg/dl to 218 +/- 26 mg/dl.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for evaluating the efficacy of PEPCK inhibitors.

General In Vivo Protocol for Assessing PEPCK Inhibitor Efficacy

This protocol outlines a general workflow for testing the effect of a PEPCK inhibitor on blood glucose levels in a mouse model of diabetes.

1. Animal Model Selection and Acclimatization:

  • Model: Male C57BL/6J mice are often used. Type 2 diabetes can be induced through a high-fat diet (HFD) for 10 weeks or through a combination of HFD and a low dose of streptozotocin (B1681764) (STZ). Genetically diabetic models like db/db or ob/ob mice are also commonly used.[5][6]

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.

2. Inhibitor Preparation and Administration:

  • Preparation: The PEPCK inhibitor is dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Administration: The inhibitor is administered via the desired route, such as intraperitoneal (i.p.) injection or oral gavage. Dosing will be based on previous in vitro studies or literature.

3. Blood Glucose Monitoring and Tolerance Tests:

  • Fasting: Mice are typically fasted overnight (e.g., 16 hours) before blood glucose measurement to ensure a stable baseline.

  • Blood Collection: Blood samples are collected from the tail vein at specified time points.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Pyruvate Tolerance Test (PTT): To specifically assess the impact on gluconeogenesis, a PTT is performed. After inhibitor administration, mice are injected intraperitoneally with pyruvate (e.g., 2 g/kg body weight).[3] Blood glucose is then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.

  • Glucose Tolerance Test (GTT): To assess overall glucose homeostasis, a GTT can be performed. Following inhibitor treatment, mice are given an oral or intraperitoneal glucose load (e.g., 1-2 g/kg body weight), and blood glucose is monitored over time.

4. Data Analysis:

  • The area under the curve (AUC) for the PTT and GTT is calculated to quantify the overall effect of the inhibitor on glucose metabolism.

  • Statistical analysis (e.g., t-test, ANOVA) is used to compare the results between the inhibitor-treated group and the vehicle-treated control group.

Specific Protocol Example: Sirtinol in a Pyruvate Tolerance Test

This protocol is based on the study by Jiang et al. (2017).[3]

  • Animals: sirt2+/+ mice.

  • Fasting: Mice were starved overnight.

  • Treatment: One group of mice was injected with saline (control), and the other group was injected with sirtinol (10 mg/kg body weight).

  • Pyruvate Challenge: At the beginning of the experiment, pyruvate (2 g/kg body weight) was injected intraperitoneally.

  • Blood Glucose Measurement: Blood glucose levels were measured at different time points after the pyruvate injection.

  • Outcome: Sirtinol treatment prevented the pyruvate-induced increase in blood glucose, indicating an inhibition of gluconeogenesis.[3]

Visualizing the Mechanisms and Workflows

PEPCK Signaling Pathway in Gluconeogenesis

The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and highlights key regulatory inputs. Hormones such as glucagon (B607659) (acting via cAMP) and glucocorticoids stimulate the transcription of the PEPCK gene through the activation of transcription factors like CREB and GR, respectively. Conversely, insulin inhibits PEPCK gene expression. Some inhibitors, like Sirtinol, act post-translationally by targeting enzymes like SIRT2, which leads to the degradation of the PEPCK protein.

PEPCK_Signaling_Pathway Glucagon Glucagon cAMP cAMP Glucagon->cAMP + Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR + Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt + CREB CREB cAMP->CREB + PEPCK_Gene PEPCK Gene (Transcription) CREB->PEPCK_Gene + GR->PEPCK_Gene + PI3K_Akt->PEPCK_Gene - PEPCK_Protein PEPCK Protein PEPCK_Gene->PEPCK_Protein Translation Degradation PEPCK Degradation PEPCK_Protein->Degradation Acetylation-mediated Gluconeogenesis Gluconeogenesis PEPCK_Protein->Gluconeogenesis Catalyzes SIRT2 SIRT2 SIRT2->PEPCK_Protein SIRT2->Degradation Sirtinol Sirtinol Sirtinol->SIRT2 Blood_Glucose Increased Blood Glucose Gluconeogenesis->Blood_Glucose

Caption: PEPCK signaling in gluconeogenesis and points of inhibition.

Experimental Workflow for In Vivo PEPCK Inhibitor Testing

This diagram outlines the typical experimental workflow for evaluating the efficacy of a PEPCK inhibitor on blood glucose levels in an animal model.

Experimental_Workflow start Start animal_model Select & Acclimatize Animal Model (e.g., db/db mice) start->animal_model grouping Randomly Assign to Treatment & Control Groups animal_model->grouping fasting Overnight Fasting (16 hours) grouping->fasting baseline_bg Measure Baseline Blood Glucose fasting->baseline_bg treatment Administer PEPCK Inhibitor or Vehicle (Control) baseline_bg->treatment challenge Perform Pyruvate Tolerance Test (PTT) treatment->challenge monitoring Monitor Blood Glucose at Timed Intervals challenge->monitoring data_collection Collect & Analyze Data (e.g., AUC) monitoring->data_collection conclusion Draw Conclusions on Inhibitor Efficacy data_collection->conclusion

Caption: Workflow for in vivo evaluation of PEPCK inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-Mercaptopicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Mercaptopicolinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical nature as a mercaptan and a picolinic acid derivative, specific handling and disposal protocols must be followed. This guide provides detailed, step-by-step instructions for the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary strategy for the disposal of this compound involves the chemical neutralization of the reactive mercapto- group, followed by collection and disposal as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Properly segregate waste containing this compound at the point of generation.

  • Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a sealed bag and placed in a designated solid hazardous waste container[1][2].

Step 2: Chemical Neutralization of the Mercaptan Group

The characteristic and hazardous properties of mercaptans can be neutralized through chemical oxidation. This procedure should be performed in a chemical fume hood.

Method A: Sodium Hypochlorite (Bleach) Oxidation [3][4]

  • Prepare a Bleach Solution: For contaminated glassware and equipment, a bleach bath can be prepared with a 1:1 mixture of household bleach (typically 5-6% sodium hypochlorite) and water[1]. For liquid waste containing this compound, use a commercially available bleach solution.

  • Treatment of Liquid Waste:

    • Slowly and carefully add an excess of bleach solution to the liquid waste container while stirring. The reaction can be exothermic, so addition should be gradual.

    • Loosely cap the container to allow for off-gassing and let it stand in the fume hood for at least 24 hours to ensure complete oxidation[4].

    • The absence of the characteristic mercaptan odor is a good indicator that the neutralization is complete[3].

  • Decontamination of Glassware: Submerge contaminated glassware in the bleach bath for at least 24 hours to oxidize any residual mercaptan[5].

Method B: Hydrogen Peroxide Oxidation [3]

  • Prepare a Hydrogen Peroxide Solution: A 3% hydrogen peroxide solution can be used for neutralization.

  • Treatment of Liquid Waste:

    • Slowly add the 3% hydrogen peroxide solution to the liquid waste while stirring.

    • If the reaction is slow, a catalyst such as a small amount of ferrous sulfate (B86663) solution can be added dropwise.

    • Continue to stir the mixture for at least one hour after the mercaptan odor is no longer detectable to ensure the reaction is complete[3].

Step 3: Final Waste Collection and Labeling

  • Combine Waste Streams: After neutralization, the treated liquid waste should be collected in a new, clean hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("Neutralized this compound solution"), and the associated hazards.

  • Contaminated Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container[6][7]. Follow all institutional and local regulations for hazardous waste disposal. Never pour this compound or its treated solutions down the drain.

Quantitative Data for Disposal Procedures

ParameterValue/InstructionReference
Bleach Bath Preparation 1:1 mixture of household bleach and water.[1]
Sodium Hypochlorite Conc. Commercial bleach is typically 5-6.15% sodium hypochlorite.[4][5]
Neutralization Time (Bleach) Minimum of 24 hours.[4]
Hydrogen Peroxide Conc. 3% solution.[3]
Neutralization Time (H₂O₂) Minimum of 1 hour after odor is gone.[3]

Experimental Workflow and Decision-Making

The following diagrams illustrate the logical flow of the disposal process for this compound.

Disposal_Workflow cluster_prep Preparation & Segregation cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate choose_method Choose Neutralization Method segregate->choose_method bleach Method A: Add Sodium Hypochlorite (Bleach) choose_method->bleach Option 1 h2o2 Method B: Add Hydrogen Peroxide choose_method->h2o2 Option 2 react_bleach Allow to React for 24 hours bleach->react_bleach react_h2o2 Allow to React for >=1 hour post-odor h2o2->react_h2o2 check_odor Check for Absence of Mercaptan Odor react_bleach->check_odor react_h2o2->check_odor collect Collect Treated Waste in Labeled Hazardous Waste Container check_odor->collect Neutralization Complete contact_ehs Contact EHS for Waste Pickup collect->contact_ehs end_disposal Dispose via Approved Waste Disposal Plant contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound.

Decision_Tree start {Is the waste solid, liquid, or contaminated material?} solid_path Solid Waste start->solid_path Solid liquid_path Liquid Waste start->liquid_path Liquid contaminated_path Contaminated Material start->contaminated_path Contaminated solid_action Collect in a labeled solid hazardous waste container. solid_path->solid_action liquid_action Neutralize with bleach or hydrogen peroxide in a fume hood. liquid_path->liquid_action contaminated_action Place in a sealed bag and then in a solid hazardous waste container. contaminated_path->contaminated_action final_disposal Arrange for EHS pickup for all hazardous waste containers. solid_action->final_disposal liquid_post_action Collect treated liquid in a labeled hazardous waste container. liquid_action->liquid_post_action contaminated_action->final_disposal liquid_post_action->final_disposal

Caption: Decision tree for segregating and handling this compound waste.

References

Personal protective equipment for handling 3-Mercaptopicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical reagents. This guide provides immediate, essential safety and logistical information for the handling of 3-Mercaptopicolinic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Note: Safety Data Sheets (SDS) for this compound present conflicting hazard information. While one source indicates no classification under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1][2]. Due to this discrepancy, a cautious approach is mandated, and the following recommendations are based on the more stringent hazard classification and general best practices for handling thiol-containing compounds. Thiol compounds are known for their strong, unpleasant odors and potential health hazards[3][4].

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before beginning any work with this compound. The following table summarizes the recommended PPE to ensure personal safety.

PPE CategorySpecificationPurpose
Engineering Controls Certified Chemical Fume HoodTo mitigate vapor inhalation and control strong, unpleasant odors[4].
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) approved standards)[3][5]. A face shield may be required for splash hazards[3].To protect against splashes and vapors[3].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Neoprene)[3]. Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended[4]. Gloves must be inspected prior to use[3][5].To prevent skin contact[3].
Skin and Body Protection A standard laboratory coat should be worn and kept fastened[4]. Consider impervious clothing if significant contact is possible[3].To protect from spills and contamination[3].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood[3]. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved full-face respirator with an appropriate cartridge is necessary[2][3].To control vapor exposure[3].
Footwear Closed-toe shoesTo protect feet from spills.

Experimental Protocols: Handling and Disposal

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies[3].

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational[3].

  • Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure and control odor[3][4].

  • Container Handling: Keep the container tightly sealed when not in use[5].

Step-by-Step Handling Procedure:

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Handle the substance within the chemical fume hood.

  • Avoid contact with skin, eyes, and clothing[3][5].

  • Avoid creating dust if handling a solid form[2].

  • Wash hands thoroughly after handling[2][5].

Disposal Plan:

  • Waste Categorization: All waste contaminated with this compound should be considered hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. The label must explicitly state that the container holds thiol-containing waste[3].

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a sealed plastic bag and then into a designated solid hazardous waste container[3].

  • Decontamination: Glassware and equipment should be decontaminated. A common method for neutralizing thiols is to soak the items in a bleach solution within a fume hood[4]. The resulting neutralized solution must also be disposed of as hazardous waste[4].

  • Storage and Disposal: Store waste containers in a designated, well-ventilated area away from incompatible materials. Dispose of contents and container to an approved waste disposal plant[2][5].

Visual Workflow and Emergency Procedures

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response.

prep Pre-Handling Preparations handling Handling in Fume Hood prep->handling Proceed when ready waste_collection Waste Collection handling->waste_collection During & after handling decon Decontamination waste_collection->decon Segregate waste types disposal Final Disposal waste_collection->disposal For direct disposal items decon->disposal After neutralization start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Wash with copious water for 15 mins. Remove contaminated clothing. skin->action_skin action_eye Flush eyes with water for 15 mins. Separate eyelids. eye->action_eye action_inhalation Move to fresh air. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Center. ingestion->action_ingestion seek_medical Seek Medical Attention if symptoms persist action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Mercaptopicolinic acid
Reactant of Route 2
3-Mercaptopicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.